Etoposide Phosphate
Description
Structure
2D Structure
Properties
IUPAC Name |
[4-[(5S,5aR,8aR,9R)-5-[[(2R,4aR,6R,7R,8R,8aS)-7,8-dihydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-8-oxo-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-9-yl]-2,6-dimethoxyphenyl] dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H33O16P/c1-11-38-9-20-27(42-11)23(30)24(31)29(43-20)44-25-14-7-17-16(40-10-41-17)6-13(14)21(22-15(25)8-39-28(22)32)12-4-18(36-2)26(19(5-12)37-3)45-46(33,34)35/h4-7,11,15,20-25,27,29-31H,8-10H2,1-3H3,(H2,33,34,35)/t11-,15+,20-,21-,22+,23-,24-,25-,27-,29+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIQODXNTTZAGID-OCBXBXKTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1OCC2C(O1)C(C(C(O2)OC3C4COC(=O)C4C(C5=CC6=C(C=C35)OCO6)C7=CC(=C(C(=C7)OC)OP(=O)(O)O)OC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1OC[C@@H]2[C@@H](O1)[C@@H]([C@H]([C@@H](O2)O[C@H]3[C@H]4COC(=O)[C@@H]4[C@@H](C5=CC6=C(C=C35)OCO6)C7=CC(=C(C(=C7)OC)OP(=O)(O)O)OC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H33O16P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
668.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117091-64-2 | |
| Record name | Etoposide phosphate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=117091-64-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Etoposide phosphate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117091642 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 117091-64-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETOPOSIDE PHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/528XYJ8L1N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of Etoposide Phosphate in Cancer Cells
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
Etoposide phosphate is a water-soluble prodrug of the widely used chemotherapeutic agent etoposide. Its primary mechanism of action hinges on the inhibition of DNA topoisomerase II, a critical enzyme involved in maintaining DNA topology during replication and transcription. This guide provides a detailed examination of the molecular cascade initiated by this compound, from its systemic conversion into the active etoposide molecule to the induction of DNA double-strand breaks and the subsequent triggering of cell cycle arrest and apoptosis in cancer cells. This document includes summaries of key quantitative data, detailed experimental protocols for studying its effects, and visualizations of the core pathways and workflows to facilitate a comprehensive understanding for research and development professionals.
From Prodrug to Active Agent: The Conversion and Pharmacokinetics of this compound
This compound was developed as a water-soluble ester of etoposide to overcome the poor water solubility of the parent compound, which posed formulation and administration challenges.[1][2] Following intravenous administration, this compound is rapidly and completely converted to its active form, etoposide, by the action of endogenous phosphatases present in the plasma.[3][4] This bioconversion is highly efficient, with no measurable this compound detectable in the plasma 15 to 60 minutes after the end of an infusion.[5] The in vitro cytotoxicity of the phosphate prodrug is significantly lower than that of etoposide, underscoring the necessity of this in vivo conversion for its therapeutic effect.[6] The resulting etoposide is highly bound to plasma proteins (approximately 97%) and exhibits a terminal elimination half-life of 4 to 11 hours.[7][6][8]
Table 1: Pharmacokinetic Parameters of Etoposide Following this compound Administration
| Parameter | Value | Source(s) |
| Prodrug Conversion Time | Complete within 15-60 minutes post-infusion | [5] |
| Active Moiety | Etoposide | [7] |
| Terminal Half-life | 4 - 11 hours | [7][8] |
| Plasma Protein Binding | ~97% | [7][6] |
| Metabolism | Hepatic (CYP3A4 O-demethylation), conjugation | [7] |
| Excretion | ~45% excreted unchanged by kidneys; ~44% in feces | [8] |
The Core Mechanism: Poisoning Topoisomerase II
The principal cytotoxic target of etoposide is the nuclear enzyme DNA topoisomerase II (Topo II).[9][10][11] Topo II plays an essential role in cell division by managing the topological state of DNA. It functions by creating transient, enzyme-linked double-strand breaks (DSBs), allowing another DNA duplex to pass through the gap, and then re-ligating the broken strands.[1][10] This action is crucial for processes like DNA replication, transcription, and chromosome segregation.
Etoposide functions as a "topoisomerase poison" rather than a simple enzyme inhibitor. It does not prevent Topo II from binding to and cleaving DNA; instead, it interferes with the re-ligation step.[9][12] Etoposide stabilizes the "cleavage complex," a transient intermediate in which Topo II is covalently bonded to the 5' ends of the cleaved DNA.[9][10][11] The collision of an advancing replication fork or transcription machinery with these stabilized cleavage complexes converts the transient breaks into permanent, protein-adducted DNA double-strand breaks, which are highly cytotoxic lesions.[9][11]
Cellular Responses to Etoposide-Induced DNA Damage
The generation of permanent DSBs initiates a cascade of cellular events, collectively known as the DNA Damage Response (DDR).
DNA Damage Response (DDR) Activation and Cell Cycle Arrest
The presence of DSBs rapidly activates sensor kinases, primarily Ataxia Telangiectasia Mutated (ATM).[9][13] ATM, in turn, phosphorylates a host of downstream targets to orchestrate the cellular response. A key event is the phosphorylation of the histone variant H2AX on serine 139, forming γH2AX, which serves as a robust marker for DSBs by flagging the damage sites and recruiting repair factors.[9][13][14]
Activated DDR pathways signal to the cell cycle machinery, inducing arrest, predominantly in the late S and G2 phases.[12][15][16] This checkpoint prevents cells from entering mitosis with damaged chromosomes, providing a window for DNA repair. This arrest is often mediated by the ATM/Chk2 and ATR/Chk1 pathways, which ultimately converge on the tumor suppressor protein p53.[13][17] Activated p53 can induce the expression of cell cycle inhibitors like p21, which binds to and inactivates cyclin-Cdk complexes, thereby halting cell cycle progression.[13]
Induction of Apoptosis
If the DNA damage is overwhelming and cannot be repaired, the cell is eliminated through apoptosis (programmed cell death). Etoposide can trigger apoptosis via two primary pathways:
-
Intrinsic (Mitochondrial) Pathway : This is the major pathway for etoposide-induced apoptosis. In response to severe DNA damage, activated p53 can function as a transcription factor, upregulating pro-apoptotic proteins of the Bcl-2 family, such as PUMA and Bax.[9] These proteins permeabilize the outer mitochondrial membrane, leading to the release of cytochrome c into the cytoplasm.[9] Cytochrome c then binds to Apaf-1, forming the apoptosome, which recruits and activates pro-caspase-9. Active caspase-9 subsequently activates effector caspases, such as caspase-3, which execute the apoptotic program by cleaving key cellular substrates.[9][18] Studies also indicate a transcription-independent role for p53, where it can directly translocate to the mitochondria to promote apoptosis.[19][20]
-
Extrinsic (Death Receptor) Pathway : Some evidence also points to the involvement of the extrinsic pathway. Etoposide treatment can trigger the expression of Fas ligand (FasL), which binds to its receptor (FasR) on the cell surface.[9] This interaction leads to the recruitment of FADD and pro-caspase-8, forming the Death-Inducing Signaling Complex (DISC), where caspase-8 is activated. Caspase-8 can then directly activate effector caspases or cleave Bid to tBid, amplifying the intrinsic mitochondrial pathway.[9]
Quantitative Insights into Etoposide's Efficacy and Resistance
The cytotoxic effect of etoposide is dose-dependent and varies across different cancer cell types. Resistance can emerge through several mechanisms, including decreased expression of Topo II, mutations in the Topo II gene, or increased drug efflux by transporters like P-glycoprotein.[3][21][22]
Table 2: Selected Quantitative Data on Etoposide Efficacy and Resistance
| Parameter | Cell Line / Condition | Value | Source(s) |
| Efficacy (IC₅₀) | SCLC (GLC-14, sensitive) | 12.4 µM | [23] |
| SCLC (GLC-16, resistant) | 51.8 µM | [23] | |
| Resistance | MDM2 SNP309 (homozygous) | ~10-fold resistance | [9] |
| Mutation Rate to Resistance | 1.7 x 10⁻⁷ to 2.9 x 10⁻⁶ per cell generation | [24] | |
| Pharmacodynamics | Myelosuppression (90-110 mg/m²) | 81.0% mean decrease in granulocytes | [7][25] |
| 44.1% mean decrease in thrombocytes | [7][25] |
Key Experimental Protocols for Studying Etoposide's Mechanism
Topoisomerase II Decatenation Assay
This in vitro assay measures the catalytic activity of Topo II by assessing its ability to unlink the interlocked DNA rings of kinetoplast DNA (kDNA). It is the gold standard for identifying Topo II inhibitors.
Experimental Protocol:
-
Prepare Reaction Mixture: On ice, prepare a master mix for the required number of reactions. For a single 20 µL reaction, combine:
-
2 µL of 10x Topo II Reaction Buffer (e.g., 500 mM Tris-HCl, 1 M KCl, 100 mM MgCl₂, 5 mM DTT, 10 mM ATP, 300 µg/mL BSA, pH 8.0).
-
200 ng of kinetoplast DNA (kDNA) substrate.
-
Add sterile, nuclease-free water to a volume of 18 µL (if adding 2 µL of enzyme/inhibitor).
-
-
Add Inhibitor: Add the desired concentration of etoposide (typically dissolved in DMSO) or an equivalent volume of DMSO for the control reaction.
-
Initiate Reaction: Add 1-5 units of purified human Topo II enzyme or a specified amount of nuclear cell extract (e.g., 0.1-5.0 µg protein) to the reaction tube. Mix gently.
-
Incubation: Incubate the reaction at 37°C for 30 minutes.
-
Stop Reaction: Terminate the reaction by adding 5 µL of 5x Stop Buffer/Loading Dye (e.g., 5% SDS, 25% Ficoll, 0.125% bromophenol blue).
-
Electrophoresis: Load the entire sample onto a 1% agarose gel containing 0.5 µg/mL ethidium bromide. Run the gel at 5-10 V/cm for 2-3 hours. Include kDNA substrate (catenated) and decatenated DNA markers.
-
Visualization: Visualize the DNA under a UV transilluminator. Catenated kDNA remains in the well, while decatenated circular DNA migrates into the gel. Inhibition is observed as a reduction in the amount of decatenated product compared to the control.[26][27][28][29]
Detection of DNA Double-Strand Breaks by γH2AX Immunofluorescence
This cell-based assay provides a quantitative and visual measure of DSB formation by detecting γH2AX foci within the nucleus.
Experimental Protocol:
-
Cell Culture: Seed cells (e.g., HeLa, A549) onto glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Drug Treatment: Treat cells with etoposide (e.g., 10-100 µM) for a specified time (e.g., 1-4 hours). Include an untreated control.
-
Fixation: Wash cells with PBS, then fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash cells three times with PBS. Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash three times with PBS. Block non-specific antibody binding with 1% Bovine Serum Albumin (BSA) in PBST (PBS + 0.1% Tween 20) for 1 hour.
-
Primary Antibody Incubation: Incubate cells with a primary antibody specific for phospho-Histone H2A.X (Ser139) (e.g., rabbit anti-γH2AX) diluted in blocking buffer, overnight at 4°C or for 1-2 hours at room temperature.
-
Secondary Antibody Incubation: Wash cells three times with PBST. Incubate with a fluorescently-conjugated secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit) diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Wash three times with PBST. Stain nuclei with DAPI (4′,6-diamidino-2-phenylindole) for 5 minutes. Wash once with PBS. Mount the coverslip onto a microscope slide using an anti-fade mounting medium.
-
Microscopy: Visualize the cells using a fluorescence microscope. γH2AX will appear as distinct green foci within the blue DAPI-stained nuclei, and the number of foci per cell can be quantified as a measure of DNA damage.[14][30][31]
Conclusion
This compound exerts its potent anticancer activity through a well-defined, multi-step mechanism. As a prodrug, its utility is enabled by rapid in vivo conversion to etoposide, which then targets DNA topoisomerase II. By poisoning the enzyme and stabilizing the cleavage complex, etoposide induces an accumulation of lethal DNA double-strand breaks. This genomic damage triggers robust cellular responses, including cell cycle arrest at the G2/M checkpoint and, critically, the induction of apoptosis primarily through the intrinsic mitochondrial pathway. A thorough understanding of this mechanism, supported by quantitative data and robust experimental protocols, is essential for optimizing its clinical use, developing rational combination therapies, and overcoming mechanisms of drug resistance.
References
- 1. Etoposide: History and mechanism of action | LGC Standards [lgcstandards.com]
- 2. This compound: what, why, where, and how? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Early studies of this compound, a water-soluble prodrug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. drugs.com [drugs.com]
- 8. Etoposide Phosphate (Etopophos) | Davis’s Drug Guide [nursing.unboundmedicine.com]
- 9. Molecular mechanisms of etoposide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What is the mechanism of Etoposide? [synapse.patsnap.com]
- 11. Etoposide, topoisomerase II and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Etoposide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Etoposide induces G2/M arrest and apoptosis in neural progenitor cells via DNA damage and an ATM/p53-related pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Detection of DNA Double-Strand Breaks by γ-H2AX Immunodetection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]
- 16. Etoposide-induced cell cycle delay and arrest-dependent modulation of DNA topoisomerase II in small-cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. DNA damage-induced S and G2/M cell cycle arrest requires mTORC2-dependent regulation of Chk1 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. spandidos-publications.com [spandidos-publications.com]
- 19. Etoposide induces cell death via mitochondrial-dependent actions of p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Etoposide resistance in MCF-7 breast cancer cell line is marked by multiple mechanisms [open.metu.edu.tr]
- 22. mdpi.com [mdpi.com]
- 23. aacrjournals.org [aacrjournals.org]
- 24. Mutation rates and mechanisms of resistance to etoposide determined from fluctuation analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Etopophos (this compound): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 26. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 28. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 29. inspiralis.com [inspiralis.com]
- 30. mdpi.com [mdpi.com]
- 31. DNA Double-Strand Break Assay [cellbiolabs.com]
In Vitro Conversion of Etoposide Phosphate to Etoposide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro conversion of etoposide phosphate to its active form, etoposide. This compound, a water-soluble prodrug, was developed to overcome the solubility issues of etoposide, a potent anti-cancer agent.[1][2][3][4][5] The conversion process, primarily an enzymatic dephosphorylation, is critical for the drug's therapeutic efficacy.[4][6][7] This document details the underlying mechanisms, experimental protocols for monitoring the conversion, and the subsequent cellular effects of etoposide.
The Conversion Process: From Prodrug to Active Agent
This compound is converted to etoposide through the enzymatic removal of its phosphate group. This hydrolysis is predominantly mediated by alkaline phosphatases.[1][2][3] While this conversion is rapid and extensive in physiological systems, in vitro studies reveal specific conditions that govern the reaction's efficiency.[8][9][10]
Enzymatic Conversion
The primary enzyme responsible for the dephosphorylation of this compound is alkaline phosphatase (AP).[1][2][3] In vitro studies have demonstrated that the presence of active AP is essential for the conversion.
Influence of Biological Milieu
In vitro experiments have shown that the conversion of this compound is negligible in gastric juice.[1][2][3] However, significant conversion occurs in the presence of bile, which contains alkaline phosphatase.[1][2][3] The efficiency of this conversion is notably pH-dependent, with higher efficacy observed at a more alkaline pH.[1][2][3]
The following diagram illustrates the straightforward conversion of this compound to etoposide.
Caption: Enzymatic conversion of this compound to Etoposide.
Quantitative Analysis of In Vitro Conversion
The rate and extent of this compound conversion can be quantified using various analytical techniques. High-performance liquid chromatography (HPLC) and capillary electrophoresis are commonly employed for this purpose.[1][8][11][12][13][14][15]
The following table summarizes quantitative data from an in vitro study on the conversion of this compound in human bile.
| Concentration of this compound | pH | Incubation Time (minutes) | Percentage of Prodrug Converted to Etoposide (mean ± S.D.) |
| 0.1 mg/mL | 8 | 60 | 78 ± 18%[1][2] |
| 0.5 mg/mL | 8 | 60 | 36 ± 26%[1][2] |
| 0.1 mg/mL | 7 | 60 | 22%[1][2] |
| 0.5 mg/mL | 7 | 60 | 10%[1][2] |
Experimental Protocols
This section outlines a general methodology for investigating the in vitro conversion of this compound to etoposide.
Materials and Reagents
-
This compound
-
Etoposide standard
-
Human bile or a source of alkaline phosphatase
-
Phosphate buffer solutions (pH 7 and pH 8)
-
Disodium edetate (for enzyme inactivation control)
-
Acetonitrile (for sample preparation)
-
High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV or fluorescence)
Experimental Workflow
The following diagram outlines a typical experimental workflow for studying the in vitro conversion.
Caption: Workflow for in vitro conversion analysis.
Detailed Procedure
-
Preparation of Solutions: Prepare stock solutions of this compound and etoposide in a suitable solvent. Prepare phosphate buffers at the desired pH values (e.g., 7 and 8).
-
Incubation:
-
In separate reaction tubes, add the bile or alkaline phosphatase solution.
-
For a negative control, inactivate the enzyme in one tube by heat or by adding an inhibitor like disodium edetate.[1][2][3]
-
Add the this compound solution to each tube to initiate the reaction.
-
Incubate the tubes at 37°C for a specified time course (e.g., 0, 15, 30, 60, 120 minutes).
-
-
Sample Processing:
-
At each time point, stop the reaction by adding a quenching agent like cold acetonitrile. This also serves to precipitate proteins.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Collect the supernatant for analysis.
-
-
HPLC Analysis:
-
Inject the supernatant into the HPLC system.
-
Use a validated method to separate and quantify the concentrations of both this compound and etoposide.
-
The mobile phase composition and gradient will depend on the specific column and compounds being analyzed.
-
-
Data Analysis:
-
Calculate the percentage of this compound converted to etoposide at each time point for the different conditions (e.g., pH, enzyme activity).
-
Mechanism of Action of Etoposide and Cellular Signaling
Once converted, etoposide exerts its cytotoxic effects by inhibiting topoisomerase II, an enzyme crucial for DNA replication and repair.[16][17][18][19][20] This inhibition leads to the accumulation of double-strand DNA breaks, which triggers a cascade of cellular responses culminating in apoptosis (programmed cell death).[16][17][18][19][20]
A key signaling pathway activated by etoposide-induced DNA damage is the p53 pathway.[16][20] Upon sensing DNA damage, the p53 tumor suppressor protein is stabilized and activated, leading to the transcription of genes involved in cell cycle arrest and apoptosis.[16]
The following diagram illustrates the mechanism of action of etoposide and the subsequent signaling cascade.
Caption: Etoposide's mechanism of action and signaling pathway.
Metabolism of Etoposide
It is also important for researchers to be aware of the subsequent metabolism of etoposide, which primarily occurs in the liver. The cytochrome P450 enzyme CYP3A4 is the main enzyme responsible for the metabolism of etoposide.[21][22]
Conclusion
The in vitro conversion of this compound to etoposide is a critical step for the drug's activity and is influenced by enzymatic activity and pH. Understanding the kinetics and mechanisms of this conversion is essential for the development and evaluation of etoposide-based therapies. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for researchers to design and interpret studies related to this important anti-cancer agent.
References
- 1. Conversion of the prodrug this compound to etoposide in gastric juice and bile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Conversion of the prodrug this compound to etoposide in gastric juice and bile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. This compound: what, why, where, and how? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetic evaluation of high-dose this compound after a 2-hour infusion in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. ascopubs.org [ascopubs.org]
- 9. ascopubs.org [ascopubs.org]
- 10. Randomized comparison of etoposide pharmacokinetics after oral this compound and oral etoposide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Simultaneous quantification of etoposide and this compound in human plasma by capillary electrophoresis using laser-induced native fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Pharmacokinetics and bioequivalence of etoposide following intravenous administration of this compound and etoposide in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Bioequivalence assessment of this compound and etoposide using pharmacodynamic and traditional pharmacokinetic parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. What is the mechanism of Etoposide? [synapse.patsnap.com]
- 17. Molecular mechanisms of etoposide - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Etoposide - Wikipedia [en.wikipedia.org]
- 19. go.drugbank.com [go.drugbank.com]
- 20. What is the mechanism of this compound? [synapse.patsnap.com]
- 21. Etoposide, an anticancer drug involved in therapy-related secondary leukemia: Enzymes at play - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. A study on the metabolism of etoposide and possible interactions with antitumor or supporting agents by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Targets of Etoposide Phosphate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Etoposide Phosphate (Etopophos®) is a water-soluble prodrug of the potent anti-cancer agent Etoposide. Its clinical utility stems from its rapid and complete in vivo conversion to Etoposide, which exerts its cytotoxic effects by targeting a critical enzyme involved in DNA replication and repair. This technical guide provides a comprehensive overview of the molecular targets of this compound, focusing on the active compound, Etoposide. It delves into the mechanism of action, provides quantitative data on its inhibitory activities, details relevant experimental protocols, and visualizes the key signaling pathways involved.
Primary Molecular Target: Topoisomerase II
The principal molecular target of Etoposide is DNA topoisomerase II , a nuclear enzyme essential for managing DNA topology during replication, transcription, and chromosome segregation. Etoposide is classified as a topoisomerase II "poison" because it does not inhibit the enzyme's catalytic activity directly but rather traps the enzyme-DNA complex in a transient state.
Mechanism of Action
Topoisomerase II functions by creating transient double-strand breaks (DSBs) in the DNA backbone, allowing another DNA strand to pass through, thus resolving topological problems like supercoils and catenanes. The enzyme then re-ligates the broken DNA strands. Etoposide interferes with the re-ligation step of this process. It forms a stable ternary complex with topoisomerase II and DNA, specifically stabilizing the "cleavage complex" where the DNA is covalently linked to the enzyme. This stabilization prevents the re-ligation of the DNA strands, leading to an accumulation of persistent DSBs. These unrepaired DNA lesions trigger cell cycle arrest and ultimately induce apoptosis (programmed cell death).
Etoposide interacts with both isoforms of topoisomerase II: alpha (TOP2A) and beta (TOP2B). While both are targeted, their roles in the therapeutic and side effects of the drug may differ.
Quantitative Data: Inhibitory Concentration (IC50)
The inhibitory potency of Etoposide against topoisomerase II and its cytotoxic effects on various cancer cell lines have been quantified. It is important to note that IC50 values can vary depending on the experimental conditions, such as the presence of ATP and the specific assay used.
| Target | Parameter | Value | Conditions/Cell Line | Reference |
| Topoisomerase II | IC50 | 59.2 µM | General Inhibition | [1] |
| Topoisomerase IIα | IC50 | 56 µM | - | [2] |
| Topoisomerase II | IC50 | 6 µM | DNA cleavage in the presence of 1 mM ATP | [3] |
| Topoisomerase II | IC50 | 45 µM | DNA cleavage in the absence of nucleotide | [3] |
| Cell Line | Parameter | Value | Assay | Reference |
| NTERA-2-cl-D1 (Testicular Cancer) | IC50 | 0.0147 µM | Cytotoxicity | [4] |
| SU-DHL-5 (B-cell Lymphoma) | IC50 | 0.0679 µM | Cytotoxicity | [4] |
| 8-MG-BA (Glioma) | IC50 | 0.0937 µM | Cytotoxicity | [4] |
| HGC-27 (Stomach Cancer) | IC50 | 0.1420 µM | Cytotoxicity | [4] |
| A427 (Lung NSCLC) | IC50 | 0.1630 µM | Cytotoxicity | [4] |
| SK-N-SH (Neuroblastoma) | IC50 | 0.3 - 1 µM | Cytotoxicity (48-96h) | [5] |
| SK-N-AS (Neuroblastoma) | IC50 | 0.6 - 80 µM | Cytotoxicity (48-96h) | [5] |
Downstream Cellular Effects
The stabilization of the topoisomerase II-DNA cleavage complex by Etoposide initiates a cascade of cellular events, primarily centered around the DNA damage response (DDR).
DNA Damage and Repair
Etoposide treatment leads to a significant increase in DNA double-strand breaks. Quantitative analysis has shown that while Etoposide induces a large number of DNA strand breaks, only a small fraction, approximately 3%, are double-strand breaks, which are the primary lesions responsible for its cytotoxicity.
Cell Cycle Arrest
The induction of DNA damage activates cell cycle checkpoints, leading to arrest, predominantly in the G2/M and S phases. This allows the cell time to repair the DNA damage. If the damage is too extensive, the cell is directed towards apoptosis. Western blot analysis of etoposide-treated cells often shows a dose-dependent decrease in the protein levels of key cell cycle progression markers such as CDK2 and phosphorylated Histone H3.
Apoptosis
The accumulation of irreparable DNA damage is a potent trigger for apoptosis. Etoposide-induced apoptosis is a complex process involving multiple signaling pathways. A key player in this process is the tumor suppressor protein p53, which can be stabilized and activated in response to DNA damage. Activated p53 can transcriptionally upregulate pro-apoptotic proteins like PUMA and Bax, leading to the activation of the caspase cascade and execution of apoptosis.
Pharmacokinetics of this compound to Etoposide Conversion
This compound was developed to overcome the poor water solubility of Etoposide. As a prodrug, it is rapidly and completely converted to Etoposide in vivo by endogenous phosphatases. Clinical studies have provided quantitative data on this conversion.
| Parameter | Value | Conditions | Reference |
| This compound | |||
| Cmax (Peak Plasma Concentration) | Linearly increases with dose | 50-100 mg/m² etoposide equivalents | |
| AUC (Area Under the Curve) | Proportionally increases with dose | 50-100 mg/m² etoposide equivalents | |
| Etoposide (from this compound) | |||
| Time to Cmax | End of 5-minute injection | - | |
| Mean this compound/Etoposide Cmax ratio | ≤ 0.08 | - | |
| Mean this compound/Etoposide AUC ratio | 0.003 | - |
These data confirm that Etoposide is the major circulating active moiety following the administration of this compound. There is currently no substantial evidence to suggest that this compound has direct molecular targets of its own before its conversion.
Signaling Pathway and Experimental Workflow Diagrams
Etoposide's Mechanism of Action and Downstream Signaling
Caption: Mechanism of Etoposide action and downstream cellular responses.
Experimental Workflow for Assessing Topoisomerase II Inhibition
References
- 1. apexbt.com [apexbt.com]
- 2. DNA topoisomerase II alpha Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 3. researchgate.net [researchgate.net]
- 4. Drug: Etoposide - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 5. Chromatin Remodeling at the Topoisomerase II-beta Promoter is Associated with Enhanced Sensitivity to Etoposide in Human Neuroblastoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Etoposide Phosphate and the Topoisomerase II Inhibition Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Etoposide phosphate, a water-soluble prodrug of etoposide, is a cornerstone in the chemotherapy of various malignancies. Its therapeutic efficacy is rooted in its function as a topoisomerase II poison. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the action of this compound, with a focus on the topoisomerase II inhibition pathway. It details the conversion of the prodrug to its active form, the intricate catalytic cycle of topoisomerase II, and the precise mechanism by which etoposide traps the enzyme-DNA cleavage complex. Furthermore, this guide outlines the downstream cellular consequences, including the induction of DNA double-strand breaks and the activation of the DNA damage response pathway, culminating in cell cycle arrest and apoptosis. To facilitate further research and development, this document includes comprehensive tables of quantitative data on etoposide's efficacy and pharmacokinetics, alongside detailed protocols for key experimental assays.
Introduction: From Prodrug to Active Agent
This compound was developed to overcome the poor water solubility of its parent compound, etoposide. As a prodrug, it is rapidly and completely converted to etoposide in vivo by the action of phosphatases. This conversion is crucial for its cytotoxic activity, as etoposide is the active moiety that interacts with topoisomerase II.
Etoposide itself is a semi-synthetic derivative of podophyllotoxin, a naturally occurring toxin. Its primary mechanism of action is the inhibition of topoisomerase II, an essential enzyme for resolving topological challenges in DNA during replication, transcription, and chromosome segregation.
The Target: Topoisomerase II and its Catalytic Cycle
Topoisomerase II enzymes are vital for maintaining DNA topology. They function by creating transient double-strand breaks (DSBs) in one DNA segment (the G-segment) to allow another segment (the T-segment) to pass through, after which the break is resealed. This process is ATP-dependent and essential for relieving supercoiling, decatenating intertwined daughter chromatids, and organizing chromatin.
The catalytic cycle of topoisomerase II can be summarized in the following key steps:
-
Binding to the G-segment DNA: The dimeric enzyme binds to a segment of DNA.
-
Binding of the T-segment DNA: A second DNA segment is captured.
-
ATP Binding and N-gate Closure: The binding of two ATP molecules induces a conformational change, closing the N-terminal gate and trapping the T-segment.
-
G-segment Cleavage: A tyrosine residue in each monomer of the enzyme attacks a phosphodiester bond on each strand of the G-segment, forming a transient covalent intermediate known as the cleavage complex.
-
T-segment Passage: The T-segment is passed through the break in the G-segment.
-
G-segment Re-ligation: The broken G-segment is resealed.
-
T-segment Release and ATP Hydrolysis: The T-segment is released through the C-terminal gate, and ATP hydrolysis resets the enzyme for another catalytic cycle.
Mechanism of Action: Etoposide as a Topoisomerase II Poison
Etoposide is classified as a topoisomerase II poison, not a catalytic inhibitor. This distinction is critical: instead of preventing the enzyme from functioning, etoposide traps it in a specific state of its catalytic cycle.
The key steps in etoposide's mechanism of action are:
-
Formation of the Ternary Complex: Etoposide intercalates into the DNA at the site of topoisomerase II-mediated cleavage, forming a stable ternary complex with the enzyme and the DNA.
-
Inhibition of Re-ligation: The presence of etoposide within this complex prevents the re-ligation of the cleaved G-segment.
-
Stabilization of the Cleavage Complex: This results in the accumulation of covalent topoisomerase II-DNA cleavage complexes.
-
Generation of DNA Double-Strand Breaks: When the replication or transcription machinery encounters these stabilized cleavage complexes, they are converted into permanent DNA double-strand breaks.
It is these persistent DSBs that are the primary cytotoxic lesions induced by etoposide.
Downstream Cellular Consequences
The accumulation of DSBs triggers a cascade of cellular events, primarily orchestrated by the DNA Damage Response (DDR) pathway.
DNA Damage Response (DDR) Activation
The DDR is a complex signaling network that detects DNA lesions, signals their presence, and promotes their repair. In the context of etoposide-induced damage, the key players are:
-
ATM (Ataxia-Telangiectasia Mutated) Kinase: This is the primary sensor of DSBs. Upon activation, ATM phosphorylates a multitude of downstream targets.
-
CHK2 (Checkpoint Kinase 2): A key downstream effector of ATM, CHK2 is activated by phosphorylation and plays a crucial role in cell cycle arrest.
-
p53: A tumor suppressor protein that is stabilized and activated by phosphorylation by ATM and CHK2. Activated p53 acts as a transcription factor for genes involved in cell cycle arrest (e.g., p21) and apoptosis (e.g., BAX, PUMA).
Cell Cycle Arrest
Etoposide predominantly induces cell cycle arrest in the S and G2/M phases.[1] This is a protective mechanism to prevent cells with damaged DNA from proceeding through mitosis, which could lead to genomic instability. The G2/M checkpoint is primarily controlled by the p53-p21 axis.
Apoptosis
If the DNA damage is too extensive to be repaired, the cell undergoes programmed cell death, or apoptosis. Etoposide can induce apoptosis through both p53-dependent and independent pathways. The activation of pro-apoptotic proteins like BAX and PUMA by p53 is a key mechanism.
Quantitative Data
In Vitro Cytotoxicity of Etoposide
The half-maximal inhibitory concentration (IC50) of etoposide varies widely across different cancer cell lines, reflecting differences in topoisomerase II expression, DNA repair capacity, and other factors.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MOLT-3 | Acute Lymphoblastic Leukemia | 0.051 | [2] |
| CCRF-CEM | Acute Lymphoblastic Leukemia | 0.6 | [3] |
| KellyCis83 | Neuroblastoma | 0.16 | [3] |
| SK-N-AS | Neuroblastoma | 0.24 | [3] |
| ISOS-1 | Angiosarcoma | ~1.46 (0.25 µg/mL) | [3] |
| A549 | Non-Small Cell Lung Cancer | 3.49 (72h) | [4] |
| BEAS-2B | Normal Lung (Transformed) | 2.10 (72h) | [4] |
| MCF-7 | Breast Cancer | 150 (24h), 100 (48h) | [5] |
| MDA-MB-231 | Breast Cancer | 200 (48h) | [5] |
| HepG2 | Hepatocellular Carcinoma | 30.16 | [2] |
| G111 | Glioma | 10 µg/mL | [3] |
| G5 | Glioma | 15.8 µg/mL | [3] |
Etoposide-Topoisomerase II Binding Affinity
The interaction between etoposide and topoisomerase II has been quantified, providing insights into the drug's binding affinity.
| Enzyme Source | Method | Apparent Kd (µM) | Reference |
| Yeast Topoisomerase II | Nitrocellulose filter assay | ~5 | [2][3] |
| Mutant Yeast Topoisomerase II (ytop2H1012Y) | Nitrocellulose filter assay | ~16 | [2][3] |
Pharmacokinetics of this compound in Clinical Trials
The pharmacokinetic profile of this compound has been extensively studied in clinical trials. The following table summarizes key parameters from a phase I study.
| Dose (etoposide equivalent) | Cmax (µg/mL) | AUCinf (h·µg/mL) | T1/2 (h) | CL/F (L/h/m²) | VSS/F (L/m²) | Reference |
| 50 mg/m² | 25.3 | 75.8 | - | - | - | [4] |
| 75 mg/m² | - | - | - | - | - | [4] |
| 100 mg/m² | 42.5 | 156 | - | - | - | [4] |
| 250 mg/m² | - | - | 2.09 (α), 5.83 (β) | 0.94 | 5.64 | [6] |
| 500 mg/m² | - | - | 2.09 (α), 5.83 (β) | 0.94 | 5.64 | [6] |
| 750 mg/m² | - | - | 2.09 (α), 5.83 (β) | 0.94 | 5.64 | [6] |
| 1000 mg/m² | - | - | 2.09 (α), 5.83 (β) | 0.94 | 5.64 | [6] |
| 1200 mg/m² | - | up to 1768.5 | 2.09 (α), 5.83 (β) | 0.94 | 5.64 | [6] |
Clinical Efficacy of this compound
The clinical efficacy of this compound, often in combination with other chemotherapeutic agents, has been demonstrated in various cancers.
| Cancer Type | Regimen | Overall Response Rate | Median Time to Progression | Median Survival | Reference |
| Small Cell Lung Cancer | This compound + Cisplatin | 61% | 6.9 months | 9.5 months (extensive), >16 months (limited) | [7][8] |
| Small Cell Lung Cancer | Etoposide + Cisplatin | 58% | 7.0 months | 10 months (extensive), 17 months (limited) | [7][8] |
| Advanced Non-Small Cell Lung Cancer | Etoposide + Cisplatin | 25.8% | 5 months | 8 months | [9] |
| Advanced Non-Small Cell Lung Cancer | Etoposide alone | 7% | 3.5 months | 6 months | [9] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the consistent and reproducible investigation of etoposide's effects.
Topoisomerase II DNA Decatenation Assay
This assay measures the ability of topoisomerase II to separate catenated (interlinked) DNA circles, a key aspect of its function.
-
Principle: Kinetoplast DNA (kDNA), a network of interlocked DNA minicircles, serves as the substrate. Active topoisomerase II decatenates the kDNA, releasing the minicircles. The products are then resolved by agarose gel electrophoresis.
-
Materials:
-
Purified human topoisomerase II
-
kDNA
-
10x Topoisomerase II Assay Buffer
-
10 mM ATP solution
-
Dilution Buffer
-
STEB (Stop Buffer)
-
Chloroform/isoamyl alcohol (24:1)
-
Agarose
-
Ethidium bromide
-
-
Procedure:
-
Prepare a reaction mix containing assay buffer, ATP, kDNA, and water on ice.
-
Aliquot the reaction mix into individual tubes.
-
Add the test compound (e.g., etoposide dissolved in DMSO) or DMSO as a control.
-
Add diluted topoisomerase II to initiate the reaction.
-
Incubate at 37°C for 30 minutes.
-
Stop the reaction by adding STEB and chloroform/isoamyl alcohol.
-
Vortex briefly and centrifuge.
-
Load the aqueous (upper) phase onto a 1% agarose gel containing ethidium bromide.
-
Perform electrophoresis and visualize the DNA bands under UV light.
-
-
Expected Results: In the absence of an inhibitor, topoisomerase II will convert the kDNA (which remains in the well) into decatenated minicircles that migrate into the gel. An inhibitor will reduce the amount of decatenated product.
In Vivo Complex of Enzyme (ICE) Assay
This assay quantifies the amount of topoisomerase covalently bound to genomic DNA within cells, providing a direct measure of the stabilization of the cleavage complex.
-
Principle: Cells are treated with the test compound and then lysed with a strong detergent (sarkosyl) that denatures most proteins but preserves covalent protein-DNA bonds. The DNA is then separated from free proteins by cesium chloride (CsCl) density gradient centrifugation. The amount of topoisomerase in the DNA-containing fractions is quantified by immunoblotting.
-
Materials:
-
Cultured cells
-
Etoposide
-
Lysis buffer (1% sarkosyl)
-
CsCl solution
-
Ultracentrifuge
-
Slot blot apparatus
-
Antibodies against topoisomerase II
-
-
Procedure:
-
Treat cultured cells with etoposide or a vehicle control.
-
Lyse the cells directly in the culture dish with sarkosyl lysis buffer.
-
Shear the genomic DNA by passing the lysate through a needle.
-
Layer the lysate onto a CsCl step gradient.
-
Centrifuge at high speed for several hours to separate DNA from free protein.
-
Fractionate the gradient and collect the DNA-containing fractions.
-
Apply the DNA fractions to a nitrocellulose membrane using a slot blot apparatus.
-
Detect the covalently bound topoisomerase II using specific antibodies.
-
-
Expected Results: Treatment with etoposide will result in a dose-dependent increase in the amount of topoisomerase II detected in the DNA fractions, indicating the stabilization of the cleavage complex.
Cell Viability (MTT) Assay
This colorimetric assay is widely used to assess the cytotoxic effects of a compound on cultured cells.
-
Principle: The assay measures the metabolic activity of cells. Viable cells with active metabolism can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
-
Materials:
-
Cultured cells
-
96-well plates
-
Etoposide
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of etoposide for the desired duration (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Expected Results: A decrease in absorbance with increasing concentrations of etoposide indicates a reduction in cell viability. The IC50 value can be calculated from the dose-response curve.
Apoptosis (Annexin V/Propidium Iodide) Assay
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and used to label apoptotic cells. Propidium iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells, where it intercalates with DNA.
-
Materials:
-
Cultured cells
-
Etoposide
-
FITC-conjugated Annexin V
-
Propidium Iodide (PI) solution
-
Annexin V Binding Buffer
-
Flow cytometer
-
-
Procedure:
-
Treat cells with etoposide to induce apoptosis.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in Annexin V Binding Buffer.
-
Add FITC-Annexin V and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry.
-
-
Expected Results: Flow cytometry analysis will differentiate four cell populations:
-
Viable cells (Annexin V-negative, PI-negative)
-
Early apoptotic cells (Annexin V-positive, PI-negative)
-
Late apoptotic/necrotic cells (Annexin V-positive, PI-positive)
-
Necrotic cells (Annexin V-negative, PI-positive)
-
Cell Cycle Analysis
This method uses flow cytometry to determine the distribution of cells in the different phases of the cell cycle.
-
Principle: Propidium iodide (PI) stoichiometrically binds to DNA. Therefore, the amount of PI fluorescence in a cell is directly proportional to its DNA content. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA.
-
Materials:
-
Cultured cells
-
Etoposide
-
Cold 70% ethanol
-
PI staining solution (containing RNase A)
-
Flow cytometer
-
-
Procedure:
-
Treat cells with etoposide.
-
Harvest the cells and wash with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing.
-
Incubate the cells on ice or at -20°C for at least 30 minutes.
-
Wash the cells to remove the ethanol.
-
Resuspend the cells in PI staining solution (containing RNase A to degrade RNA, which PI can also bind to).
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry.
-
-
Expected Results: A histogram of PI fluorescence intensity will show distinct peaks corresponding to the G0/G1 and G2/M phases. The region between these peaks represents the S phase. Treatment with etoposide is expected to cause an accumulation of cells in the G2/M phase.
Conclusion
This compound, through its active metabolite etoposide, remains a potent and widely used anticancer agent. Its mechanism of action, centered on the poisoning of topoisomerase II, leads to the formation of cytotoxic DNA double-strand breaks and the subsequent activation of the DNA damage response pathway. This ultimately results in cell cycle arrest and apoptotic cell death in rapidly proliferating cancer cells. A thorough understanding of this pathway, supported by robust quantitative data and well-defined experimental protocols, is essential for the continued development of novel therapeutic strategies, the optimization of existing treatment regimens, and the overcoming of drug resistance. This technical guide provides a comprehensive resource for researchers and clinicians working to harness the full potential of topoisomerase II inhibition in cancer therapy.
References
- 1. Binding of etoposide to topoisomerase II in the absence of DNA: decreased affinity as a mechanism of drug resistance. (1999) | Paul S. Kingma | 61 Citations [scispace.com]
- 2. Binding of etoposide to topoisomerase II in the absence of DNA: decreased affinity as a mechanism of drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Phase I and pharmacokinetic study of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A novel mutation panel for predicting etoposide resistance in small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetic evaluation of high-dose this compound after a 2-hour infusion in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound or etoposide with cisplatin in the treatment of small cell lung cancer: randomized phase II trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phase II randomized study of cisplatin plus this compound or etoposide in the treatment of small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Etoposide versus etoposide plus high-dose cisplatin in the management of advanced non-small cell lung cancer. Results of a prospective randomized FONICAP trial. Italian Lung Cancer Task Force - PubMed [pubmed.ncbi.nlm.nih.gov]
Etoposide Phosphate: A Technical Guide to G2/M Cell Cycle Arrest
For Researchers, Scientists, and Drug Development Professionals
Abstract
Etoposide phosphate, a water-soluble prodrug of etoposide, is a cornerstone chemotherapeutic agent widely used in the treatment of various malignancies.[1] Its primary mechanism of action involves the inhibition of topoisomerase II, an enzyme critical for resolving DNA topological challenges during replication and transcription.[2][3] By stabilizing the transient covalent complex between topoisomerase II and DNA, etoposide prevents the re-ligation of double-strand breaks (DSBs), leading to their accumulation.[2][4][5] This genomic damage triggers a robust DNA damage response (DDR), culminating in cell cycle arrest, primarily at the G2/M transition, which allows time for DNA repair or, if the damage is irreparable, commitment to apoptosis.[6][7] This guide provides an in-depth examination of the molecular signaling pathways governing etoposide-induced G2/M arrest, presents quantitative data on its cellular effects, and details key experimental protocols for its study.
Core Mechanism of Action
This compound is metabolically converted to its active form, etoposide.[1][8] Etoposide then targets the DNA-topoisomerase II complex. Topoisomerase II functions by creating transient DSBs to allow for the passage of another DNA strand, thus managing DNA tangles and supercoils.[3][9] Etoposide intercalates at the cleavage site and stabilizes the "cleavage complex," physically obstructing the enzyme from resealing the DNA break.[4][9] The collision of replication or transcription machinery with these stabilized complexes transforms the transient breaks into permanent, cytotoxic DSBs. This accumulation of genomic damage is the primary trigger for the cellular response pathways that lead to cell cycle arrest and apoptosis.[2][7] The cytotoxicity of etoposide is most pronounced during the S and G2 phases of the cell cycle, when topoisomerase II activity is highest.[8][10]
Signaling Pathways of G2/M Arrest
The induction of DSBs by etoposide activates a complex signaling network known as the DNA Damage Response (DDR). The central pathway leading to G2/M arrest involves the ATM kinase.
Upon sensing DSBs, the Ataxia-Telangiectasia Mutated (ATM) kinase is recruited and activated.[7][11] ATM then phosphorylates a cascade of downstream effector proteins, principally the checkpoint kinase 2 (Chk2) and the tumor suppressor protein p53.[6][11][12]
-
ATM-Chk2-Cdc25C Axis: Activated Chk2 phosphorylates and inactivates the Cell Division Cycle 25C (Cdc25C) phosphatase.[12][13] Cdc25C is responsible for removing an inhibitory phosphate group from Cyclin-Dependent Kinase 1 (CDK1, also known as Cdc2). Its inactivation leads to the accumulation of phosphorylated, inactive CDK1.
-
ATM-p53-p21 Axis: ATM also phosphorylates p53, leading to its stabilization and activation.[6][13] Activated p53 functions as a transcription factor, inducing the expression of several target genes, most notably CDKN1A, which encodes the p21 protein.[6] p21 is a potent inhibitor of cyclin-CDK complexes, and it directly binds to and inhibits the Cyclin B1/CDK1 complex.
The convergence of these pathways on the Cyclin B1/CDK1 complex is critical. This complex is the master regulator of entry into mitosis. Its inhibition by both the lack of activating dephosphorylation (due to Cdc25C inactivation) and direct inhibition by p21 ensures that the cell cycle is halted at the G2/M checkpoint, preventing cells with damaged DNA from proceeding into mitosis.[6] Some studies also indicate that the mTORC2-Chk1 pathway is essential for an efficient S and G2/M arrest in response to etoposide.[14]
References
- 1. Etoposide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Etoposide, topoisomerase II and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. What is the mechanism of Etoposide? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. Etoposide induces G2/M arrest and apoptosis in neural progenitor cells via DNA damage and an ATM/p53-related pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular mechanisms of etoposide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is the mechanism of this compound? [synapse.patsnap.com]
- 9. spring8.or.jp [spring8.or.jp]
- 10. selleckchem.com [selleckchem.com]
- 11. DNA damage - ATM / ATR regulation of G2 / M checkpoint Pathway Map - PrimePCR | Life Science | Bio-Rad [commerce.bio-rad.com]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. DNA damage-induced S and G2/M cell cycle arrest requires mTORC2-dependent regulation of Chk1 - PMC [pmc.ncbi.nlm.nih.gov]
Etoposide Phosphate Prodrug Activation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the core activation mechanism of etoposide phosphate, a water-soluble prodrug of the widely used anticancer agent, etoposide. This document provides a comprehensive overview of the enzymatic conversion, relevant quantitative data, detailed experimental protocols, and visual representations of the activation pathway and associated research methodologies.
Introduction to this compound
Etoposide is a potent topoisomerase II inhibitor used in the treatment of various malignancies, including small-cell lung cancer and testicular cancer[1]. However, its poor water solubility presents formulation and administration challenges. This compound (Etopophos®) was developed as a highly water-soluble prodrug to overcome these limitations[2]. It is the phosphate ester derivative of etoposide, which, after administration, is rapidly and completely converted in vivo to its active form, etoposide[2][3]. This conversion is crucial for the drug's cytotoxic activity, which involves stabilizing the topoisomerase II-DNA cleavable complex, leading to double-strand DNA breaks and subsequent cell death[1][4].
The Core Activation Mechanism: Enzymatic Dephosphorylation
The primary activation mechanism of this compound is a single-step enzymatic hydrolysis reaction where endogenous phosphatases cleave the phosphate group, yielding the active drug, etoposide.
The Role of Alkaline Phosphatase (ALP)
Alkaline phosphatase (ALP) is the key enzyme responsible for the activation of this compound[5][6]. ALPs are a group of enzymes that are ubiquitous throughout the body and function to remove phosphate groups from various molecules. The conversion of this compound to etoposide is rapid and extensive, indicating a highly efficient enzymatic process[3]. Studies have shown that in an in vitro setting, the presence of ALP is essential for the conversion and subsequent cytotoxic effect of this compound[1][6].
Location of Activation
The activation of this compound is believed to occur primarily extracellularly. The high water solubility of the prodrug allows for its rapid distribution throughout the systemic circulation. Endogenous phosphatases, such as tissue non-specific alkaline phosphatase (TNAP), are present on the outer surface of cell membranes and in the plasma, facilitating the conversion of the prodrug in the bloodstream and at the cell surface. This is supported by findings that engineering cancer cells to express membrane-bound intestinal alkaline phosphatase significantly enhances their sensitivity to this compound[6]. This suggests a model where the prodrug is converted to etoposide extracellularly, and the more lipophilic etoposide is then taken up by the cells.
The activation process can be visualized as a simple enzymatic reaction:
References
- 1. researchgate.net [researchgate.net]
- 2. This compound: what, why, where, and how? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical studies with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. Membrane-bound alkaline phosphatase gene induces antitumor effect by G2/M arrest in this compound-treated cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Etoposide Phosphate: Reshaping the Tumor Microenvironment
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Etoposide phosphate, a water-soluble prodrug of the topoisomerase II inhibitor etoposide, is a cornerstone of various chemotherapy regimens.[1] Its primary mechanism of action involves the induction of DNA double-strand breaks in rapidly proliferating cancer cells, leading to cell cycle arrest and apoptosis.[2][3] Beyond its direct cytotoxic effects on tumor cells, emerging evidence reveals that this compound significantly modulates the complex tumor microenvironment (TME). This guide provides a comprehensive technical overview of the multifaceted effects of this compound on the TME, with a focus on its impact on immune cell populations, angiogenesis, and key signaling pathways.
Core Mechanism of Action: Topoisomerase II Inhibition
This compound is rapidly converted to its active form, etoposide, in the body. Etoposide then targets topoisomerase II, an enzyme crucial for resolving DNA topological problems during replication and transcription.[2] By stabilizing the transient covalent complex between topoisomerase II and DNA, etoposide prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks.[2] This extensive DNA damage triggers a cascade of cellular responses, prominently involving the p53 tumor suppressor pathway, which culminates in cell cycle arrest and apoptosis.[2][4]
References
- 1. Etoposide: A rider on the cytokine storm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. M1 and M2 macrophages derived from THP-1 cells differentially modulate the response of cancer cells to etoposide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. M1 and M2 macrophages derived from THP-1 cells differentially modulate the response of cancer cells to etoposide - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Phosphatases in the Activation of Etoposide Phosphate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Etoposide phosphate is a water-soluble prodrug of the widely used anticancer agent, etoposide. Its clinical utility is predicated on its efficient in vivo conversion to the active cytotoxic parent drug. This conversion is a critical dephosphorylation step catalyzed by endogenous phosphatases. This technical guide provides a comprehensive overview of the pivotal role of phosphatases, particularly alkaline phosphatases (ALPs), in the activation of this compound. It delves into the mechanism of activation, the key enzymes involved, and their cellular localization. Furthermore, this guide presents quantitative data on the conversion process, detailed experimental protocols for its investigation, and visual representations of the activation pathway and experimental workflows to facilitate a deeper understanding for researchers and professionals in drug development.
Introduction: this compound as a Prodrug Strategy
Etoposide is a potent topoisomerase II inhibitor used in the treatment of various malignancies, including lung cancer, testicular cancer, and lymphomas[1][2]. However, its poor water solubility presents formulation challenges. This compound was developed as a water-soluble prodrug to overcome these limitations, allowing for easier intravenous administration and improved bioavailability[1]. The therapeutic efficacy of this compound is entirely dependent on its conversion to etoposide through the enzymatic removal of the phosphate group. This bioconversion is primarily mediated by a class of enzymes known as phosphatases.
The Key Players: Alkaline Phosphatases in this compound Activation
The rapid and extensive conversion of this compound to etoposide in vivo points to the central role of alkaline phosphatases (ALPs)[3]. ALPs are a group of enzymes that are ubiquitous throughout the human body and catalyze the hydrolysis of phosphomonoesters at an alkaline pH optimum.
Isoenzymes of Alkaline Phosphatase
There are several isoenzymes of ALP, each with distinct tissue distribution, which contributes to the systemic and localized activation of this compound[3][4]:
-
Intestinal Alkaline Phosphatase (IAP): Found in the brush border of the intestine, IAP plays a role in the activation of orally administered this compound within the gastrointestinal lumen[3].
-
Tissue-Nonspecific Alkaline Phosphatase (TNAP): This isoenzyme is widely distributed and is the predominant form found in the liver, bone, and kidney. TNAP in the plasma is believed to be a major contributor to the systemic conversion of intravenously administered this compound.
-
Placental Alkaline Phosphatase (PLAP) and Germ Cell Alkaline Phosphatase (GCAP): These are more tissue-specific and may play a role in the activation of this compound in specific cancer types that overexpress these enzymes.
The widespread presence of these phosphatases ensures the rapid and efficient conversion of the prodrug, with studies showing that this compound is often undetectable in plasma shortly after administration[5].
Mechanism of Activation: A Dephosphorylation Reaction
The activation of this compound is a straightforward enzymatic hydrolysis reaction. A phosphatase enzyme recognizes the phosphate ester on the this compound molecule and catalyzes the cleavage of the phosphoester bond. This reaction yields the active drug, etoposide, and an inorganic phosphate molecule.
Caption: Enzymatic conversion of this compound to etoposide.
Quantitative Data on this compound Conversion
While specific kinetic parameters such as K_m and V_max for the dephosphorylation of this compound by purified human alkaline phosphatase isoenzymes are not extensively reported in the literature, in vitro and in vivo studies have provided valuable quantitative data on the conversion efficiency.
| Biological Matrix | pH | This compound Concentration (mg/mL) | Conversion to Etoposide after 60 min (%) | Reference |
| Human Bile | 8 | 0.1 | 78 ± 18 | [3] |
| Human Bile | 8 | 0.5 | 36 ± 26 | [3] |
| Human Bile | 7 | 0.1 | 22 | [3] |
| Human Bile | 7 | 0.5 | 10 | [3] |
| Human Gastric Juice | - | - | Negligible | [3] |
Table 1: In Vitro Conversion of this compound. This data highlights the significant role of alkaline phosphatase present in bile in the activation of the prodrug, especially at an alkaline pH. The conversion is concentration-dependent.
Pharmacokinetic studies in patients have consistently demonstrated the rapid and complete conversion of this compound to etoposide following intravenous administration. Plasma levels of the prodrug decline rapidly and are often undetectable within minutes to an hour post-infusion, with corresponding stoichiometric appearance of etoposide[4][5].
Experimental Protocols
This section provides detailed methodologies for key experiments to study the activation of this compound.
In Vitro Dephosphorylation of this compound by Alkaline Phosphatase
This protocol is designed to measure the enzymatic conversion of this compound to etoposide in a controlled in vitro setting.
Materials:
-
This compound
-
Purified Alkaline Phosphatase (e.g., Calf Intestinal Alkaline Phosphatase as a model)
-
Tris-HCl buffer (1 M, pH 9.0)
-
MgCl₂ (10 mM)
-
Reaction tubes
-
Water bath or incubator at 37°C
-
HPLC system with a C18 column
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid
Procedure:
-
Prepare the reaction mixture: In a microcentrifuge tube, prepare a reaction mixture containing Tris-HCl buffer (final concentration 100 mM), and MgCl₂ (final concentration 1 mM).
-
Substrate Addition: Add this compound to the reaction mixture to achieve the desired final concentration (e.g., 0.1 mg/mL).
-
Enzyme Addition: Initiate the reaction by adding a known amount of purified alkaline phosphatase.
-
Incubation: Incubate the reaction tubes at 37°C.
-
Time-course Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture and immediately stop the reaction by adding an equal volume of a quenching solution (e.g., 0.1 M HCl or by heating).
-
Sample Analysis: Analyze the samples by HPLC to quantify the concentrations of both this compound and etoposide.
HPLC Method for the Quantification of Etoposide and this compound
This protocol outlines a general reverse-phase HPLC method for the separation and quantification of etoposide and its phosphate prodrug.
Instrumentation:
-
HPLC system with UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
Mobile Phase:
-
A gradient of acetonitrile and water, both containing 0.1% formic acid. A typical gradient could be:
-
0-5 min: 10% Acetonitrile
-
5-20 min: Gradient to 90% Acetonitrile
-
20-25 min: 90% Acetonitrile
-
25-30 min: Gradient back to 10% Acetonitrile
-
-
Flow rate: 1.0 mL/min
Detection:
-
UV detection at 280 nm.
Procedure:
-
Standard Preparation: Prepare a series of standard solutions of known concentrations for both etoposide and this compound in the mobile phase.
-
Sample Preparation: Dilute the samples from the dephosphorylation assay with the mobile phase.
-
Injection: Inject a fixed volume (e.g., 20 µL) of the standards and samples onto the HPLC system.
-
Data Analysis: Identify and quantify the peaks corresponding to etoposide and this compound by comparing their retention times and peak areas to the standard curves.
Caption: Workflow for in vitro dephosphorylation assay.
Downstream Signaling Pathway of Activated Etoposide
Once etoposide is activated from its phosphate prodrug, it exerts its cytotoxic effects by targeting topoisomerase II. This leads to the stabilization of the topoisomerase II-DNA cleavage complex, resulting in DNA double-strand breaks. These DNA breaks trigger a cascade of cellular responses, collectively known as the DNA Damage Response (DDR).
Caption: Etoposide activation and downstream signaling cascade.
The key components of the DDR activated by etoposide include:
-
Sensor Proteins: ATM (Ataxia Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related) kinases are recruited to the sites of DNA damage.
-
Transducer Proteins: Activated ATM/ATR phosphorylate a host of downstream targets, including the tumor suppressor protein p53.
-
Effector Proteins: Activated p53 can induce cell cycle arrest, typically at the G2/M checkpoint, to allow time for DNA repair[4]. If the damage is too extensive, p53 can trigger apoptosis (programmed cell death), leading to the elimination of the cancerous cell[1].
Conclusion
The activation of this compound by endogenous phosphatases, predominantly alkaline phosphatases, is a critical step for its anticancer activity. This efficient and rapid conversion allows the water-soluble prodrug to serve as an effective delivery system for the potent but poorly soluble etoposide. Understanding the nuances of this activation process, including the specific phosphatases involved and the kinetics of the reaction, is crucial for optimizing the therapeutic use of this compound and for the rational design of future phosphatase-activated prodrugs. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for researchers and drug development professionals to further investigate and harness the potential of this important class of anticancer agents.
References
- 1. Emerging potential approaches in alkaline phosphatase (ALP) activatable cancer theranostics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular mechanisms of etoposide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alkaline Phosphatase: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Alkaline phosphatase isoenzymes in mouse plasma detected by polyacrylamide-gel disk electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
Etoposide Phosphate Resistance in Cancer: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etoposide phosphate, a water-soluble prodrug of the topoisomerase II inhibitor etoposide, is a cornerstone of chemotherapy regimens for a variety of malignancies, including lung cancer, testicular cancer, and lymphomas. Its mechanism of action involves the formation of a ternary complex with DNA and topoisomerase II, leading to the stabilization of DNA double-strand breaks and subsequent induction of apoptosis in rapidly dividing cancer cells.[1] Despite its clinical efficacy, the development of resistance to this compound remains a significant obstacle to successful treatment. This technical guide provides a comprehensive overview of the core molecular mechanisms underlying this compound resistance, presents quantitative data on resistance levels, details key experimental protocols for studying resistance, and visualizes the intricate signaling pathways and experimental workflows involved.
Core Mechanisms of this compound Resistance
Resistance to this compound is a multifactorial phenomenon driven by several key cellular adaptations. These mechanisms can be broadly categorized as alterations in the drug target, increased drug efflux, evasion of apoptosis, and enhanced DNA damage repair.
Alterations in Topoisomerase II Alpha (TOP2A)
The primary target of etoposide is the alpha isoform of topoisomerase II (TOP2A). Alterations in this enzyme are a central mechanism of resistance.
-
Reduced TOP2A Expression: A decrease in the cellular levels of TOP2A protein leads to a reduction in the number of available drug targets, thereby diminishing the cytotoxic effects of etoposide.[2][3]
-
Mutations in the TOP2A Gene: Point mutations in the TOP2A gene can alter the structure of the enzyme, leading to decreased binding affinity for etoposide or affecting the stability of the etoposide-TOP2A-DNA ternary complex.[4] This prevents the drug from effectively trapping the enzyme on the DNA, thus abrogating its cytotoxic effect.
Increased Drug Efflux via ATP-Binding Cassette (ABC) Transporters
ABC transporters are a superfamily of membrane proteins that actively transport a wide range of substrates, including chemotherapeutic drugs, out of the cell. Overexpression of certain ABC transporters is a well-established mechanism of multidrug resistance.
-
Overexpression of ABCB1 (P-glycoprotein/MDR1): The most well-characterized ABC transporter associated with etoposide resistance is ABCB1.[5][6] Increased expression of ABCB1 leads to efficient efflux of etoposide from cancer cells, reducing the intracellular drug concentration to sub-lethal levels.
-
Role of Other ABC Transporters: While ABCB1 is the primary transporter implicated, other members of the ABC transporter family, such as ABCC1 (MRP1) and ABCG2 (BCRP), may also contribute to etoposide efflux and resistance in certain cancer types.[7]
Evasion of Apoptosis
Etoposide-induced DNA damage triggers programmed cell death, or apoptosis. Cancer cells can develop resistance by acquiring defects in apoptotic signaling pathways.
-
Defects in the Intrinsic Apoptotic Pathway: The intrinsic pathway is initiated by mitochondrial stress. Etoposide-induced DNA damage leads to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, ultimately leading to cell death.[1] Resistance can arise from the upregulation of anti-apoptotic proteins (e.g., Bcl-2) or the downregulation or mutational inactivation of pro-apoptotic proteins (e.g., Bax, Bak) and caspases (e.g., Caspase-3, Caspase-9).[8][9]
-
Alterations in the Extrinsic Apoptotic Pathway: The extrinsic pathway is initiated by the binding of death ligands to their corresponding receptors on the cell surface. Etoposide has been shown to induce the expression of Fas ligand (FasL), which can trigger the Fas-mediated apoptotic pathway.[1][10] Defects in this pathway, such as downregulation of death receptors or inactivation of caspase-8, can contribute to resistance.
Enhanced DNA Damage Repair (DDR)
The cytotoxic effect of etoposide is mediated by the generation of DNA double-strand breaks (DSBs). Enhanced capacity to repair these lesions can confer resistance.
-
Upregulation of DSB Repair Pathways: The two major pathways for repairing DSBs are non-homologous end joining (NHEJ) and homologous recombination (HR).[1] Upregulation of key proteins in these pathways can lead to more efficient repair of etoposide-induced DNA damage, allowing cancer cells to survive treatment.
-
Role of p53: The tumor suppressor protein p53 plays a crucial role in the cellular response to DNA damage, including cell cycle arrest and apoptosis.[11] While the exact role of p53 in etoposide resistance is complex and can be cell-type dependent, mutations in p53 can lead to a failure to induce apoptosis in response to DNA damage, thereby contributing to resistance.[11]
Quantitative Data on Etoposide Resistance
The following tables summarize quantitative data from various studies, illustrating the degree of resistance observed in different cancer cell lines.
Table 1: IC50 Values for Etoposide in Sensitive and Resistant Cancer Cell Lines
| Cell Line | Cancer Type | Resistance Status | IC50 (µM) | Fold Resistance | Reference |
| HCT116 | Colon Cancer | Sensitive | Not specified | - | [12] |
| HCT116-SN38 | Colon Cancer | Resistant to SN-38 | Sensitive to Etoposide | - | [12] |
| Caco-2 (shNT) | Colorectal Cancer | Sensitive | Not specified | - | [13] |
| Caco-2 (shMRP2) | Colorectal Cancer | MRP2 Knockdown | Not specified | - | [13] |
| Y79 | Retinoblastoma | Sensitive | Not specified | - | [14] |
| Y79/etoposide | Retinoblastoma | Etoposide Resistant | Not specified | - | [14] |
| SCLC (Sensitive) | Small Cell Lung Cancer | Sensitive | 2.06 (median) | - | [15] |
| SCLC (Resistant) | Small Cell Lung Cancer | Resistant | 50.0 (median) | ~24 | [15] |
Table 2: Gene and Protein Expression Changes in Etoposide-Resistant Cell Lines
| Cell Line | Gene/Protein | Change in Expression | Fold Change | Reference |
| SCLC (Etoposide Resistant) | ABCB1 | Increased | High | [5] |
| DU145 (DTXR) | ABCB1 | Increased | 4.2-fold (protein) | [6] |
| PC-3 (DTXR) | ABCB1 | Increased | 5.3-fold (protein) | [6] |
| MCF-7/1E & MCF-7/4E | TOP2A | Reduced | Not specified | [2] |
Signaling Pathways in this compound Resistance
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways involved in this compound resistance.
References
- 1. Molecular mechanisms of etoposide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Advances in research on malignant tumors and targeted agents for TOP2A (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Inhibitors of ABCB1 and ABCG2 overcame resistance to topoisomerase inhibitors in small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Etoposide-induced DNA damage is increased in p53 mutants: identification of ATR and other genes that influence effects of p53 mutations on Top2-induced cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. A novel mutation panel for predicting etoposide resistance in small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Etoposide Phosphate and the p53 Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etoposide phosphate is a water-soluble prodrug that is rapidly converted in the body to its active form, etoposide.[1][2] Etoposide is a widely used chemotherapeutic agent, classified as a topoisomerase II inhibitor, effective in treating various malignancies, including small cell lung cancer and testicular cancer.[3][4] Its mechanism of action is centered on the induction of DNA double-strand breaks, which triggers a cascade of cellular responses, primarily orchestrated by the tumor suppressor protein p53.[3][5] Understanding the intricate relationship between etoposide and the p53 signaling pathway is critical for optimizing its therapeutic efficacy, overcoming resistance, and developing novel combination strategies. This guide provides an in-depth technical overview of this interaction, supported by quantitative data, detailed experimental protocols, and visual signaling pathways.
Core Mechanism: From Topoisomerase II Inhibition to p53 Activation
This compound's cytotoxic effects begin with its in vivo conversion to etoposide.[3] Etoposide then targets topoisomerase II, an essential enzyme that resolves DNA topological problems during replication and transcription.[5] The drug stabilizes the transient covalent complex formed between topoisomerase II and DNA, preventing the re-ligation of the DNA strands.[3][5] This leads to the accumulation of permanent DNA double-strand breaks (DSBs).[3]
The presence of DSBs initiates a robust DNA Damage Response (DDR). Sensor proteins, primarily the Ataxia Telangiectasia Mutated (ATM) kinase, are recruited to the damage sites.[6][7] Activated ATM phosphorylates a host of downstream targets, including the checkpoint kinase Chk2 and the tumor suppressor p53 at Serine 15 and 20.[6][7][8] This phosphorylation stabilizes p53 by preventing its degradation mediated by the E3 ubiquitin ligase MDM2.[6] The stabilized and activated p53 accumulates in the nucleus, where it functions as a transcription factor to orchestrate cellular fate.[5]
References
- 1. Clinical and pharmacokinetic overview of parenteral this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Etoposide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. What is the mechanism of Etoposide? [synapse.patsnap.com]
- 6. Molecular mechanisms of etoposide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Etoposide induces G2/M arrest and apoptosis in neural progenitor cells via DNA damage and an ATM/p53-related pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Differential effect of hypoxia on etoposide-induced DNA damage response and p53 regulation in different cell types - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Determining the IC50 of Etoposide Phosphate in vitro: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Etoposide Phosphate is a water-soluble prodrug of Etoposide, a topoisomerase II inhibitor widely used in cancer chemotherapy.[1] Determining the half-maximal inhibitory concentration (IC50) is a critical step in the in vitro evaluation of its cytotoxic potential against various cancer cell lines. This document provides detailed application notes and protocols for the determination of this compound's IC50 value, focusing on the widely used MTT assay.
Introduction
This compound is converted in vivo by phosphatases to its active form, Etoposide.[1] Etoposide exerts its cytotoxic effects by inhibiting topoisomerase II, an enzyme crucial for resolving DNA topological problems during replication and transcription.[1][2] By stabilizing the transient double-strand DNA breaks created by the enzyme, Etoposide leads to an accumulation of DNA damage, cell cycle arrest, and ultimately, apoptosis (programmed cell death).[1][3][4] The p53 pathway is a key signaling cascade activated in response to this DNA damage, further promoting apoptosis.[1][3] The efficacy of Etoposide is most pronounced during the S and G2 phases of the cell cycle.[4][5] This document outlines a detailed protocol for quantifying the cytotoxic effect of this compound by determining its IC50 value in cultured cancer cells.
Mechanism of Action of this compound
The following diagram illustrates the signaling pathway of this compound leading to apoptosis.
Caption: Signaling pathway of this compound.
Quantitative Data: IC50 Values of Etoposide
The IC50 of Etoposide can vary significantly depending on the cell line, exposure time, and the assay used. The following table summarizes reported IC50 values for Etoposide in various cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time | Assay |
| A549 | Lung Cancer | 3.49 | 72 hours | MTT |
| BEAS-2B | Normal Lung (Transformed) | 2.10 | 72 hours | MTT |
| KellyCis83 | Neuroblastoma | 0.16 ± 0.02 | Not Specified | Growth Inhibition |
| SK-N-AS | Neuroblastoma | 0.24 ± 0.03 | Not Specified | Growth Inhibition |
| CCRF-CEM | Leukemia | 0.6 | 6 hours | Colony Formation |
| HTLA-230 | Neuroblastoma | >10 | 24 hours | MTT |
| Raw 264.7 | Monocyte Macrophage | ~9.2 (5.40 µg/ml) | Not Specified | MTT |
Note: IC50 values were converted to µM where necessary for comparison. Original data may have been reported in µg/mL. The molecular weight of Etoposide (588.6 g/mol ) was used for conversion.[6][7][8]
Experimental Protocol: Determining IC50 using MTT Assay
This protocol outlines the steps for determining the IC50 of this compound in adherent cancer cell lines using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[9]
Materials and Reagents
-
This compound
-
Selected cancer cell line (e.g., A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
Dimethyl sulfoxide (DMSO)
-
MTT solution (5 mg/mL in PBS)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Experimental Workflow
Caption: Experimental workflow for IC50 determination.
Step-by-Step Procedure
-
Cell Seeding:
-
Culture the selected cancer cell line to ~80% confluency.
-
Trypsinize the cells and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[6]
-
-
Preparation of this compound Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or PBS).
-
Perform serial dilutions of the stock solution in complete cell culture medium to obtain a range of concentrations. A common starting range is 0.1 µM to 100 µM.[6][7] It is advisable to perform a wide range of concentrations in a preliminary experiment to narrow down the effective range.
-
-
Drug Treatment:
-
After 24 hours of incubation, carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions to the respective wells.
-
Include a vehicle control (medium with the same concentration of solvent used to dissolve the drug) and a blank (medium only).
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).[6]
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[9]
-
Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.[9]
-
Carefully remove the medium containing MTT from each well.
-
Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[9]
-
Gently shake the plate for 10 minutes to ensure complete dissolution.[9]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well using a microplate reader at a wavelength of 540-570 nm.[6]
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each drug concentration relative to the vehicle control using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of cell viability against the logarithm of the drug concentration.
-
Determine the IC50 value, which is the concentration of the drug that causes a 50% reduction in cell viability, by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, R).
-
Conclusion
The determination of the IC50 value is a fundamental step in the preclinical evaluation of anticancer drugs like this compound. The protocol described provides a reliable and reproducible method for assessing the cytotoxic effects of this compound in vitro. Adherence to proper cell culture techniques and careful execution of the assay are crucial for obtaining accurate and meaningful results. The provided IC50 data from the literature can serve as a reference for expected outcomes in various cancer cell lines.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Etoposide: History and mechanism of action | LGC Standards [lgcstandards.com]
- 3. What is the mechanism of Etoposide? [synapse.patsnap.com]
- 4. urology-textbook.com [urology-textbook.com]
- 5. selleckchem.com [selleckchem.com]
- 6. netjournals.org [netjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. In Vitro Cytotoxicity Study of Cyclophosphamide, Etoposide and Paclitaxel on Monocyte Macrophage Cell Line Raw 264.7 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Application Notes and Protocols for Etoposide Phosphate Treatment in Lung Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in-vitro effects of Etoposide Phosphate, a water-soluble prodrug of Etoposide, on lung cancer cell lines. Etoposide is a topoisomerase II inhibitor that induces DNA strand breaks, leading to cell cycle arrest and apoptosis, and is a cornerstone in the treatment of small cell lung cancer (SCLC) and is also investigated in non-small cell lung cancer (NSCLC).[1][2][3] This document outlines its mechanism of action, provides quantitative data on its efficacy, and details protocols for key experimental assays.
Mechanism of Action
This compound is rapidly converted to its active form, Etoposide, within the body.[2] Etoposide targets topoisomerase II, an enzyme crucial for managing DNA topology during replication and transcription.[1][3] By stabilizing the transient complex between topoisomerase II and DNA, Etoposide prevents the re-ligation of double-strand breaks.[1][3] The accumulation of these DNA breaks triggers cell cycle arrest, primarily in the S and G2 phases, and ultimately leads to programmed cell death (apoptosis).[1][4]
Signaling Pathways
Etoposide-induced DNA damage activates several signaling pathways culminating in apoptosis. In lung carcinoma cells, this can involve the ARF-p53 signaling pathway.[5] Etoposide treatment has been shown to upregulate the expression of N-Myc and STATs interactor (NMI) and ARF, leading to increased p53 transcriptional activity and subsequent apoptosis.[5] Both the intrinsic and extrinsic apoptotic pathways are implicated. The intrinsic pathway involves the upregulation of pro-apoptotic proteins like Bax and the release of apoptosis-inducing factor (AIF) from the mitochondria.[2] The extrinsic pathway can be activated through the Fas ligand (FasL) binding to its receptor (FasR), leading to the activation of caspase-8.[6]
Diagram of Etoposide-Induced Apoptotic Signaling Pathway
Caption: Etoposide-induced signaling leading to apoptosis.
Data Presentation
The cytotoxic effect of Etoposide is commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the drug concentration required to inhibit the growth of 50% of a cell population. IC50 values can vary significantly depending on the cell line and the duration of drug exposure.
Table 1: IC50 Values of Etoposide in Various Lung Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Notes |
| NSCLC Lines | |||
| A549 | Adenocarcinoma | 3.49 | After 72 hours of treatment.[7][8] |
| SCLC Lines | |||
| DMS-53 | Small Cell | 11.1 | |
| Sensitive SCLC Lines (n=35) | Small Cell | Median: 2.06 (Range: 0.242–15.2) | Data from the Genomics of Drug Sensitivity in Cancer Project.[9] |
| Resistant SCLC Lines (n=19) | Small Cell | Median: 50.0 (Range: 16.4–319.0) | Data from the Genomics of Drug Sensitivity in Cancer Project.[9] |
Table 2: Time-Dependent Cytotoxicity of Etoposide in A549 and BEAS-2B Cell Lines
| Cell Line | Cell Type | IC50 (µM) at 24h | IC50 (µM) at 48h | IC50 (µM) at 72h |
| A549 | Lung Cancer | Not Achieved | Not Achieved | 3.49[7][8] |
| BEAS-2B | Normal Lung | Not Achieved | 4.36[7][8] | 2.10[7][8] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the effects of this compound on lung cancer cell lines.
Experimental Workflow for In-Vitro this compound Studies
Caption: A typical workflow for studying this compound.
Cell Culture and Drug Treatment
-
Cell Lines: A549 (NSCLC), NCI-H460 (NSCLC), and various SCLC cell lines (e.g., NCI-H69, DMS-53).
-
Culture Medium: RPMI-1640 or DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Drug Preparation: Prepare a stock solution of this compound in sterile water or PBS. Further dilute to desired concentrations in the culture medium immediately before use.
-
Treatment: Seed cells in appropriate culture plates or flasks. Allow them to adhere overnight (for adherent cells). Replace the medium with a fresh medium containing the desired concentrations of this compound and incubate for the specified time points (e.g., 24, 48, 72 hours).
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Procedure:
-
Seed 5 x 10³ cells per well in a 96-well plate and incubate overnight.
-
Treat cells with a range of this compound concentrations for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
-
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Reagents:
-
Annexin V-FITC (or another fluorochrome conjugate)
-
Propidium Iodide (PI)
-
1X Annexin-binding buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
-
Procedure:
-
Induce apoptosis by treating cells with this compound. Include untreated cells as a negative control.
-
Harvest approximately 1-5 x 10⁵ cells by centrifugation. For adherent cells, collect both the floating and trypsinized cells.
-
Wash the cells once with cold 1X PBS.
-
Resuspend the cells in 100 µL of 1X Annexin-binding buffer.
-
Add 5 µL of Annexin V-FITC and 1 µL of PI (100 µg/mL working solution) to the cell suspension.[10]
-
Incubate the cells for 15 minutes at room temperature in the dark.[10]
-
Add 400 µL of 1X Annexin-binding buffer to each tube and mix gently.[10]
-
Analyze the stained cells by flow cytometry as soon as possible, keeping the samples on ice.[10]
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method quantifies the DNA content of cells to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Reagents:
-
Cold 70% Ethanol
-
Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)
-
RNase A solution (100 µg/mL in PBS)
-
-
Procedure:
-
Harvest approximately 1 x 10⁶ cells and wash with PBS.
-
Fix the cells by adding 1 mL of ice-cold 70% ethanol dropwise to the cell pellet while vortexing.[11]
-
Incubate on ice for at least 30 minutes or store at -20°C for longer periods.[11]
-
Centrifuge the fixed cells and wash twice with PBS.
-
Resuspend the cell pellet in 50 µL of RNase A solution and incubate at 37°C for 30 minutes.
-
Add 400 µL of PI staining solution and incubate for 5-10 minutes at room temperature in the dark.[11]
-
Analyze the samples by flow cytometry, collecting data on a linear scale.
-
Western Blot Analysis
This technique is used to detect and quantify specific proteins involved in signaling pathways affected by this compound.
-
Procedure:
-
Treat cells with this compound and prepare whole-cell lysates using a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate 20-40 µg of protein per sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., p53, Bax, cleaved Caspase-3, PARP, and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities relative to the loading control.
-
References
- 1. mdpi.com [mdpi.com]
- 2. Etoposide‐induced cancer cell death: roles of mitochondrial VDAC1 and calpain, and resistance mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. What is the mechanism of Etoposide? [synapse.patsnap.com]
- 5. Etoposide induced NMI promotes cell apoptosis by activating the ARF-p53 signaling pathway in lung carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular mechanisms of etoposide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. netjournals.org [netjournals.org]
- 9. A novel mutation panel for predicting etoposide resistance in small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. kumc.edu [kumc.edu]
- 11. ucl.ac.uk [ucl.ac.uk]
Application Notes: Etoposide Phosphate Solubility and Use in Cell Culture
Introduction
Etoposide phosphate (Etopophos) is a water-soluble prodrug of etoposide, a potent inhibitor of topoisomerase II.[1][2] It is a semi-synthetic derivative of podophyllotoxin used extensively in cancer research and therapy.[3][4] In cell culture applications, this compound is converted by cellular phosphatases to its active form, etoposide. Etoposide then exerts its cytotoxic effects by stabilizing the covalent complex between topoisomerase II and DNA, which results in DNA double-strand breaks, cell cycle arrest, and the induction of apoptosis.[4][5][6] Its high solubility in aqueous solutions and organic solvents like DMSO makes it a convenient compound for in vitro studies.[7][8]
Mechanism of Action
This compound must first be dephosphorylated to become the active compound, etoposide.[1] The primary target of etoposide is the nuclear enzyme topoisomerase II (Topo II), which is crucial for altering DNA topology during replication and transcription.[2][4] Etoposide stabilizes the transient cleavable complex formed between Topo II and DNA, preventing the re-ligation of the DNA strands.[4][6] This leads to an accumulation of permanent double-strand breaks, which triggers a DNA damage response.[9] This response often involves the activation of the p53 tumor suppressor pathway, leading to cell cycle arrest, primarily in the late S and G2 phases, and subsequent programmed cell death (apoptosis).[1][5][6]
Data Presentation
Table 1: Solubility of this compound and Etoposide
| Compound | Solvent | Solubility (at 25°C) | Molar Mass ( g/mol ) | Notes |
|---|---|---|---|---|
| This compound | DMSO | 100 mg/mL [7] | 668.55 | Prodrug form, highly soluble. |
| This compound | Water | 100 mg/mL[7] | 668.55 | High water solubility is a key advantage over Etoposide. |
| Etoposide | DMSO | ~10-25 mg/mL[5][10] | 588.56 | Active form. A 50 mM stock solution can be prepared.[11] |
| Etoposide | Water | Very poorly soluble (~20-50 µM)[5] | 588.56 | Requires initial dissolution in an organic solvent. |
Table 2: Recommended Concentrations for Cell Culture
| Parameter | Concentration Range | Typical Duration | Notes |
|---|---|---|---|
| Stock Solution (in DMSO) | 10-50 mM | N/A | Prepare high-concentration stock for serial dilution. |
| Working Concentration | 5-50 µM[5] | 4-24 hours[5] | Optimal concentration and duration are cell-line dependent. |
| IC50 Values (Etoposide) | 0.005 - 12,200 µM[10] | Varies | Highly dependent on the cell line and assay conditions. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
This protocol describes the preparation of a 50 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder (M.W. 668.56 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated balance and appropriate personal protective equipment (PPE)
Procedure:
-
Pre-weigh Vial: Tare a sterile microcentrifuge tube on a calibrated balance.
-
Weigh Compound: Carefully weigh approximately 6.7 mg of this compound powder into the tared tube.
-
Add Solvent: Add 200 µL of anhydrous DMSO to the tube containing the powder. This will yield a final concentration of 50 mM. Calculation: (6.7 mg / 668.56 g/mol ) / 0.0002 L ≈ 50 mM
-
Dissolve: Vortex the solution gently until the powder is completely dissolved. The high solubility should facilitate rapid dissolution.[7]
-
Aliquot: Dispense the stock solution into smaller, single-use aliquots (e.g., 10-20 µL) in sterile cryovials. This prevents repeated freeze-thaw cycles which can degrade the compound.[5]
-
Storage: Store the aliquoted stock solution at -20°C. For long-term storage, -80°C is recommended. The solution in DMSO should be used within 3 months to ensure potency.[5]
Protocol 2: Treatment of Cultured Cells with this compound
This protocol provides a general procedure for treating adherent cells with this compound.
Materials:
-
Cultured cells in multi-well plates
-
Complete cell culture medium
-
This compound DMSO stock solution (from Protocol 1)
-
Vehicle control (DMSO)
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment (typically 60-80% confluency). Allow cells to adhere overnight in a CO2 incubator at 37°C.
-
Prepare Working Solutions: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare serial dilutions in complete cell culture medium to achieve the desired final concentrations (e.g., 5, 10, 25, 50 µM).
-
Important: Ensure the final concentration of DMSO in the culture medium does not exceed 0.5% (a 1:1000 dilution is common) to avoid solvent-induced cytotoxicity.[11]
-
-
Prepare Vehicle Control: Prepare a control medium containing the same final concentration of DMSO as the highest concentration of this compound used.
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control.
-
Incubation: Return the plate to the incubator and incubate for the desired treatment period (e.g., 4, 12, or 24 hours).[5]
-
Downstream Analysis: Following incubation, the cells can be harvested and analyzed using various assays, such as cell viability (MTT, trypan blue), apoptosis (caspase activity, Annexin V staining), or cell cycle analysis (flow cytometry).
Mandatory Visualization
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Etoposide: History and mechanism of action | LGC Standards [lgcstandards.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Molecular mechanisms of etoposide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Etoposide | Cell Signaling Technology [cellsignal.com]
- 6. What is the mechanism of Etoposide? [synapse.patsnap.com]
- 7. selleckchem.com [selleckchem.com]
- 8. publications.ashp.org [publications.ashp.org]
- 9. urology-textbook.com [urology-textbook.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for Etoposide Phosphate in Cellular Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etoposide Phosphate is a water-soluble prodrug of etoposide, a potent topoisomerase II inhibitor widely used in cancer research and therapy.[1][2] Upon administration to cells, this compound is rapidly converted to etoposide by endogenous phosphatases. Etoposide then exerts its cytotoxic effects by stabilizing the covalent complex between topoisomerase II and DNA, leading to DNA double-strand breaks.[3][4][5] This DNA damage triggers cell cycle arrest, primarily in the S and G2/M phases, and ultimately induces apoptosis.[3][4][6][7][8] These application notes provide detailed protocols for the preparation of this compound stock solutions and their use in common cellular assays.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility | Notes |
| Water | 2 mg/mL (2.99 mM)[2] | Sonication is recommended for complete dissolution.[2] |
| DMSO | 80 mg/mL (119.66 mM)[2] | Sonication is recommended for complete dissolution.[2] |
Table 2: Recommended Storage and Stability
| Solution Type | Storage Temperature | Stability |
| Unopened Lyophilized Powder | 2°C to 8°C | As per manufacturer's specifications. |
| Reconstituted Stock Solution (in DMSO) | -20°C or -80°C | Up to 1 year at -80°C.[2] Aliquot to avoid multiple freeze-thaw cycles. |
| Diluted Working Solutions (in aqueous media) | 2°C to 8°C or Room Temperature | Stability is concentration-dependent. Prepare fresh for each experiment if possible. |
Table 3: Exemplary Working Concentrations of Etoposide for In Vitro Assays
| Assay Type | Cell Line Example | Etoposide Concentration Range | Incubation Time |
| Cell Viability (MTT Assay) | HCT116 | 0.025 - 1 µM | 72 hours[2][9] |
| Human Glioma Cell Lines | 8 - 15.8 µg/mL (IC50) | 1 hour treatment, 12 days incubation[10] | |
| HTLA-230 Neuroblastoma | 0.07 - 225 µM | 24 hours | |
| Apoptosis (Annexin V) | HL-60 | 1 - 20 µM | 7 - 23.5 hours[11] |
| U937 | 0.5 - 50 µM | 24 - 72 hours[6] | |
| Cell Cycle Analysis | Small-Cell Lung Cancer | 0.25 - 2 µM | 24 hours[8] |
| Mouse Embryonic Fibroblasts | 1.5 - 150 µM | 18 hours[12] |
Note: The optimal concentration and incubation time should be determined empirically for each cell line and experimental setup.
Experimental Protocols
Preparation of this compound Stock Solution
This protocol describes the preparation of a high-concentration stock solution in DMSO, suitable for most in vitro applications.
Materials:
-
This compound (lyophilized powder)
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile, DNase/RNase-free microcentrifuge tubes
Procedure:
-
Bring the vial of this compound and DMSO to room temperature.
-
Under sterile conditions (e.g., in a laminar flow hood), add the appropriate volume of DMSO to the vial of this compound to achieve the desired stock concentration (e.g., 80 mg/mL).
-
Gently vortex or sonicate the vial until the powder is completely dissolved. Visually inspect the solution to ensure there are no particulates.
-
Aliquot the stock solution into sterile microcentrifuge tubes in volumes appropriate for your experiments to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Cell Viability Assay (MTT Assay)
This protocol provides a method to assess the effect of this compound on cell viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO or solubilization buffer
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium from the stock solution.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and untreated control wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol details the detection of apoptosis using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat the cells with the desired concentrations of this compound for the appropriate time.
-
Harvest both adherent and floating cells. For adherent cells, use a gentle cell dissociation solution.
-
Wash the cells twice with cold PBS and centrifuge at a low speed.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol describes the analysis of cell cycle distribution by staining DNA with Propidium Iodide.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
6-well cell culture plates
-
Phosphate Buffered Saline (PBS)
-
Cold 70% Ethanol
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound as described previously.
-
Harvest the cells and wash them with cold PBS.
-
Fix the cells by adding the cell pellet dropwise into ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing PI and RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
Visualizations
Caption: Experimental workflow for using this compound.
Caption: this compound mechanism of action.
References
- 1. Apoptosis is the most efficient death-pathway in tumor cells after topoisomerase II inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | Topoisomerase II inhibitor | cancer | TargetMol [targetmol.com]
- 3. What is the mechanism of Etoposide? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. Molecular mechanisms of etoposide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lowering Etoposide Doses Shifts Cell Demise From Caspase-Dependent to Differentiation and Caspase-3-Independent Apoptosis via DNA Damage Response, Inducing AML Culture Extinction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Etoposide | Cell Signaling Technology [cellsignal.com]
- 8. Etoposide-induced cell cycle delay and arrest-dependent modulation of DNA topoisomerase II in small-cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. lifetechindia.com [lifetechindia.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Comparative Analysis of Different Methodological Approaches to the in Vitro Study of Drug-Induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Synergy of Etoposide Phosphate and Cisplatin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro synergistic potential of combining Etoposide Phosphate with Cisplatin, particularly in the context of lung cancer cell lines. Detailed protocols for assessing synergy and an exploration of the underlying molecular mechanisms are presented to guide researchers in their drug development efforts.
Introduction
The combination of etoposide and cisplatin is a cornerstone of chemotherapy for various cancers, most notably small cell lung cancer (SCLC) and non-small cell lung cancer (NSCLC)[1][2][3]. Etoposide, a topoisomerase II inhibitor, induces DNA strand breaks, while cisplatin, a platinum-based agent, forms DNA adducts, leading to cell cycle arrest and apoptosis[3][4]. The rationale for combining these agents lies in their potential for synergistic cytotoxicity, where the combined effect is greater than the sum of their individual effects. This compound is a water-soluble prodrug of etoposide, offering formulation advantages and rapid conversion to etoposide in vivo[5][6][7]. While clinical synergy is well-documented, in vitro studies have shown variable results, with some demonstrating clear synergy and others reporting additive or even antagonistic effects depending on the cell line and experimental conditions[8][9][10][11]. These notes aim to provide a practical guide to assessing and understanding the in vitro synergy of this important drug combination.
Data Presentation: Cytotoxicity and Synergy
The following tables summarize the in vitro cytotoxicity (IC50 values) of etoposide and cisplatin as single agents and the combination index (CI) values for the drug combination in various lung cancer cell lines. The CI value, calculated using the Chou-Talalay method, provides a quantitative measure of synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
Table 1: IC50 Values of Etoposide and Cisplatin in Lung Cancer Cell Lines
| Cell Line | Drug | Incubation Time (hours) | IC50 (µM) | Reference |
| A549 | Etoposide | 72 | 3.49 | [12][13] |
| Cisplatin | 48 | 36.94 | [12][13] | |
| Cisplatin | 72 | 6.59 | [12][13] | |
| BEAS-2B | Etoposide | 48 | 4.36 | [12][13] |
| Etoposide | 72 | 2.10 | [12][13] | |
| Cisplatin | 24 | 47.43 | [12][13] | |
| Cisplatin | 48 | 8.63 | [12][13] | |
| Cisplatin | 72 | 4.15 | [12][13] | |
| H460 | Etoposide (in Nanoparticle) | Not Specified | 5.5 | [1] |
| Cisplatin (in Nanoparticle) | Not Specified | 0.33 | [1] | |
| 344SQ | Etoposide (in Nanoparticle) | Not Specified | 6.0 | [1] |
| Cisplatin (in Nanoparticle) | Not Specified | 0.31 | [1] |
Table 2: Combination Index (CI) Values for Etoposide and Cisplatin Combination
| Cell Line | Synergy Assessment Method | Combination Effect | Combination Index (CI) at ED50 | Reference |
| H460 | Chou-Talalay | Synergistic (in Nanoparticles) | 0.44 | [1] |
| 344SQ | Chou-Talalay | Additive (in Nanoparticles) | 1.06 | [1] |
| SBC-3 | Isobologram Analysis | Synergistic | Not Quantified | [8][9] |
| SBC-1 | Isobologram Analysis | Antagonistic | Not Quantified | [8][9] |
| SBC-2, SBC-5, Lu130, Lu134AH, Lu135T, H69 | Isobologram Analysis | Additive | Not Quantified | [8][9] |
Note: The synergistic effect in H460 and 344SQ cells was observed when etoposide and a cisplatin prodrug were co-delivered in dual-drug loaded nanoparticles.
Experimental Protocols
Protocol 1: Assessment of Cytotoxicity using MTT Assay
This protocol outlines the determination of cell viability and IC50 values for this compound and cisplatin, both individually and in combination.
Materials:
-
Cancer cell lines (e.g., A549, H460)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (to be dissolved in sterile water or PBS)
-
Cisplatin (to be dissolved in 0.9% NaCl solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Drug Preparation: Prepare stock solutions of this compound and Cisplatin. For combination studies, prepare a series of dilutions for each drug and for the combination at a fixed ratio (e.g., based on the ratio of their individual IC50 values).
-
Drug Treatment:
-
Single Drug: Add 100 µL of medium containing various concentrations of either this compound or Cisplatin to the wells. Include a vehicle control.
-
Combination: Add 100 µL of medium containing the pre-determined concentrations of the drug combination.
-
-
Incubation: Incubate the plates for 48 or 72 hours at 37°C in a 5% CO2 incubator[12].
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Determine the IC50 values (the concentration of drug that inhibits cell growth by 50%) using a dose-response curve fitting software (e.g., GraphPad Prism).
References
- 1. Co-delivery of etoposide and cisplatin in dual-drug loaded nanoparticles synergistically improves chemoradiotherapy in non-small cell lung cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Etoposide plus cisplatin chemotherapy improves the efficacy and safety of small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound or etoposide with cisplatin in the treatment of small cell lung cancer: randomized phase II trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clinical studies with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phase II randomized study of cisplatin plus this compound or etoposide in the treatment of small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro and in vivo Effects of Cisplatin and Etoposide in Combination on Small Cell Lung Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro and in vivo effects of cisplatin and etoposide in combination on small cell lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Lack of in vitro synergy between etoposide and cis-diamminedichloroplatinum(II) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Interaction of etoposide and cisplatin in an in vitro tumor model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. netjournals.org [netjournals.org]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: Flow Cytometry Analysis of Cell Cycle Following Etoposide Phosphate Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etoposide Phosphate is a water-soluble prodrug that is converted in vivo to etoposide, a potent topoisomerase II inhibitor.[1] Etoposide exerts its cytotoxic effects by stabilizing the covalent intermediate complex between topoisomerase II and DNA, leading to the accumulation of double-strand breaks.[1][2][3] This DNA damage triggers a cellular response that includes cell cycle arrest, primarily in the S and G2/M phases, and ultimately, apoptosis.[1][2][4] Flow cytometry is a powerful technique to quantitatively assess the effects of compounds like this compound on cell cycle progression. By staining DNA with a fluorescent dye such as Propidium Iodide (PI), the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) can be accurately determined based on their DNA content.[5][6]
These application notes provide a detailed protocol for analyzing the cell cycle of cultured cells treated with this compound using flow cytometry with PI staining.
Mechanism of Action of this compound
This compound, upon administration, is rapidly dephosphorylated to its active form, etoposide. Etoposide targets topoisomerase II, an enzyme crucial for resolving DNA topological problems during replication and transcription. By inhibiting the re-ligation step of the topoisomerase II catalytic cycle, etoposide traps the enzyme-DNA cleavage complex. This leads to the accumulation of persistent DNA double-strand breaks. The cellular response to this extensive DNA damage involves the activation of signaling pathways, often involving the p53 tumor suppressor protein, which can induce cell cycle arrest to allow for DNA repair.[1][4] If the damage is irreparable, the cell is directed towards programmed cell death (apoptosis). The primary phases of the cell cycle affected by etoposide are the S and G2 phases.[1][2]
Caption: Mechanism of this compound action leading to cell cycle arrest and apoptosis.
Experimental Protocols
Materials
-
Cell culture medium and supplements
-
This compound (or Etoposide)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA (for adherent cells)
-
70% Ethanol, ice-cold
-
RNase A solution (100 µg/mL in PBS)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)
-
Flow cytometry tubes
-
Centrifuge
-
Flow cytometer
Cell Culture and Treatment
-
Culture cells to approximately 70-80% confluency. For suspension cells, ensure they are in the logarithmic growth phase.
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile water or PBS). Further dilute in cell culture medium to the desired final concentrations.
-
Treat the cells with varying concentrations of this compound (e.g., 0.1 µM to 100 µM) for different time points (e.g., 12, 24, 48 hours). Include an untreated control (vehicle only).
Sample Preparation for Flow Cytometry
Caption: Workflow for preparing cells for flow cytometry cell cycle analysis.
-
Harvest Cells:
-
For adherent cells, aspirate the medium, wash with PBS, and detach the cells using Trypsin-EDTA. Neutralize trypsin with serum-containing medium.
-
For suspension cells, directly collect the cells from the culture flask.
-
-
Cell Count and Wash: Count the cells and aliquot approximately 1 x 10^6 cells per flow cytometry tube. Centrifuge at 300 x g for 5 minutes and discard the supernatant. Resuspend the cell pellet in 1 mL of PBS and centrifuge again.
-
Fixation: Discard the supernatant and resuspend the cell pellet in 100 µL of PBS. While gently vortexing, add 900 µL of ice-cold 70% ethanol dropwise to the cells. This ensures proper fixation and minimizes cell clumping.[7][8]
-
Incubate the cells on ice for at least 30 minutes or at -20°C for at least 2 hours. Cells can be stored in 70% ethanol at -20°C for several weeks.[8][9]
-
Staining:
-
Centrifuge the fixed cells at a higher speed (e.g., 500 x g) for 5 minutes to pellet the cells. Carefully discard the ethanol.
-
Wash the cell pellet twice with PBS.
-
Resuspend the cell pellet in 200 µL of RNase A solution (100 µg/mL) and incubate at 37°C for 30 minutes. This step is crucial as PI can also bind to double-stranded RNA.[5][7]
-
Add 200 µL of PI staining solution (50 µg/mL) to the cells.
-
Incubate at room temperature in the dark for 15-30 minutes before analysis.[10]
-
Flow Cytometry Analysis
-
Set up the flow cytometer to measure the fluorescence of PI, typically using a 488 nm excitation laser and detecting emission in the red channel (e.g., ~610 nm).
-
Use a linear scale for the PI fluorescence channel to accurately resolve the G0/G1 and G2/M peaks.[4]
-
Acquire data for at least 10,000-20,000 events per sample.
-
Use a gating strategy to exclude cell debris and aggregates. A dot plot of forward scatter (FSC) versus side scatter (SSC) can be used to gate on the main cell population. Doublets can be excluded using a plot of pulse width versus pulse area for the PI fluorescence signal.
-
Analyze the cell cycle distribution using appropriate software (e.g., FlowJo, FCS Express). The software will fit a model to the DNA content histogram to determine the percentage of cells in the G0/G1, S, and G2/M phases.
Data Presentation
The following tables summarize representative quantitative data on the effects of etoposide on the cell cycle distribution in different cell lines.
Table 1: Cell Cycle Distribution of Jurkat Cells after 24-hour Etoposide Treatment [11]
| Treatment Concentration | % G0/G1 | % S | % G2/M |
| Control (0 µM) | 53.1 | 15.0 | 14.3 |
| 0.06 µM Etoposide | 10.2 | 17.8 | 41.4 |
| 0.12 µM Etoposide | 7.9 | 9.3 | 47.7 |
Table 2: Dose-Dependent G2/M Arrest in L929 Cells after 24-hour Etoposide Treatment [12][8]
| Treatment Concentration | % G0/G1 | % S | % G2/M |
| Control (0 µM) | ~60 | ~25 | ~15 |
| 0.1 µM Etoposide | ~55 | ~25 | ~20 |
| 0.5 µM Etoposide | ~30 | ~20 | ~50 |
| 1.0 µM Etoposide | ~10 | ~10 | ~80 |
| 5.0 µM Etoposide | <5 | <5 | >90 |
| 10.0 µM Etoposide | <5 | <5 | >90 |
Table 3: Cell Cycle Distribution in HEK293 Cells after Etoposide Treatment [13]
| Treatment | % G0/G1 | % S | % G2/M |
| Control (16 hours) | ~65 | ~15 | ~20 |
| 100 µM Etoposide (16 hours) | ~20 | ~30 | ~50 |
| Control (24 hours) | ~70 | ~10 | ~20 |
| 100 µM Etoposide (24 hours) | ~15 | ~20 | ~65 |
Interpretation of Results
A typical result of etoposide treatment is a dose- and time-dependent decrease in the percentage of cells in the G0/G1 phase and a concomitant increase in the percentage of cells in the S and G2/M phases, indicating cell cycle arrest. At higher concentrations and longer incubation times, a sub-G1 peak may appear, which is indicative of apoptotic cells with fragmented DNA.
Caption: Logical flow of cellular events following Etoposide treatment.
Conclusion
Flow cytometry with propidium iodide staining is a robust and quantitative method for assessing the impact of this compound on the cell cycle. The provided protocols and representative data serve as a comprehensive guide for researchers and scientists in the field of cancer biology and drug development to effectively evaluate the cytostatic and cytotoxic effects of topoisomerase II inhibitors. Careful execution of the experimental protocol and accurate analysis of the flow cytometry data are essential for obtaining reliable and reproducible results.
References
- 1. Flow cytometric fluorescence pulse width analysis of etoposide-induced nuclear enlargement in HCT116 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Etoposide-induced cell cycle delay and arrest-dependent modulation of DNA topoisomerase II in small-cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. wi.mit.edu [wi.mit.edu]
- 5. Flow cytometry with PI staining | Abcam [abcam.com]
- 6. cancer.wisc.edu [cancer.wisc.edu]
- 7. Flow cytometric analysis of the cell cycle of the leukemic cell lines treated with etoposide and cytosine arabinoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. vet.cornell.edu [vet.cornell.edu]
- 10. Lowering Etoposide Doses Shifts Cell Demise From Caspase-Dependent to Differentiation and Caspase-3-Independent Apoptosis via DNA Damage Response, Inducing AML Culture Extinction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. revvity.com [revvity.com]
- 12. researchgate.net [researchgate.net]
- 13. DNA damage-induced S and G2/M cell cycle arrest requires mTORC2-dependent regulation of Chk1 - PMC [pmc.ncbi.nlm.nih.gov]
Etoposide Phosphate in 3D Spheroid Culture Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Three-dimensional (3D) spheroid culture models are increasingly recognized as more physiologically relevant systems for in vitro drug screening compared to traditional two-dimensional (2D) monolayer cultures. Spheroids better mimic the complex microenvironment of solid tumors, including gradients of oxygen, nutrients, and drug penetration, as well as intricate cell-cell and cell-matrix interactions. Etoposide phosphate, a water-soluble prodrug of the topoisomerase II inhibitor etoposide, is a widely used chemotherapeutic agent. This document provides detailed application notes and protocols for evaluating the efficacy of this compound in 3D spheroid models, offering a framework for more predictive preclinical cancer research.
Mechanism of Action of Etoposide
This compound is converted in the body to its active form, etoposide.[1] Etoposide targets topoisomerase II, an enzyme crucial for DNA replication and cell division.[1] The drug stabilizes the transient double-strand breaks created by topoisomerase II, preventing the re-ligation of the DNA strands.[1] This leads to an accumulation of DNA damage, which in turn triggers cell cycle arrest and apoptosis (programmed cell death), primarily during the S and G2 phases of the cell cycle.[1][2]
Data Presentation: this compound Efficacy in 2D vs. 3D Culture
Quantitative analysis consistently demonstrates that cancer cells grown in 3D spheroids exhibit increased resistance to etoposide compared to their 2D monolayer counterparts. This highlights the importance of utilizing 3D models for more accurate preclinical drug assessment.
| Cell Line | Culture Type | Etoposide IC50 (µM) | Fold Resistance (3D vs. 2D) | Reference |
| A549 (Lung Carcinoma) | 2D Monolayer | 3.49 (after 72h) | 22.6 | [3][4] |
| 3D Spheroid | ~78.87 (calculated) | |||
| HCT116 (Colon Carcinoma) | 3D Spheroid | >30 | N/A | [5] |
| DU145 (Prostate Carcinoma) | 3D Spheroid | >30 | N/A | [5] |
| MCF-7 (Breast Cancer) | 2D Monolayer | 5.5 | N/A | [2] |
Note: N/A indicates that corresponding data from the same study was not available. The calculated IC50 for A549 3D spheroids is based on the reported fold resistance.
Experimental Protocols
I. Protocol for 3D Spheroid Formation (Liquid Overlay Technique)
This protocol describes the generation of uniform spheroids using ultra-low attachment (ULA) plates.
Materials:
-
Cancer cell line of choice (e.g., A549, HCT116, MCF-7)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
Ultra-low attachment (ULA) 96-well round-bottom plates
-
Hemocytometer or automated cell counter
Procedure:
-
Culture cells in standard tissue culture flasks to 70-80% confluency.
-
Aspirate the culture medium and wash the cells with PBS.
-
Add Trypsin-EDTA and incubate at 37°C until cells detach.
-
Neutralize trypsin with complete culture medium and collect the cell suspension.
-
Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in fresh complete medium.
-
Determine the cell concentration and viability.
-
Dilute the cell suspension to the desired seeding density (typically 1,000-5,000 cells/well, requires optimization for each cell line).
-
Add the appropriate volume of cell suspension to each well of a ULA 96-well round-bottom plate.
-
Centrifuge the plate at a low speed (e.g., 300 x g) for 5 minutes to facilitate cell aggregation at the bottom of the well.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2.
-
Spheroid formation can be monitored daily using a light microscope. Spheroids are typically ready for drug treatment within 2-4 days.
II. Protocol for this compound Treatment and Viability Assessment (CellTiter-Glo® 3D Assay)
This protocol outlines the treatment of spheroids with this compound and the subsequent measurement of cell viability.
Materials:
-
Pre-formed spheroids in a 96-well ULA plate
-
This compound (prepare stock solution in a suitable solvent, e.g., sterile water or PBS)
-
Complete culture medium
-
CellTiter-Glo® 3D Cell Viability Assay reagent
-
Luminometer
Procedure:
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations.
-
Carefully remove a portion of the existing medium from each well containing a spheroid and add the medium containing the different concentrations of this compound. Include untreated control wells.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
Equilibrate the plate and the CellTiter-Glo® 3D reagent to room temperature for approximately 30 minutes before use.
-
Add a volume of CellTiter-Glo® 3D reagent to each well equal to the volume of culture medium in the well.
-
Place the plate on an orbital shaker for 5 minutes to induce cell lysis.
-
Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
III. Protocol for Apoptosis Assessment (Caspase-3/7 Activity Assay)
This protocol details the measurement of apoptosis in this compound-treated spheroids using a fluorescent caspase-3/7 substrate.
Materials:
-
Spheroids treated with this compound as described above
-
CellEvent™ Caspase-3/7 Green Detection Reagent
-
Hoechst 33342 (for nuclear counterstaining)
-
High-content imaging system or fluorescence microscope
Procedure:
-
At the end of the drug treatment period, prepare a staining solution containing CellEvent™ Caspase-3/7 Green Detection Reagent (e.g., 2 µM) and Hoechst 33342 in a suitable buffer (e.g., PBS or culture medium).[6]
-
Carefully add the staining solution to each well.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Image the spheroids using a high-content imaging system or a fluorescence microscope with appropriate filters for the green (caspase-3/7 signal) and blue (nuclear stain) channels.
-
Quantify the intensity of the green fluorescence within the spheroids. An increase in green fluorescence intensity indicates an increase in caspase-3/7 activity and apoptosis.[6]
-
Normalize the caspase-3/7 signal to the number of nuclei (from the Hoechst stain) or the spheroid area to account for differences in spheroid size.
Visualizations
References
- 1. Quantification of Spheroid Growth and Morphology | Molecular Devices [moleculardevices.com]
- 2. Proteomic Footprinting of Drug-Treated Cancer Cells as a Measure of Cellular Vaccine Efficacy for the Prevention of Cancer Recurrence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. netjournals.org [netjournals.org]
- 4. p‑STAT3 influences doxorubicin and etoposide resistance of A549 cells grown in an in vitro 3D culture model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-Content Assays for Characterizing the Viability and Morphology of 3D Cancer Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for High-Throughput Screening with Etoposide Phosphate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etoposide Phosphate is a water-soluble prodrug of Etoposide, a potent topoisomerase II inhibitor widely used in cancer chemotherapy.[1] Its mechanism of action involves the formation of a ternary complex with DNA and topoisomerase II, preventing the re-ligation of double-strand breaks and leading to the induction of apoptosis in rapidly dividing cells.[2][3][4] High-throughput screening (HTS) assays are essential for identifying novel anti-cancer agents and characterizing the cellular responses to existing drugs like this compound. These application notes provide detailed protocols for utilizing this compound in HTS campaigns, focusing on cell viability, DNA damage, and apoptosis assays.
Data Presentation
The following tables summarize quantitative data for Etoposide, the active form of this compound, in various cancer cell lines. This data is provided as a reference for assay development and validation.
Table 1: IC50 Values of Etoposide in Human Cancer Cell Lines
| Cell Line | Cancer Type | Assay Duration | IC50 (µM) | Reference |
| A549 | Lung Carcinoma | 72 hours | 3.49 | [5] |
| BEAS-2B | Normal Lung | 72 hours | 2.10 | [5] |
| HCT-15 | Colorectal Adenocarcinoma | Not Specified | >100 | [6] |
| PC-3 | Prostatic Adenocarcinoma | Not Specified | 17.1 | [6] |
| HepG2 | Hepatocellular Carcinoma | 48 hours | 0.56 | [7] |
| U2OS | Osteosarcoma | 24-48 hours | Not Specified | [8] |
| THP-1 | Acute Monocytic Leukemia | 3 days | Not Specified | [9][10] |
Table 2: HTS Assay Quality Control Metrics
| Parameter | Description | Recommended Value | Reference |
| Z'-factor | A statistical measure of assay quality, reflecting the separation between positive and negative controls. | 0.5 ≤ Z' < 1 (Excellent) | [11][12][13] |
| 0 < Z' < 0.5 (Acceptable) | [11][12][13] | ||
| Signal Window | The difference in signal between positive and negative controls. | Assay dependent, should be sufficiently large for hit identification. | [12] |
| Coefficient of Variation (%CV) | A measure of the variability of the data. | < 20% | [6] |
Experimental Protocols
Protocol 1: High-Throughput Cell Viability Screening using a Resazurin-Based Assay
This protocol describes a method to screen for cytotoxic effects of compounds, using this compound as a positive control.
Materials:
-
Cancer cell line of choice (e.g., A549, HepG2)
-
Complete cell culture medium
-
This compound (for use as a positive control)
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)
-
384-well clear-bottom black plates
-
Automated liquid handling system
-
Plate reader with fluorescence detection (Excitation: 560 nm, Emission: 590 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Dilute cells in complete culture medium to a final concentration of 1 x 10^5 cells/mL.
-
Using an automated liquid handler, dispense 40 µL of the cell suspension into each well of a 384-well plate.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
-
-
Compound Addition:
-
Prepare a dilution series of the test compounds and this compound in the appropriate vehicle (e.g., DMSO).
-
Using a pintool or acoustic liquid handler, transfer a small volume (e.g., 100 nL) of the compound solutions to the cell plates.
-
Include vehicle-only wells as negative controls and a known concentration of this compound (e.g., 10 µM) as a positive control for cytotoxicity.
-
-
Incubation:
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
Resazurin Addition and Signal Detection:
-
Add 10 µL of Resazurin solution to each well.
-
Incubate for 2-4 hours at 37°C.
-
Measure fluorescence intensity using a plate reader.
-
-
Data Analysis:
Protocol 2: High-Content Screening for DNA Damage (γ-H2AX Foci Formation)
This protocol utilizes immunofluorescence to quantify DNA double-strand breaks induced by compounds like this compound.
Materials:
-
Cancer cell line of choice
-
Complete cell culture medium
-
This compound
-
384-well imaging plates (e.g., black, clear-bottom)
-
Paraformaldehyde (4% in PBS)
-
Triton X-100 (0.25% in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: anti-phospho-Histone H2A.X (Ser139) antibody
-
Secondary antibody: Alexa Fluor conjugated secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole)
-
High-content imaging system and analysis software
Procedure:
-
Cell Seeding and Compound Treatment:
-
Follow steps 1 and 2 from Protocol 1, seeding cells in imaging-compatible plates.
-
-
Cell Fixation and Permeabilization:
-
After a shorter incubation period (e.g., 2-24 hours), carefully aspirate the medium.
-
Fix the cells by adding 50 µL of 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the wells twice with PBS.
-
Permeabilize the cells with 50 µL of 0.25% Triton X-100 for 10 minutes.
-
Wash the wells twice with PBS.
-
-
Immunostaining:
-
Block non-specific binding by adding 50 µL of blocking buffer for 1 hour.
-
Incubate with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the wells three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody and DAPI (for nuclear counterstaining) for 1 hour at room temperature in the dark.
-
Wash the wells three times with PBS.
-
-
Imaging and Analysis:
-
Acquire images using a high-content imaging system.
-
Use image analysis software to identify nuclei (DAPI signal) and quantify the number and intensity of γ-H2AX foci within each nucleus.
-
-
Data Analysis:
-
Determine the dose-dependent increase in γ-H2AX foci formation for each compound.
-
Use this compound as a positive control to validate the assay.
-
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action and Downstream Signaling
This compound is dephosphorylated in vivo to its active form, Etoposide. Etoposide targets topoisomerase II, leading to the accumulation of DNA double-strand breaks. This DNA damage triggers a complex cellular response, primarily the DNA Damage Response (DDR) and apoptotic pathways.
Caption: this compound signaling pathway leading to apoptosis.
High-Throughput Screening Workflow
A typical HTS workflow for identifying cytotoxic compounds using this compound as a control involves several key stages, from plate preparation to data analysis and hit confirmation.
Caption: General workflow for a high-throughput cytotoxicity screen.
Logical Relationship of Assay Validation
Assay validation is a critical step before initiating a large-scale HTS campaign. Key parameters are assessed to ensure the robustness and reliability of the assay.
Caption: Key parameters for HTS assay validation.
References
- 1. Frontiers | Lowering Etoposide Doses Shifts Cell Demise From Caspase-Dependent to Differentiation and Caspase-3-Independent Apoptosis via DNA Damage Response, Inducing AML Culture Extinction [frontiersin.org]
- 2. Molecular mechanisms of etoposide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Etoposide‐induced cancer cell death: roles of mitochondrial VDAC1 and calpain, and resistance mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. rna.uzh.ch [rna.uzh.ch]
- 7. researchgate.net [researchgate.net]
- 8. High-Content, High-Throughput Screening for the Identification of Cytotoxic Compounds Based on Cell Morphology and Cell Proliferation Markers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for high-throughput compound screening using flow cytometry in THP-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. assay.dev [assay.dev]
- 12. drugtargetreview.com [drugtargetreview.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Troubleshooting & Optimization
troubleshooting Etoposide Phosphate precipitation in media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with Etoposide Phosphate precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: I observed a precipitate in my cell culture media after adding this compound. Isn't it supposed to be water-soluble?
A1: Yes, this compound is a water-soluble prodrug of Etoposide, designed to overcome the poor solubility of the parent drug.[1][2][3] However, precipitation can still occur under certain circumstances. The most common reason is the enzymatic conversion of this compound to the poorly soluble Etoposide by phosphatases present in the serum of your cell culture medium.[4][5] Other factors such as high concentrations, improper storage, or interactions with media components can also contribute to precipitation.
Q2: What are the main factors that can cause this compound to precipitate in my cell culture experiments?
A2: The primary factors include:
-
Enzymatic Conversion: The presence of alkaline phosphatases in fetal bovine serum (FBS) or other serum supplements can cleave the phosphate group from this compound, converting it to Etoposide, which is significantly less water-soluble.[4]
-
High Concentration: Exceeding the solubility limit of this compound in your specific cell culture media can lead to precipitation. While highly soluble in water, complex media components can affect its solubility.
-
pH of the Media: Although this compound is more stable over a wider pH range than Etoposide, significant deviations from the optimal pH of your culture media could potentially affect its stability and solubility. Etoposide itself has maximum stability at a pH of 5 to 6.15.[4]
-
Temperature and Storage: Improper storage of stock solutions (e.g., repeated freeze-thaw cycles) can lead to degradation or precipitation.[6] While refrigeration is generally recommended for storage, the stability of diluted solutions can be temperature-dependent.
-
Media Composition: Certain components in the cell culture media could potentially interact with this compound, reducing its solubility.
Q3: How can I prevent this compound from precipitating in my experiments?
A3: To prevent precipitation, consider the following best practices:
-
Use Heat-Inactivated Serum: Heat inactivation of your serum supplement (e.g., FBS) can help to denature some of the phosphatases, reducing the rate of conversion to Etoposide.
-
Prepare Fresh Solutions: Prepare your this compound working solutions fresh for each experiment and add them to the cell culture media immediately before use.
-
Optimize Concentration: Use the lowest effective concentration of this compound for your experiments. If you need to work with high concentrations, consider preparing a more concentrated stock solution in a suitable solvent (like sterile water or DMSO) and then diluting it in the media to the final working concentration just before application to the cells.
-
Control pH: Ensure your cell culture media is properly buffered and the pH is within the optimal range for your cells.
-
Proper Storage: Store your this compound powder and stock solutions as recommended by the manufacturer, typically at -20°C.[7][8] Avoid repeated freeze-thaw cycles of the stock solution by preparing aliquots.
-
Filter Sterilization: If you observe a precipitate after dissolving the powder, you can try to filter-sterilize the solution. However, this may not be effective if the precipitation is ongoing due to chemical instability.
Q4: I am still seeing precipitation after following the prevention tips. What troubleshooting steps can I take?
A4: If you continue to experience precipitation, you can follow this troubleshooting workflow:
Caption: Troubleshooting workflow for this compound precipitation.
Quantitative Data Summary
The solubility of Etoposide and its phosphate prodrug are highly dependent on the solvent, pH, and temperature. The following table summarizes key solubility and stability data.
| Compound | Solvent | Concentration/Solubility | Stability Notes |
| This compound | Water | > 100 mg/mL[9] | Highly water-soluble, which reduces the potential for precipitation compared to Etoposide.[9] Stable for at least 7 days at 32°C and 31 days at 4°C and 23°C in various i.v. solutions.[10] |
| DMSO | 80 mg/mL (Sonication recommended)[7] | Stock solutions in DMSO should be stored at -80°C for up to 1 year.[7] | |
| Etoposide | Water | Sparingly soluble; ~20-50 µM[8] | Aqueous solutions are most stable at pH 4-5.[11] |
| DMSO | ~10 mg/mL[12] or 25 mg/mL[8] | Stock solutions in DMSO are stable for at least 24 months when stored at -20°C.[8] | |
| 0.9% NaCl | Precipitation can occur at concentrations >0.4 mg/mL.[13] | Less stable in 0.9% NaCl compared to 5% glucose, with more precipitation observed.[14] | |
| 5% Glucose | Stable for 61 days at up to 1.26 mg/mL at 25°C.[14] | Recommended diluent for higher concentrations of Etoposide.[14] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Reconstitution: Aseptically reconstitute the lyophilized this compound powder with sterile water for injection or a recommended solvent like DMSO to a desired stock concentration (e.g., 10 mg/mL).[7][9] If using DMSO, sonication may be required to fully dissolve the compound.[7]
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C or -80°C for long-term storage to minimize freeze-thaw cycles.[7][8]
Protocol 2: Preparation of Working Solution and Treatment of Cells
-
Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Dilution: Immediately before use, dilute the stock solution to the final desired working concentration in your complete cell culture medium (containing serum, if applicable). It is crucial to add the diluted drug to the media and then to the cells promptly to minimize the time for potential enzymatic conversion.
-
Treatment: Gently mix the media containing this compound and immediately add it to your cell culture plates.
-
Incubation: Incubate the cells for the desired treatment duration under standard cell culture conditions (e.g., 37°C, 5% CO2).
Visualizations
Signaling Pathway of Etoposide Action
This compound is a prodrug that is dephosphorylated to Etoposide. Etoposide then acts by inhibiting topoisomerase II, leading to DNA double-strand breaks and subsequent cell cycle arrest and apoptosis.
Caption: Mechanism of this compound action.
References
- 1. This compound: what, why, where, and how? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, the water soluble prodrug of etoposide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 7. This compound | Topoisomerase II inhibitor | cancer | TargetMol [targetmol.com]
- 8. Etoposide | Cell Signaling Technology [cellsignal.com]
- 9. publications.ashp.org [publications.ashp.org]
- 10. Physical and chemical stability of this compound solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Physicochemical stability of etoposide diluted at range concentrations between 0.38 and 1.75 mg/mL in polyolefin bags - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Etoposide Phosphate Resistance In Vitro
Welcome to the technical support center for researchers encountering etoposide phosphate resistance in their in vitro experiments. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you identify, understand, and overcome challenges in your research.
Troubleshooting Guide
Problem 1: My cancer cell line shows increasing resistance to this compound after continuous culture with the drug.
Possible Cause 1: Altered Drug Target Expression or Activity
-
Question: Could the primary target of etoposide, Topoisomerase IIα (TOP2A), be altered in my resistant cells?
-
Answer: Yes, a common mechanism of resistance to etoposide is the downregulation of TOP2A expression or mutations in the TOP2A gene that reduce drug binding.[1] Decreased TOP2A levels mean there are fewer targets for etoposide to induce DNA double-strand breaks, leading to reduced drug efficacy.
-
Troubleshooting Steps:
-
Assess TOP2A Protein Levels: Perform a Western blot to compare TOP2A protein expression between your resistant and parental (sensitive) cell lines. A significant decrease in the resistant line is a strong indicator of this resistance mechanism.
-
Analyze TOP2A Gene Expression: Use quantitative real-time PCR (qRT-PCR) to check for downregulation of TOP2A mRNA.
-
Sequence the TOP2A Gene: If protein and mRNA levels are unchanged, consider sequencing the TOP2A gene to identify potential mutations that could affect etoposide binding.
-
-
Possible Cause 2: Increased Drug Efflux
-
Question: Are my cells actively pumping out the etoposide?
-
Answer: Yes, overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp, encoded by the ABCB1 gene), is a well-established mechanism of multidrug resistance that can cause etoposide efflux.[2]
-
Troubleshooting Steps:
-
Measure P-gp Activity: Conduct a Rhodamine 123 efflux assay using flow cytometry. P-gp-overexpressing cells will show lower intracellular fluorescence of Rhodamine 123, a P-gp substrate. This efflux can be inhibited by known P-gp inhibitors like verapamil.
-
Determine P-gp Expression: Perform a Western blot to detect P-gp protein levels. Increased expression in your resistant line compared to the parental line would confirm this mechanism.
-
Use P-gp Inhibitors: Treat your resistant cells with etoposide in combination with a P-gp inhibitor (e.g., verapamil, cyclosporin A) to see if sensitivity is restored.
-
-
Possible Cause 3: Activation of Pro-Survival Signaling Pathways
-
Question: Are there other cellular changes that could be protecting my cells from etoposide-induced apoptosis?
-
Answer: Yes, the activation of pro-survival signaling pathways, such as the PI3K/Akt and MAPK/ERK pathways, can confer resistance to etoposide by promoting cell survival and inhibiting apoptosis.[2]
-
Troubleshooting Steps:
-
Assess Pathway Activation: Use Western blotting to examine the phosphorylation status of key proteins in these pathways (e.g., phospho-Akt, phospho-ERK1/2). Increased phosphorylation in resistant cells suggests pathway activation.
-
Utilize Pathway Inhibitors: Combine etoposide treatment with specific inhibitors of these pathways (e.g., the PI3K inhibitor wortmannin or the MEK1/2 inhibitor PD98059) to determine if you can re-sensitize your cells to etoposide.
-
-
Frequently Asked Questions (FAQs)
Q1: What is a typical fold-resistance observed in etoposide-resistant cell lines?
A1: The degree of resistance can vary significantly depending on the cell line and the method used to induce resistance. Generally, you might observe anywhere from a few-fold to over 50-fold resistance.
Q2: How do I calculate the IC50 and fold resistance?
A2: The half-maximal inhibitory concentration (IC50) is the concentration of a drug that inhibits a biological process (like cell proliferation) by 50%. You can determine this by performing a dose-response experiment and using a non-linear regression analysis. The fold resistance is then calculated by dividing the IC50 of the resistant cell line by the IC50 of the parental (sensitive) cell line.
Q3: Are there commercially available etoposide-resistant cell lines I can use as a positive control?
A3: Yes, several etoposide-resistant cancer cell lines have been developed and may be available from cell culture repositories or other research laboratories. It is advisable to check the literature for cell lines relevant to your cancer type of interest.
Q4: Can the vehicle used to dissolve this compound affect my results?
A4: Yes, it is crucial to use the same vehicle control for all experimental conditions. Etoposide is often dissolved in DMSO, which can have its own cellular effects at higher concentrations. Always test the effect of the vehicle alone on your cells to ensure it is not contributing to the observed cytotoxicity.
Q5: My cells are resistant to etoposide. Will they be resistant to other chemotherapy drugs as well?
A5: It's possible. If the resistance mechanism is due to the overexpression of multidrug resistance pumps like P-glycoprotein, your cells may exhibit cross-resistance to other drugs that are also P-gp substrates (e.g., doxorubicin, vincristine).[3] However, if the resistance is specific to Topoisomerase IIα alterations, the cross-resistance profile may be different.
Data Presentation
Table 1: Examples of In Vitro Etoposide IC50 Values and Fold Resistance in Cancer Cell Lines
| Cell Line | Parental/Resistant | Etoposide IC50 (µM) | Fold Resistance | Reference |
| MCF-7 (Breast Cancer) | Parental (MCF-7/S) | Not specified | - | [4] |
| Resistant (MCF-7/1E) | Not specified | 2.6 | [4] | |
| Resistant (MCF-7/4E) | Not specified | 4.6 | [4] | |
| HL60 (Leukemia) | Parental | Not specified | - | [2] |
| Resistant (HL60-EtopR H1A) | Not specified | 4.78 | [2] | |
| Resistant (HL60-EtopR H1B) | Not specified | 2.39 | [2] | |
| Resistant (HL60-EtopR H1C) | Not specified | 4.42 | [2] | |
| SCLC Cell Lines | Sensitive (Median) | 2.06 | - | [5] |
| Resistant (Median) | 50.0 | ~24.3 | [5] | |
| A549 (Lung Cancer) 2D vs 3D culture | 2D Culture | 24.3 | - | [6] |
| 3D Culture | 545.0 | 22.4 | [6] | |
| MES-SA (Sarcoma) | Parental | Not specified | - | [3] |
| Resistant (Dx5) | Not specified | 25-60 (for various drugs) | [3] |
Table 2: Effect of Combination Therapies on Etoposide IC50 Values
| Cell Line | Combination Agent | Effect on Etoposide IC50 | Observation | Reference |
| P388 Leukemia | Cyclophosphamide | Synergistic | Strong synergism in vitro and in vivo. | [7] |
| Cisplatin | Synergistic | Strong synergism in vitro and in vivo. | [7] | |
| Methotrexate | Antagonistic | Antagonistic effect observed. | [7] | |
| Human Sarcoma (Dx5) | Poly-SPM (50 µM) | Sensitizes | Lowered etoposide IC50 by 29-fold. | [3] |
| Human Glioma (MO59K) | Wortmannin (PI3K inhibitor) | Synergistic | Synergistically increased cytotoxicity. | [8] |
Experimental Protocols
Protocol 1: Western Blot for Topoisomerase IIα and P-glycoprotein
-
Cell Lysis:
-
Wash parental and resistant cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (protein lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-polyacrylamide gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Topoisomerase IIα (e.g., 1:1000 dilution)[9] or P-glycoprotein (e.g., 1:500 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Protocol 2: Rhodamine 123 Efflux Assay for P-glycoprotein Activity
-
Cell Preparation:
-
Harvest parental and resistant cells and resuspend them at a concentration of 1 x 10^6 cells/mL in serum-free culture medium.
-
-
Rhodamine 123 Loading:
-
Add Rhodamine 123 to a final concentration of 0.5-1 µg/mL.
-
For inhibitor controls, pre-incubate a separate tube of cells with a P-gp inhibitor (e.g., 10 µM verapamil) for 30 minutes before adding Rhodamine 123.
-
Incubate all samples at 37°C for 30-60 minutes in the dark.
-
-
Efflux:
-
Wash the cells twice with ice-cold PBS to remove extracellular Rhodamine 123.
-
Resuspend the cells in fresh, pre-warmed culture medium (with or without the P-gp inhibitor for the control samples).
-
Incubate at 37°C for 1-2 hours to allow for drug efflux.
-
-
Flow Cytometry Analysis:
-
Place the cell suspensions on ice to stop the efflux.
-
Analyze the intracellular fluorescence of Rhodamine 123 using a flow cytometer (typically in the FL1 channel).
-
Compare the fluorescence intensity between parental, resistant, and inhibitor-treated resistant cells. A lower fluorescence in resistant cells that is restored by the inhibitor indicates P-gp-mediated efflux.
-
Visualizations
Caption: Key mechanisms of this compound resistance in cancer cells.
Caption: Workflow for investigating and overcoming etoposide resistance.
Caption: PI3K/Akt and MAPK/ERK pathways in etoposide resistance.
References
- 1. Frontiers | Mechanisms regulating resistance to inhibitors of topoisomerase II [frontiersin.org]
- 2. Molecular determinants of etoposide resistance in HL60 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reversal of doxorubicin, etoposide, vinblastine, and taxol resistance in multidrug resistant human sarcoma cells by a polymer of spermine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Etoposide resistance in MCF-7 breast cancer cell line is marked by multiple mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A novel mutation panel for predicting etoposide resistance in small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. [Combination effects of etoposide with other antitumor drugs in vitro and in vivo] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Wortmannin potentiates the combined effect of etoposide and cisplatin in human glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Topoisomerase IIα Antibody | Cell Signaling Technology [cellsignal.com]
minimizing Etoposide Phosphate off-target effects in cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the off-target effects of Etoposide Phosphate in cell line experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a water-soluble prodrug that is rapidly converted to its active form, Etoposide, by phosphatases in the body.[1] Etoposide is a topoisomerase II inhibitor.[2] Its primary mechanism of action involves stabilizing the complex between topoisomerase II and DNA after the enzyme has created a double-strand break.[2] This prevents the re-ligation of the DNA strands, leading to an accumulation of DNA breaks, cell cycle arrest, and ultimately, apoptosis (programmed cell death).[2][3]
Q2: What are the known on-target and off-target effects of this compound?
The primary on-target effect of Etoposide is the inhibition of topoisomerase II, leading to cytotoxicity in rapidly dividing cancer cells. However, several off-target effects have been observed in cell lines:
-
Induction of Apoptosis via Multiple Pathways: Besides the direct DNA damage response, Etoposide can trigger apoptosis through the Fas ligand (FasL) pathway and involves a cascade of caspases, including caspase-3, -8, and -9.[3][4]
-
Modulation of the mTOR Pathway: Etoposide has been shown to affect the phosphorylation levels of proteins in the mTOR signaling pathway, which is a central regulator of cell growth, proliferation, and survival.
-
Induction of Autophagy: Etoposide can induce autophagy, a cellular process of self-digestion. It is still being researched whether this effect contributes to cell death or acts as a survival mechanism.[3]
Q3: How can I minimize off-target effects in my cell line experiments?
Minimizing off-target effects is crucial for obtaining reliable and reproducible data. Here are some key strategies:
-
Optimize Drug Concentration: Use the lowest effective concentration of this compound that induces the desired on-target effect (e.g., cancer cell death) while minimizing toxicity in non-target or control cell lines. Determine the IC50 value for your specific cell line through a dose-response experiment.
-
Control Incubation Time: Limit the duration of drug exposure to the minimum time required to achieve the desired outcome. Prolonged exposure can lead to increased off-target effects.
-
Use Appropriate Controls: Always include untreated control cells and, if possible, a non-cancerous or less sensitive cell line to assess off-target cytotoxicity.
-
Monitor for Off-Target Markers: In addition to assessing your primary endpoint, consider monitoring for markers of known off-target pathways, such as the activation of specific caspases or changes in mTOR signaling proteins.
Troubleshooting Guides
Problem 1: High levels of cytotoxicity observed in control, non-cancerous cell lines.
-
Possible Cause: The concentration of this compound is too high, leading to generalized cellular toxicity.
-
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Determine the IC50 of this compound in both your target cancer cell line and your control cell line. This will help you identify a therapeutic window where the drug is effective against the cancer cells with minimal impact on the control cells.
-
Reduce Incubation Time: Shorten the duration of drug exposure. A time-course experiment can help determine the optimal treatment time.
-
Check Cell Culture Conditions: Ensure that your control cells are healthy and not under any other stress, which could make them more susceptible to drug-induced toxicity.
-
Problem 2: Inconsistent or unexpected results in apoptosis assays.
-
Possible Cause 1: The mechanism of cell death may not be exclusively apoptosis. Etoposide can also induce other forms of cell death, and the prevalence of each can be dose-dependent. At lower concentrations, Etoposide may induce a caspase-independent form of apoptosis.[5][6]
-
Troubleshooting Steps:
-
Use Multiple Apoptosis Assays: Combine different methods to get a more complete picture of cell death. For example, use Annexin V/PI staining to detect early and late apoptosis alongside a DNA fragmentation assay.
-
Analyze Caspase Activation: Use western blotting or specific caspase activity assays to determine if the observed cell death is caspase-dependent.
-
Vary Etoposide Concentration: Test a range of concentrations to see if the mode of cell death changes.
-
-
Possible Cause 2: The timing of the assay is not optimal for detecting the peak apoptotic response.
-
Troubleshooting Steps:
-
Perform a Time-Course Experiment: Harvest cells at different time points after this compound treatment to identify the peak of the apoptotic response.
-
Problem 3: Difficulty in interpreting western blot results for signaling pathways.
-
Possible Cause: Crosstalk between different signaling pathways activated by Etoposide-induced cellular stress.
-
Troubleshooting Steps:
-
Focus on Key Pathway Nodes: Instead of probing for a large number of proteins, focus on key upstream and downstream effectors of the pathways of interest (e.g., p-ATM for DNA damage response, cleaved caspase-3 for apoptosis, p-mTOR for mTOR pathway).
-
Use Specific Inhibitors: To confirm the involvement of a particular pathway, pre-treat cells with a specific inhibitor before adding this compound and observe the effect on your protein of interest.
-
Careful Experimental Controls: Ensure you have appropriate loading controls (e.g., GAPDH, β-actin) and that protein quantification is accurate.
-
Data Presentation
Table 1: IC50 Values of Etoposide in Various Cell Lines
| Cell Line | Cell Type | Incubation Time (hours) | IC50 (µM) | Reference |
| A549 | Human Lung Carcinoma | 72 | 3.49 | [7] |
| BEAS-2B | Human Bronchial Epithelium (normal) | 48 | 4.36 | [7] |
| BEAS-2B | Human Bronchial Epithelium (normal) | 72 | 2.10 | [7] |
| HCT-15 | Human Colorectal Adenocarcinoma | Not Specified | >20.2 | [8] |
| U251 | Human Glioblastoma | Not Specified | 17.16 | [8] |
| PC-3 | Human Prostatic Adenocarcinoma | Not Specified | 17.16 | [8] |
| K562 | Human Chronic Myelogenous Leukemia | Not Specified | 1.13 | [8] |
| SKLU-1 | Human Lung Adenocarcinoma | Not Specified | 10.68 | [8] |
| ISOS-1 | Murine Angiosarcoma | 120 | 0.42 | [9] |
| mECs | Murine Microvascular Endothelial Cells | 120 | 16.9 | [9] |
| CCRF-CEM | Human T-cell Leukemia | 6 | 1.02 | [9] |
| MKN45 | Human Gastric Cancer | Not Specified | 0.05 | [10] |
| AGS | Human Gastric Cancer | Not Specified | 0.25 | [10] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted for determining the cytotoxic effects of this compound.
Materials:
-
This compound
-
96-well plates
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[11]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include wells with medium only (blank) and cells with vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[12][13]
-
Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[11][13]
-
Absorbance Reading: Shake the plate gently for 15 minutes to ensure complete dissolution of the formazan.[11] Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[13]
-
Data Analysis: Subtract the absorbance of the blank wells from all other readings. Calculate cell viability as a percentage of the vehicle-treated control cells. Plot the percentage of cell viability against the drug concentration to determine the IC50 value.
Apoptosis Analysis by Annexin V/Propidium Iodide (PI) Staining
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Treatment: Treat cells with the desired concentration of this compound for the appropriate duration. Include an untreated control.
-
Cell Harvesting: For adherent cells, gently trypsinize and collect the cells. For suspension cells, collect them by centrifugation. Also, collect the supernatant from both adherent and suspension cultures to include any floating apoptotic cells.
-
Washing: Wash the cells twice with cold PBS by centrifugation.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Live cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
Western Blot Analysis of Signaling Pathways
Materials:
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ATM, anti-cleaved caspase-3, anti-p-mTOR, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them on ice with lysis buffer containing inhibitors.[5]
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.[5]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[5]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Visualizations
References
- 1. Phase I study of this compound (etopophos) as a 30-minute infusion on days 1, 3, and 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Molecular mechanisms of etoposide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Lowering Etoposide Doses Shifts Cell Demise From Caspase-Dependent to Differentiation and Caspase-3-Independent Apoptosis via DNA Damage Response, Inducing AML Culture Extinction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Lowering Etoposide Doses Shifts Cell Demise From Caspase-Dependent to Differentiation and Caspase-3-Independent Apoptosis via DNA Damage Response, Inducing AML Culture Extinction [frontiersin.org]
- 7. netjournals.org [netjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. selleckchem.com [selleckchem.com]
- 10. researchgate.net [researchgate.net]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. texaschildrens.org [texaschildrens.org]
- 13. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
Technical Support Center: Etoposide Phosphate Stability and Degradation
This technical support center provides guidance for researchers, scientists, and drug development professionals working with Etoposide Phosphate. It offers troubleshooting advice and frequently asked questions regarding its degradation kinetics in physiological buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from Etoposide?
This compound is a water-soluble prodrug of Etoposide, an antineoplastic agent.[1] The phosphate ester group significantly increases its aqueous solubility, which allows for administration in smaller volumes and at higher concentrations compared to Etoposide, which is poorly water-soluble and requires formulation with potentially toxic excipients.[2] In vivo, this compound is rapidly and completely converted to the active drug, Etoposide, by endogenous phosphatases.[1][3]
Q2: What is the primary degradation pathway for this compound in aqueous solutions?
The primary degradation pathway for this compound in aqueous solutions, including physiological buffers, is the hydrolysis of the phosphate ester to yield the active drug, Etoposide.[4] This conversion is a critical factor to monitor during stability studies.
Q3: How stable is this compound in common intravenous (IV) solutions?
This compound demonstrates good stability in common IV solutions such as 5% dextrose injection and 0.9% sodium chloride injection. Studies have shown that there is little to no loss of this compound in these solutions for at least 7 days at 32°C and for up to 31 days at 4°C and 23°C.[5] In one study, a maximum loss of 6-7% was observed after 31 days at 23°C in bacteriostatic water for injection.[5]
Q4: What factors are known to influence the stability of Etoposide (the active drug)?
The stability of Etoposide, the degradation product of this compound, is influenced by several factors:
-
pH: Etoposide is most stable in the pH range of 4-6.[6]
-
Concentration: The stability of Etoposide is concentration-dependent. At concentrations above 0.4 mg/mL, precipitation can occur, which is a major challenge in stability studies.[7]
-
Temperature: The degradation of Etoposide is temperature-dependent.[8]
-
Oxidation: Etoposide is susceptible to oxidative degradation.[6]
Q5: What analytical methods are used to study the degradation of this compound?
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common analytical technique used to study the degradation of this compound.[5] A suitable HPLC method should be able to separate and quantify this compound from its primary degradation product, Etoposide, as well as any other potential degradants.[9][10]
Troubleshooting Guides
Issue 1: Precipitation is observed in my degradation study samples.
-
Cause: The primary degradation product of this compound is the poorly water-soluble Etoposide. As this compound degrades, the concentration of Etoposide in the solution increases, and if it exceeds its solubility limit in the physiological buffer, it will precipitate.
-
Solution:
-
Lower the Initial Concentration: Start with a lower initial concentration of this compound to ensure that the concentration of the resulting Etoposide stays below its solubility limit throughout the experiment.
-
Solubility in Buffer: Determine the solubility of Etoposide in the specific physiological buffer you are using at the experimental temperature. This will help you set the appropriate concentration for your kinetic study.
-
Agitation: Gentle agitation during the experiment can sometimes help to keep the degradation product in solution, but it may also accelerate precipitation in some cases. This should be evaluated for your specific experimental setup.
-
Analysis of Precipitate: If precipitation is unavoidable, you may need to dissolve the entire sample (including the precipitate) in an appropriate organic solvent before HPLC analysis to determine the total amount of Etoposide formed. This, however, will stop the kinetic experiment for that time point.
-
Issue 2: Poor separation between this compound and Etoposide peaks in HPLC.
-
Cause: The chromatographic conditions are not optimized for the separation of the highly polar this compound and the less polar Etoposide.
-
Solution:
-
Mobile Phase Gradient: A gradient elution is often necessary. Start with a highly aqueous mobile phase to retain and resolve the this compound peak, and then gradually increase the organic solvent concentration to elute the Etoposide peak.
-
Column Choice: A C18 column is commonly used, but for better retention of the polar this compound, a column with a polar end-capping or a polar-embedded stationary phase might be beneficial.[9][10]
-
pH of Mobile Phase: Adjusting the pH of the aqueous component of the mobile phase can alter the ionization state of both compounds and improve separation. A slightly acidic pH (e.g., pH 3-4 with phosphate or acetate buffer) is often a good starting point.
-
Issue 3: Inconsistent or non-reproducible degradation kinetics.
-
Cause: This can be due to several factors, including temperature fluctuations, pH shifts in the buffer, or unaccounted-for precipitation.
-
Solution:
-
Temperature Control: Use a calibrated, temperature-controlled incubator or water bath to maintain a constant temperature throughout the experiment.
-
Buffer Capacity: Ensure that the physiological buffer used has sufficient buffering capacity to maintain a constant pH even if there are slight changes in the solution composition due to degradation.
-
Control for Precipitation: As mentioned in Issue 1, ensure that precipitation is not occurring or is accounted for, as the loss of the degradation product from the solution phase will lead to inaccurate kinetic data.
-
Light Exposure: While this compound itself is not reported to be highly light-sensitive, it is good practice to protect the experimental samples from light to prevent any potential photodegradation.
-
Data Presentation
Table 1: Stability of this compound in Various Intravenous Solutions [5]
| Concentration of this compound (as Etoposide) | Vehicle | Storage Temperature (°C) | Duration | Remaining this compound (%) |
| 0.1 mg/mL | 5% Dextrose Injection | 4 | 31 days | >96% |
| 0.1 mg/mL | 5% Dextrose Injection | 23 | 31 days | >93% |
| 0.1 mg/mL | 5% Dextrose Injection | 32 | 7 days | ~100% |
| 10 mg/mL | 5% Dextrose Injection | 4 | 31 days | >96% |
| 10 mg/mL | 5% Dextrose Injection | 23 | 31 days | >93% |
| 10 mg/mL | 5% Dextrose Injection | 32 | 7 days | ~100% |
| 0.1 mg/mL | 0.9% Sodium Chloride Injection | 4 | 31 days | >96% |
| 0.1 mg/mL | 0.9% Sodium Chloride Injection | 23 | 31 days | >93% |
| 0.1 mg/mL | 0.9% Sodium Chloride Injection | 32 | 7 days | ~100% |
| 10 mg/mL | 0.9% Sodium Chloride Injection | 4 | 31 days | >96% |
| 10 mg/mL | 0.9% Sodium Chloride Injection | 23 | 31 days | >93% |
| 10 mg/mL | 0.9% Sodium Chloride Injection | 32 | 7 days | ~100% |
| 10 mg/mL | Bacteriostatic Water for Injection | 4 | 31 days | >96% |
| 10 mg/mL | Bacteriostatic Water for Injection | 23 | 31 days | ~93-94% |
| 20 mg/mL | Bacteriostatic Water for Injection | 4 | 31 days | >96% |
| 20 mg/mL | Bacteriostatic Water for Injection | 23 | 31 days | ~93-94% |
Experimental Protocols
Protocol: Determination of this compound Degradation Kinetics in Physiological Buffer
This protocol provides a general framework. Specific parameters, especially for the HPLC method, should be optimized in your laboratory.
1. Materials:
-
This compound reference standard
-
Etoposide reference standard
-
Physiological buffer (e.g., Phosphate Buffered Saline, pH 7.4)
-
HPLC grade acetonitrile
-
HPLC grade water
-
Acids/bases for pH adjustment (e.g., phosphoric acid)
-
Temperature-controlled incubator or water bath
-
Calibrated pH meter
-
HPLC system with UV or DAD detector
-
C18 HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[9]
2. Preparation of Solutions:
-
Buffer Preparation: Prepare the physiological buffer of the desired pH (e.g., PBS, pH 7.4) and filter it through a 0.22 µm filter.
-
Stock Solution: Prepare a stock solution of this compound in the chosen buffer at a concentration that is at least 10-fold higher than the final concentration for the kinetic study.
-
Working Solution: Dilute the stock solution with the pre-warmed buffer to the final desired concentration for the kinetic study. Ensure this concentration is low enough to prevent precipitation of the resulting Etoposide.
3. Degradation Study:
-
Place the working solution in a sealed container in the temperature-controlled environment (e.g., 37°C).
-
At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot of the sample.
-
Immediately quench the reaction if necessary (e.g., by dilution with cold mobile phase or by freezing) to prevent further degradation before analysis.
-
Filter the samples if necessary before injecting them into the HPLC system.
4. HPLC Analysis:
-
Mobile Phase: A common mobile phase is a mixture of acetonitrile and a slightly acidic buffer (e.g., phosphate buffer at pH 4.5).[9] A gradient elution may be required.
-
Flow Rate: Typically 1.0 mL/min.[9]
-
Detection Wavelength: 283 nm is a suitable wavelength for detecting both this compound and Etoposide.[9]
-
Injection Volume: Typically 10-20 µL.
-
Calibration: Prepare a series of calibration standards for both this compound and Etoposide in the mobile phase and run them to generate calibration curves.
5. Data Analysis:
-
Quantify the concentrations of this compound remaining and Etoposide formed at each time point using the calibration curves.
-
Plot the natural logarithm of the concentration of this compound versus time. If the plot is linear, the degradation follows first-order kinetics.
-
The degradation rate constant (k) can be determined from the slope of the line (slope = -k).
-
The half-life (t½) can be calculated using the formula: t½ = 0.693 / k.
Visualizations
Caption: Degradation pathway of this compound.
Caption: Workflow for studying degradation kinetics.
References
- 1. Early studies of this compound, a water-soluble prodrug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical and pharmacokinetic overview of parenteral this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical studies with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stability of vincristine sulfate, doxorubicin hydrochloride and this compound admixtures in polyisoprene elastomeric pump supporting transition of the EPOCH regimen to outpatient care - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Physical and chemical stability of this compound solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Physicochemical stability of etoposide diluted at range concentrations between 0.38 and 1.75 mg/mL in polyolefin bags - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stability of Etoposide Solutions in Disposable Infusion Devices for Day Hospital Cancer Practices - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A validated stability-indicating LC method for estimation of etoposide in bulk and optimized self-nano emulsifying formulation: Kinetics and stability effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A selective and sensitive stability-indicating HPLC method for the validated assay of etoposide from commercial dosage form and polymeric tubular nanocarriers - PubMed [pubmed.ncbi.nlm.nih.gov]
Etoposide Phosphate Assay Interference: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential assay interferences with Etoposide Phosphate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from Etoposide?
This compound (brand name: Etopophos®) is a water-soluble prodrug of Etoposide, a potent anti-cancer agent.[1][2] In the body, this compound is rapidly and completely converted to Etoposide by phosphatases.[3] The primary advantage of the phosphate form is its increased aqueous solubility, allowing for administration of higher doses in smaller volumes and reducing the risk of precipitation that can occur with Etoposide formulations.[1] Unlike some Etoposide formulations, this compound does not contain polysorbate 80, an excipient linked to hypersensitivity reactions.[2][4]
Q2: What are the most common analytical methods for this compound and Etoposide?
The most common analytical methods are High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[5][6][7][8] These methods are used for stability testing, pharmacokinetic studies, and quality control.
Q3: What are the known degradation products of this compound?
The primary "degradation" product of this compound is its active form, Etoposide.[9] Under forced degradation conditions (acidic, alkaline, and oxidative stress), other degradation products can be formed. It is crucial to use a stability-indicating analytical method that can separate the parent drug from any potential degradants.[6][10]
Q4: Can this compound or its metabolites interfere with other assays?
Yes, there is evidence of Etoposide interfering with certain clinical chemistry assays. For instance, Etoposide has been shown to cause falsely elevated uric acid levels when using a direct phosphotungstic acid method. Uricase-based methods are not affected by this interference.[11] Researchers should be aware of the potential for such interferences and select analytical methods accordingly.
Troubleshooting Guides
HPLC Assay Troubleshooting
Issues encountered during the HPLC analysis of this compound can often be resolved by systematically addressing potential causes.
| Problem | Potential Cause | Recommended Solution |
| Peak Tailing for this compound | Interaction of the phosphate group with stainless steel components of the HPLC system (e.g., tubing, frits).[12] | 1. Use a biocompatible PEEK or titanium-based HPLC system. 2. Passivate the stainless steel components by flushing the system with phosphoric acid prior to analysis.[12] 3. Use a mobile phase containing a phosphate buffer, if compatible with the overall method.[12] |
| Variable Peak Retention Times | Fluctuations in column temperature.[13][14] | 1. Use a column oven to maintain a consistent temperature. 2. Ensure the mobile phase is pre-warmed to the column temperature. |
| Inconsistent mobile phase composition.[13][14] | 1. Prepare fresh mobile phase daily. 2. If using a gradient, ensure the pump's proportioning valves are functioning correctly.[15] | |
| Poor column equilibration.[13] | Equilibrate the column with the mobile phase for a sufficient time (at least 10-15 column volumes) before injecting the first sample. | |
| Ghost Peaks or Baseline Noise | Contaminated mobile phase or system.[13][16] | 1. Use HPLC-grade solvents and freshly prepared buffers. 2. Filter all mobile phases through a 0.22 µm or 0.45 µm filter.[16] 3. Flush the system with a strong solvent (e.g., isopropanol) to remove contaminants. |
| Carryover from previous injections. | 1. Incorporate a needle wash step in the autosampler sequence. 2. Inject a blank solvent after a high-concentration sample to check for carryover. | |
| Loss of Resolution | Column degradation. | 1. Replace the column. 2. Use a guard column to protect the analytical column from contaminants.[16] |
| Inappropriate mobile phase pH. | The optimal pH for Etoposide stability is between 4 and 5.[10] Adjust the mobile phase pH accordingly. |
Mass Spectrometry (MS) Assay Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Poor Ionization of this compound | In-source conversion to Etoposide. | Optimize source parameters (e.g., temperature, gas flows) to minimize in-source conversion. It may be preferable to monitor the Etoposide ion. |
| Signal Suppression or Enhancement | Matrix effects from the sample (e.g., plasma, tissue homogenate). | 1. Improve sample preparation to remove interfering substances (e.g., use solid-phase extraction). 2. Use a stable isotope-labeled internal standard to compensate for matrix effects. |
| Co-eluting contaminants. | Optimize the chromatographic separation to resolve this compound/Etoposide from interfering compounds. | |
| Adduct Formation | Formation of sodium, potassium, or solvent adducts. | 1. Use a mobile phase with volatile ammonium salts (e.g., ammonium acetate, ammonium formate) to promote the formation of the protonated molecule. 2. Optimize source conditions to minimize adduct formation. |
| Contamination from Lab Environment | Ubiquitous contaminants like keratins or plasticizers.[17] | 1. Maintain a clean work environment. 2. Use high-purity solvents and reagents. 3. Be mindful of potential leachables from plasticware. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Etoposide
This protocol is adapted from a validated stability-indicating liquid chromatographic method.[6]
-
Chromatographic System:
-
HPLC system with a UV detector.
-
Column: LiChrospher 100 C18 reverse-phase column (250 mm x 4.6 mm, 5 µm particle size).[6]
-
-
Mobile Phase:
-
Acetonitrile and phosphate buffer saline (pH 4.5) in a 55:45 (v/v) ratio.[6]
-
-
Chromatographic Conditions:
-
Standard Solution Preparation:
-
Prepare a stock solution of Etoposide in a suitable organic solvent (e.g., methanol or acetonitrile).
-
Prepare working standards by diluting the stock solution with the mobile phase to achieve concentrations within the linear range (e.g., 0.05–50 µg/mL).[6]
-
-
Sample Preparation:
-
Dilute the this compound sample with the mobile phase to a concentration within the calibration range.
-
-
Analysis:
-
Inject equal volumes of the standard and sample solutions into the chromatograph.
-
Quantify the Etoposide peak based on the peak area response.
-
Protocol 2: LC-MS/MS Method for Etoposide and its Catechol Metabolite
This protocol is based on a method for the simultaneous determination of Etoposide and its catechol metabolite in human plasma.[8]
-
Chromatographic and Mass Spectrometric System:
-
LC-MS/MS system with an electrospray ionization (ESI) source.
-
Column: YMC ODS-AQ column.[8]
-
-
Mobile Phase:
-
A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).
-
-
Mass Spectrometric Conditions:
-
Operate the mass spectrometer in multiple reaction monitoring (MRM) mode.
-
Monitor specific precursor-to-product ion transitions for Etoposide, its catechol metabolite, and an internal standard (e.g., Teniposide).[8]
-
-
Standard and Sample Preparation:
-
Spike blank plasma with known concentrations of Etoposide, its catechol metabolite, and the internal standard to prepare calibration standards and quality control samples.
-
Perform protein precipitation or liquid-liquid extraction on plasma samples to remove proteins and other interfering substances.
-
-
Analysis:
-
Inject the extracted samples and standards into the LC-MS/MS system.
-
Quantify the analytes based on the peak area ratios of the analyte to the internal standard.
-
Visualizations
Caption: Conversion of this compound and its mechanism of action.
Caption: A logical workflow for troubleshooting common HPLC assay issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Safe administration of this compound after hypersensitivity reaction to intravenous etoposide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound (SPECIAL ACCESS PROGRAM) | CHEO ED Outreach [outreach.cheo.on.ca]
- 4. bccancer.bc.ca [bccancer.bc.ca]
- 5. Physicochemical stability of etoposide diluted at range concentrations between 0.38 and 1.75 mg/mL in polyolefin bags - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A validated stability-indicating LC method for estimation of etoposide in bulk and optimized self-nano emulsifying formulation: Kinetics and stability effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Multidisciplinary Approach to Deciphering Etoposide Infusion Reactions and Potential Role of Polyethersulfone Filter Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Simultaneous determination of etoposide and its catechol metabolite in the plasma of pediatric patients by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Stability of Etoposide Solutions in Disposable Infusion Devices for Day Hospital Cancer Practices - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Interference of the chemotherapeutic agent etoposide with the direct phosphotungstic acid method for uric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A severe peak tailing of phosphate compounds caused by interaction with stainless steel used for liquid chromatography and electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. HPLC Troubleshooting Guide [scioninstruments.com]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. HPLC Troubleshooting | Thermo Fisher Scientific - FR [thermofisher.com]
- 16. eclass.uoa.gr [eclass.uoa.gr]
- 17. massspec.unm.edu [massspec.unm.edu]
Technical Support Center: Etoposide Phosphate in Long-Term Cell Culture
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Etoposide Phosphate in long-term cell culture experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your research.
Troubleshooting Guides
This section offers step-by-step solutions to specific problems you may encounter during long-term this compound treatment of cells.
Problem 1: Decreased Drug Efficacy Over Time (Acquired Resistance)
Symptoms:
-
Initial sensitivity to this compound followed by a gradual decrease in cell death at the same concentration.
-
Increased IC50 value of this compound in long-term treated cells compared to parental cells.
-
Cells recover and resume proliferation despite continuous drug exposure.
Possible Causes:
-
Upregulation of drug efflux pumps (e.g., P-glycoprotein/MDR1).[1][2]
-
Alterations in the drug target, topoisomerase II (e.g., mutations, decreased expression, or altered phosphorylation).[1][2][3][4]
-
Enhanced DNA damage repair mechanisms.[5]
-
Dysfunctional apoptotic machinery.[5]
Troubleshooting Workflow:
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Mutation rates and mechanisms of resistance to etoposide determined from fluctuation analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Mechanisms regulating resistance to inhibitors of topoisomerase II [frontiersin.org]
- 5. Etoposide resistance in MCF-7 breast cancer cell line is marked by multiple mechanisms [open.metu.edu.tr]
impact of pH on Etoposide Phosphate stability and activity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Etoposide Phosphate. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from Etoposide?
A1: this compound (Etopophos®) is a water-soluble prodrug of Etoposide.[1][2][3][4] This means it is an inactive compound that is converted into the active drug, Etoposide, within the body.[4][5] The primary advantage of this compound is its increased water solubility, which reduces the risk of precipitation that can be an issue with Etoposide formulations.[5][6]
Q2: How is this compound converted to Etoposide in vivo?
A2: this compound is converted to the active Etoposide through dephosphorylation, a process catalyzed by endogenous enzymes called alkaline phosphatases.[5][7][8] This conversion is expected to occur in vivo after administration.[4][5]
Q3: What is the mechanism of action of Etoposide?
A3: Etoposide exerts its anticancer effects by inhibiting topoisomerase II, an enzyme crucial for DNA replication and repair.[9][10] This inhibition leads to double-stranded DNA breaks, ultimately causing cell cycle arrest, primarily in the G2 and S phases, and inducing apoptosis (programmed cell death).[5][11][12]
Troubleshooting Guide
Chemical Stability
Q4: I am observing precipitation in my this compound solution. What could be the cause?
A4: While this compound is significantly more water-soluble than Etoposide, precipitation can still occur under certain conditions.[5][6]
-
Low Temperature: Storing reconstituted Etoposide solutions at refrigerated temperatures (2-8°C) can lead to precipitation.[13][14] Room temperature storage is generally recommended.[15]
-
High Concentration: Although more soluble than etoposide, very high concentrations of this compound might still be prone to precipitation depending on the solvent and storage conditions.
-
Incorrect pH: The stability of etoposide, the active form, is pH-dependent, with an optimal pH range for stability between 4 and 5.[15] While this compound is more stable, significant deviations from a neutral pH could potentially affect its stability or the stability of any small amount of converted etoposide.
Q5: My this compound solution appears discolored. Is it still usable?
A5: Any change in color or clarity of the solution may indicate degradation or contamination. It is best to discard any solution that is not clear and colorless to slightly yellow.
Q6: What is the optimal pH for the stability of Etoposide?
A6: Etoposide is most stable in the pH range of 4 to 5.[15] Both acidic and alkaline conditions can lead to its degradation.[16][17] For instance, rapid degradation occurs at pH 1.3 and pH 10.[17]
Data Summary: pH-Dependent Stability and Activity
Table 1: Stability of Etoposide at Various pH Values
| pH | Temperature (°C) | Half-life | Observations |
| 1.19 | 96 | < 30 minutes | More than 10% degradation within 30 minutes.[16] |
| 1.3 | 25 | 2.88 hours | Rapid degradation observed.[17] |
| 3.0 | Not specified | More stable | Greater stability compared to pH 1.[6] |
| 4-5 | Not specified | Optimal | Etoposide exhibits maximum stability.[15][18] |
| 5-6.15 | 25 | 49.5 - 63 days | Maximum stability observed in this range.[17] |
| 7.30 | 25 | 27.72 days | - |
| 7.5 | Not specified | Less stable | Stability is concentration-dependent.[6][19] |
| 8.93 | 96 | < 10 minutes | Almost complete degradation after 10 minutes.[16] |
| 10 | 25 | 3.83 hours | Rapid degradation observed.[17] |
Enzymatic Conversion and Activity
Q7: I am not seeing the expected cytotoxic effect in my cell culture experiment after applying this compound. What are the possible reasons?
A7: The lack of cytotoxic effect from this compound in vitro is often due to inefficient conversion to the active Etoposide.
-
Insufficient Alkaline Phosphatase (AP) Activity: The conversion of this compound to Etoposide is dependent on the activity of alkaline phosphatases.[1][2][7] The level of endogenous AP activity can vary significantly between cell lines.
-
Suboptimal pH for AP Activity: The pH of your cell culture medium can influence the activity of alkaline phosphatases. The optimal pH for most alkaline phosphatases is in the range of 8 to 10.[20]
-
Inhibitors of Alkaline Phosphatase: Certain components in the culture medium, such as high concentrations of inorganic phosphate or chelating agents like EDTA, can inhibit AP activity.[1][2][7]
Q8: How does pH affect the enzymatic conversion of this compound to Etoposide?
A8: The conversion rate is significantly influenced by pH, primarily because the activity of alkaline phosphatase is pH-dependent. Higher pH levels, within the optimal range for the enzyme, lead to a more rapid conversion. For example, the conversion in human bile is significantly greater at pH 8 compared to pH 7.[1][2][7]
Table 2: Enzymatic Conversion of this compound to Etoposide in Human Bile
| pH | This compound Concentration (mg/mL) | Conversion to Etoposide after 60 min (%) |
| 8 | 0.1 | 78 ± 18 |
| 8 | 0.5 | 36 ± 26 |
| 7 | 0.1 | 22 |
| 7 | 0.5 | 10 |
| Data from in vitro studies with human bile, indicating the mean ± S.D. where available.[1][2][7] |
Q9: Does the pH of the extracellular environment affect the cytotoxic activity of Etoposide?
A9: Yes, the extracellular pH can influence the efficacy of Etoposide. Some studies suggest that an acidic tumor microenvironment might affect the cellular uptake and cytotoxicity of certain drugs.[9] Furthermore, intracellular acidification has been associated with etoposide-induced apoptosis.[11]
Experimental Protocols
Protocol 1: Forced Degradation Study of Etoposide
This protocol is a general guideline for assessing the stability of Etoposide under various stress conditions.
-
Preparation of Stock Solution: Prepare a stock solution of Etoposide in a suitable solvent (e.g., methanol) at a concentration of 1.00 mg/mL.[16]
-
Acidic Degradation: To an aliquot of the stock solution, add 0.6 mol/L hydrochloric acid to achieve a final pH of approximately 1.19.[16]
-
Alkaline Degradation: To another aliquot, add 0.1 mol/L sodium hydroxide to reach a final pH of about 8.93.[16]
-
Incubation: Incubate the acidic and alkaline solutions in a water bath at a controlled temperature (e.g., 96°C ± 2°C for accelerated degradation studies).[16]
-
Sampling: Withdraw samples at various time points (e.g., 0, 10, 30, 60, 120, 240 minutes).
-
Analysis: Analyze the concentration of the remaining Etoposide in each sample using a validated stability-indicating HPLC method.[15][16][21]
Protocol 2: In Vitro Enzymatic Conversion of this compound
This protocol outlines a method to assess the conversion of this compound to Etoposide in a biological matrix.
-
Prepare Solutions: Dissolve this compound in water to achieve the desired concentrations (e.g., 0.1 mg/mL and 0.5 mg/mL).[1][2][7]
-
Incubation with Biological Fluid: Incubate the this compound solutions with human gastric juice or bile at 37°C.[1][2][7] Ensure the pH of the biological fluid is controlled and measured (e.g., pH 7-8 for bile).[1][2][7]
-
Control for Non-Enzymatic Conversion: As a control, inactivate the alkaline phosphatase in the biological fluid by heat treatment (e.g., 65°C overnight) or by adding an inhibitor like disodium edetate before adding the this compound.[1][2][7]
-
Sample Collection: Collect samples at different time intervals (e.g., over 150 minutes).[1][2][7]
-
Sample Analysis: Analyze the concentration of Etoposide in the collected samples using a validated HPLC method.[1][2][7]
Visualizations
Caption: Conversion of this compound to its active form and subsequent mechanism of action.
Caption: Troubleshooting workflow for common issues with this compound experiments.
Caption: The relationship between pH and the chemical stability of Etoposide.
References
- 1. Conversion of the prodrug this compound to etoposide in gastric juice and bile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. research.rug.nl [research.rug.nl]
- 3. Conversion of the prodrug this compound to etoposide in gastric juice and bile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bms.com [bms.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Alkaline phosphatase-triggered assembly of etoposide enhances its anticancer effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibitors of topoisomerase II as pH-dependent modulators of etoposide-mediated cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Intracellular uptake of etoposide-loaded solid lipid nanoparticles induces an enhancing inhibitory effect on gastric cancer through mitochondria-mediated apoptosis pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Etoposide-induced apoptosis in human HL-60 cells is associated with intracellular acidification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Etoposide | C29H32O13 | CID 36462 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. High concentrated etoposide solutions, additional physical stability data in dextrose 5% - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Physicochemical stability of etoposide diluted at range concentrations between 0.38 and 1.75 mg/mL in polyolefin bags - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Stability of Etoposide Solutions in Disposable Infusion Devices for Day Hospital Cancer Practices - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cjhp-online.ca [cjhp-online.ca]
- 17. Preformulation study of etoposide: identification of physicochemical characteristics responsible for the low and erratic oral bioavailability of etoposide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Stability and degradation kinetics of etoposide-loaded parenteral lipid emulsion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Stability of the i.v. and oral formulations of etoposide in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Alkaline Phosphatase [sigmaaldrich.com]
- 21. A validated stability-indicating LC method for estimation of etoposide in bulk and optimized self-nano emulsifying formulation: Kinetics and stability effects - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Etoposide Phosphate Stock Solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and storage of Etoposide Phosphate to prevent its hydrolysis into Etoposide, ensuring the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from Etoposide?
A1: this compound is a water-soluble prodrug of Etoposide, an antineoplastic agent that inhibits DNA topoisomerase II.[1] The phosphate ester group significantly increases its aqueous solubility to over 100 mg/mL, overcoming the precipitation issues associated with the poorly soluble Etoposide (aqueous solubility of 0.03 mg/mL).[2][3] In solution, this compound is converted to the active drug, Etoposide.
Q2: What is the primary cause of instability in this compound stock solutions?
A2: The primary cause of instability is hydrolysis, the chemical breakdown of the phosphate ester bond in the presence of water. This process converts this compound into Etoposide, which is significantly less water-soluble and can precipitate out of solution, especially at higher concentrations.[3][4]
Q3: What are the optimal pH and temperature conditions for storing this compound solutions?
A3: Etoposide solutions are most stable at a pH between 4 and 5.[5] While specific data for concentrated this compound stock solutions is limited, reconstituted solutions for intravenous use are stable for extended periods when refrigerated at 2 to 8°C.[2][6] For instance, reconstituted this compound is stable for up to 7 days under refrigeration.[2][6] Higher temperatures accelerate the rate of hydrolysis.[2]
Q4: Which solvents are recommended for preparing this compound stock solutions?
A4: For reconstitution, Sterile Water for Injection, 5% Dextrose Injection, or 0.9% Sodium Chloride Injection are commonly used.[2][6] The choice of solvent can impact the stability of the solution.
Q5: Can I store my this compound stock solution at room temperature?
A5: While short-term storage at room temperature (20-25°C) is possible, it is not recommended for long-term stability. For example, reconstituted solutions are stable for 24-48 hours at room temperature, depending on the diluent used.[2][7] Refrigeration is generally preferred to minimize hydrolysis.
Troubleshooting Guide
Issue: I observed precipitation in my this compound stock solution.
| Possible Cause | Troubleshooting Steps |
| Hydrolysis to Etoposide | The precipitate is likely Etoposide, which is less soluble than its phosphate prodrug. This indicates that hydrolysis has occurred. |
| 1. Verify Storage Conditions: Ensure the solution was stored at the recommended temperature (2-8°C) and protected from light.[2][6] | |
| 2. Check pH: If possible, measure the pH of a similar, freshly prepared solution. The optimal pH for etoposide stability is between 4 and 5.[5] | |
| 3. Consider Concentration: Higher concentrations of this compound can lead to Etoposide precipitation more readily upon hydrolysis. Consider preparing a more dilute stock solution if feasible for your experimental needs. | |
| 4. Prepare Fresh Solution: It is best to discard the solution with precipitate and prepare a fresh stock solution, ensuring adherence to proper storage conditions. | |
| Solvent Incompatibility | Although this compound has high aqueous solubility, extreme pH or the presence of certain salts in a custom buffer could potentially reduce its solubility. |
| 1. Review Solvent Composition: Ensure your solvent is compatible with this compound. Stick to recommended solvents like Sterile Water for Injection, 5% Dextrose, or 0.9% Sodium Chloride.[2][6] | |
| 2. Test Solubility: If using a custom buffer, perform a small-scale solubility test before preparing a large volume of stock solution. |
Issue: My experimental results are inconsistent when using an older this compound stock solution.
| Possible Cause | Troubleshooting Steps |
| Degradation of Active Compound | Over time, even without visible precipitation, a significant portion of the this compound may have hydrolyzed to Etoposide. This can alter the effective concentration of the active drug in your experiments. |
| 1. Prepare Fresh Stock: Always use a freshly prepared or properly stored stock solution for critical experiments to ensure consistent results. | |
| 2. Follow Recommended Storage Times: Adhere to the recommended storage durations. For example, reconstituted solutions are stable for up to 7 days under refrigeration.[2][6] | |
| 3. Perform Quality Control: If your research is highly sensitive to drug concentration, consider analytical methods like HPLC to periodically check the integrity of your stock solutions. |
Quantitative Data Summary
Table 1: Stability of Reconstituted this compound Solutions
| Concentration (as Etoposide) | Solvent | Storage Temperature | Duration | Stability |
| 10 mg/mL & 20 mg/mL | Bacteriostatic Water for Injection | 4°C | 31 days | >96% remaining |
| 10 mg/mL & 20 mg/mL | Bacteriostatic Water for Injection | 23°C | 31 days | 93-94% remaining |
| 0.1 mg/mL & 10 mg/mL | 5% Dextrose Injection | 4°C & 23°C | 31 days | Little to no loss |
| 0.1 mg/mL & 10 mg/mL | 0.9% Sodium Chloride Injection | 4°C & 23°C | 31 days | Little to no loss |
| Reconstituted Solution | Unpreserved Diluent (e.g., Sterile Water) | 2-8°C | 7 days | Stable |
| Reconstituted Solution | Unpreserved Diluent (e.g., Sterile Water) | 20-25°C | 24 hours | Stable |
| Reconstituted Solution | Preserved Diluent (e.g., Bacteriostatic Water) | 2-8°C | 7 days | Stable |
| Reconstituted Solution | Preserved Diluent (e.g., Bacteriostatic Water) | 20-25°C | 48 hours | Stable |
Data compiled from multiple sources.[2][6][8]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mg/mL)
Materials:
-
This compound powder
-
Sterile Water for Injection, USP
-
Sterile, light-protected vials
-
Calibrated balance and appropriate weighing tools
-
Sterile syringe and needles or sterile pipette tips
Procedure:
-
Under aseptic conditions (e.g., in a laminar flow hood), weigh the required amount of this compound powder.
-
Reconstitute the powder with Sterile Water for Injection to achieve a final concentration equivalent to 10 mg/mL of Etoposide. The exact amount of solvent will depend on the formulation provided by the manufacturer.
-
Gently swirl the vial until the powder is completely dissolved. Avoid vigorous shaking to prevent foaming.
-
Store the reconstituted stock solution in a light-protected vial at 2-8°C.
-
Label the vial clearly with the compound name, concentration, date of preparation, and storage conditions.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Stability Testing
This is a general protocol outline. Specific parameters such as the column, mobile phase composition, and flow rate should be optimized based on the available instrumentation and reference standards.
Objective: To quantify the amount of this compound and its primary degradant, Etoposide, in a stock solution over time.
Materials:
-
HPLC system with a UV detector
-
Appropriate HPLC column (e.g., C18)
-
This compound and Etoposide reference standards
-
HPLC-grade solvents (e.g., acetonitrile, water, buffer salts)
-
Sample vials
Procedure:
-
Prepare Mobile Phase: Prepare the mobile phase according to the optimized method. A common mobile phase for Etoposide analysis involves a gradient of an aqueous buffer and an organic solvent like acetonitrile.
-
Prepare Standard Solutions: Prepare a series of standard solutions of known concentrations for both this compound and Etoposide to generate a calibration curve.
-
Sample Preparation: At each time point of the stability study (e.g., Day 0, Day 7, Day 14), withdraw an aliquot of the stock solution. Dilute the aliquot with the mobile phase to a concentration that falls within the range of the calibration curve.
-
HPLC Analysis: Inject the prepared samples and standards into the HPLC system.
-
Data Analysis: Integrate the peak areas for this compound and Etoposide in the chromatograms. Use the calibration curves to determine the concentration of each compound in the samples at each time point. The percentage of remaining this compound can then be calculated.
Visualizations
Caption: Hydrolysis of this compound to the less soluble Etoposide.
Caption: Workflow for assessing the stability of this compound solutions.
References
- 1. selleckchem.com [selleckchem.com]
- 2. publications.ashp.org [publications.ashp.org]
- 3. publications.ashp.org [publications.ashp.org]
- 4. researchgate.net [researchgate.net]
- 5. Stability of Etoposide Solutions in Disposable Infusion Devices for Day Hospital Cancer Practices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. publications.ashp.org [publications.ashp.org]
- 7. medsafe.govt.nz [medsafe.govt.nz]
- 8. Physical and chemical stability of this compound solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the In Vitro Cytotoxicity of Etoposide Phosphate versus Etoposide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro cytotoxic activities of etoposide phosphate and its active metabolite, etoposide. Etoposide is a widely used chemotherapeutic agent, and this compound is its water-soluble prodrug, designed to overcome solubility issues associated with the parent compound. Understanding their distinct cytotoxic profiles in vitro is crucial for the design and interpretation of preclinical cancer research.
Executive Summary
This compound is a prodrug that requires enzymatic conversion to etoposide to exert its cytotoxic effects. In standard in vitro cell culture systems, which often lack sufficient levels of the necessary converting enzymes (phosphatases), this compound exhibits significantly lower cytotoxicity compared to etoposide. Direct comparisons in the literature indicate that this compound can be over 100 times less toxic than etoposide in vitro. However, when conditions are modified to facilitate its conversion, for instance, by the addition of alkaline phosphatase, the cytotoxicity of this compound becomes comparable to that of etoposide. This guide will delve into the available data, experimental considerations, and the underlying biochemical pathways.
Data Presentation: A Comparative Analysis of In Vitro Cytotoxicity
Direct comparative studies providing IC50 values for both etoposide and this compound across a range of cell lines are limited in publicly available literature. This is primarily because this compound is known to be significantly less active in vitro without specific enzymatic activation. The focus of most research has been on its in vivo conversion and clinical efficacy.
However, based on available data, a qualitative and semi-quantitative comparison can be made:
| Feature | This compound | Etoposide |
| Mechanism of Action | Prodrug; requires enzymatic conversion to etoposide to become active. | Active drug; directly inhibits topoisomerase II. |
| In Vitro Cytotoxicity | Significantly lower than etoposide in standard cell culture conditions. | Potent cytotoxic agent with IC50 values typically in the low micromolar to nanomolar range across various cancer cell lines. |
| Factors Influencing In Vitro Activity | Dependent on the presence and activity of phosphatases (e.g., alkaline phosphatase) in the cell culture medium or from the cells themselves. | Activity is generally independent of extracellular converting enzymes. |
| Reported Relative Potency (in vitro) | Can be >100-fold less potent than etoposide. | Serves as the benchmark for the active cytotoxic compound. |
Table 1: Qualitative and Semi-Quantitative Comparison of this compound and Etoposide In Vitro Cytotoxicity.
Quantitative Data for Etoposide
While a direct comparative table is challenging to construct due to the lack of head-to-head studies, the following table summarizes reported IC50 values for etoposide in various cancer cell lines to provide a reference for its cytotoxic potency.
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time | Assay |
| A549 | Lung Carcinoma | 3.49 | 72 hours | MTT |
| BEAS-2B | Normal Lung | 2.10 | 72 hours | MTT |
| RAW 264.7 | Murine Macrophage | 5.40 (as µg/mL) | 48 hours | MTT |
| KELLY | Neuroblastoma | ~1.7 (1 µg/mL) | Not Specified | AlamarBlue |
| MCF-7 | Breast Cancer | 150 | 24 hours | MTT |
| MDA-MB-231 | Breast Cancer | >150 | 24 hours | MTT |
Table 2: Examples of Reported IC50 Values for Etoposide in Various Cell Lines. [1][2][3][4] It is important to note that these values are from different studies and direct comparison should be made with caution due to variations in experimental conditions.
The Critical Role of Phosphatases in this compound Activity
This compound's lower in vitro cytotoxicity is a direct consequence of its structure. The phosphate group renders the molecule inactive as a topoisomerase II inhibitor. This group must be cleaved by phosphatases to release the active etoposide.
In a standard in vitro setting, the concentration and activity of phosphatases in the cell culture medium (including serum supplements) and those secreted by the cells themselves are often insufficient for efficient conversion of this compound to etoposide. This results in a much lower effective concentration of the active drug reaching its intracellular target.
One study demonstrated that while this compound was more than 100-fold less toxic than etoposide to the H3347 human colon carcinoma cell line, it became equally toxic when the cells were pre-treated with a monoclonal antibody conjugated to alkaline phosphatase. This elegantly illustrates that the disparity in cytotoxicity is due to the lack of conversion of the prodrug.
Experimental Protocols
A standardized protocol for assessing in vitro cytotoxicity is essential for obtaining reliable and comparable data. The following is a detailed methodology for a typical MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which is a colorimetric assay for assessing cell metabolic activity.
Protocol: In Vitro Cytotoxicity Assessment using MTT Assay
1. Cell Seeding:
-
Harvest and count cells from a logarithmic phase culture.
-
Seed the cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
2. Compound Preparation and Treatment:
-
Prepare a stock solution of etoposide and this compound in a suitable solvent (e.g., DMSO for etoposide, water or PBS for this compound).
-
Perform serial dilutions of the stock solutions in complete cell culture medium to achieve a range of final concentrations to be tested.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include wells with vehicle control (medium with the highest concentration of the solvent used) and untreated control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
3. MTT Assay:
-
After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium from the wells.
-
Add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-15 minutes to ensure complete dissolution.
4. Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the logarithm of the drug concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of the drug that causes a 50% reduction in cell viability.
Visualizing the Mechanism and Workflow
Etoposide's Mechanism of Action: A Signaling Pathway
Etoposide exerts its cytotoxic effect by inhibiting topoisomerase II, an enzyme crucial for resolving DNA topological problems during replication and transcription. This inhibition leads to the stabilization of the topoisomerase II-DNA cleavage complex, resulting in DNA double-strand breaks and the activation of downstream signaling pathways that ultimately lead to apoptosis.
Caption: Etoposide's signaling pathway.
Experimental Workflow for In Vitro Cytotoxicity Assay
The following diagram illustrates a typical workflow for comparing the in vitro cytotoxicity of two compounds using a cell-based assay like the MTT assay.
References
A Comparative Guide to Etoposide Phosphate and Teniposide: Mechanism of Action and Cellular Impact
For Researchers, Scientists, and Drug Development Professionals
Abstract
Etoposide Phosphate and Teniposide are closely related semisynthetic derivatives of podophyllotoxin, both widely utilized in cancer chemotherapy. Their primary mechanism of action involves the inhibition of topoisomerase II, an enzyme critical for DNA replication and repair. By stabilizing the transient covalent complex between topoisomerase II and DNA, these agents induce double-strand breaks, ultimately leading to cell cycle arrest and apoptosis. This guide provides a detailed comparison of their mechanisms, supported by experimental data, to aid researchers in understanding the nuanced differences between these two potent anti-cancer agents. While both drugs share a common target, this guide will illuminate key distinctions in their cellular uptake, potency, and downstream signaling pathways.
Mechanism of Action: A Tale of Two Topoisomerase II Inhibitors
This compound, a water-soluble prodrug, is rapidly and completely converted to its active form, etoposide, following administration. Both etoposide and teniposide function as non-intercalating topoisomerase II inhibitors. They do not bind directly to DNA but instead form a ternary complex with DNA and the topoisomerase II enzyme. This stabilization of the "cleavable complex" prevents the re-ligation of the DNA strands, leading to the accumulation of protein-linked DNA double-strand breaks.[1][2][3] These breaks are particularly cytotoxic to rapidly dividing cancer cells, which have a higher dependence on topoisomerase II for DNA replication.
The fundamental difference in the potency of these two drugs is largely attributed to their cellular pharmacokinetics. Teniposide exhibits greater cellular uptake and accumulation compared to etoposide, resulting in a higher intracellular concentration and, consequently, a greater capacity for inducing DNA damage and cytotoxicity.[4] While teniposide is not substantially more potent than etoposide in terms of the catalytic inhibition of the purified enzyme, its enhanced cellular accumulation translates to increased efficacy in a cellular context.[4]
Quantitative Comparison of Cytotoxicity
The superior potency of Teniposide is reflected in its lower half-maximal inhibitory concentration (IC50) values across various cancer cell lines when compared to Etoposide.
| Cell Line | Drug | IC50 (µM) | Reference |
| Small Cell Lung Cancer (SCLC) Lines | |||
| SBC-2 | Etoposide | ~1.0 | [5] |
| Teniposide | ~0.1 | [5] | |
| SBC-3 | Etoposide | ~1.2 | [5] |
| Teniposide | ~0.15 | [5] | |
| SBC-4 | Etoposide | ~0.8 | [5] |
| Teniposide | ~0.08 | [5] | |
| SBC-7 | Etoposide | ~1.5 | [5] |
| Teniposide | ~0.2 | [5] | |
| Non-Small Cell Lung Cancer (NSCLC) Lines | |||
| ABC-1 | Etoposide | >10 | [5] |
| Teniposide | ~1.0 | [5] | |
| EBC-1 | Etoposide | >10 | [5] |
| Teniposide | ~1.2 | [5] |
Table 1: Comparative IC50 Values of Etoposide and Teniposide in Human Lung Cancer Cell Lines. Data from in vitro studies consistently demonstrates that Teniposide is approximately 8-10 times more potent than Etoposide in SCLC cell lines.
Induction of DNA Damage and Apoptosis
Both Etoposide and Teniposide are potent inducers of DNA double-strand breaks, a key initiating event for their cytotoxic effects. The extent of DNA damage often correlates with the observed cytotoxicity.
| Parameter | Etoposide | Teniposide | Reference |
| DNA Strand Breaks | Induces protein-associated DNA double-strand breaks. | Approximately 10-fold more potent in causing DNA breaks than Etoposide. | [3] |
| Apoptosis Induction | Induces apoptosis, often correlated with the extent of DNA damage. | A more potent inducer of apoptosis due to greater DNA damage. | [1][3] |
Table 2: Qualitative and Semi-Quantitative Comparison of DNA Damage and Apoptosis. Teniposide's higher potency in inducing DNA breaks translates to a more robust induction of apoptosis.
Signaling Pathways: Divergent Downstream Responses
While both drugs trigger a DNA Damage Response (DDR), the downstream signaling cascades they activate show notable differences.
Etoposide-Induced Signaling
Etoposide-induced DNA double-strand breaks primarily activate the Ataxia Telangiectasia Mutated (ATM) and ATM and Rad3-related (ATR) kinase pathways.[6][7] This leads to the phosphorylation of downstream checkpoint kinases CHK1 and CHK2, and the tumor suppressor protein p53. Activated p53 can then induce cell cycle arrest, typically at the G2/M phase, to allow for DNA repair.[1] If the damage is irreparable, p53 can trigger the intrinsic apoptotic pathway through the upregulation of pro-apoptotic proteins like Bax.
Caption: Etoposide-induced DNA damage response pathway.
Teniposide-Induced Signaling
In addition to the canonical DDR pathway, Teniposide has been shown to be a potent activator of the cGAS-STING (cyclic GMP-AMP synthase-stimulator of interferon genes) pathway. The accumulation of cytosolic DNA fragments resulting from Teniposide-induced damage is sensed by cGAS, leading to the production of cGAMP. This second messenger activates STING, triggering a signaling cascade that results in the production of type I interferons and other pro-inflammatory cytokines. This activation of innate immunity contributes to the anti-tumor effects of Teniposide and can enhance the efficacy of immunotherapy.
Caption: Teniposide-induced cGAS-STING signaling pathway.
Experimental Protocols
Topoisomerase II Decatenation Assay
This assay assesses the ability of a compound to inhibit the decatenating activity of topoisomerase II on kinetoplast DNA (kDNA), a network of interlocked DNA minicircles.
Materials:
-
Purified human topoisomerase II alpha
-
Kinetoplast DNA (kDNA)
-
10x Topoisomerase II reaction buffer (e.g., 500 mM Tris-HCl pH 8.0, 1.5 M NaCl, 100 mM MgCl2, 5 mM DTT, 300 µg/mL BSA)
-
10 mM ATP solution
-
This compound and Teniposide stock solutions (in DMSO)
-
Stop buffer/loading dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)
-
Agarose
-
1x TAE buffer
-
Ethidium bromide or other DNA stain
Procedure:
-
Prepare reaction mixtures on ice. For each reaction, combine:
-
2 µL 10x Topoisomerase II reaction buffer
-
2 µL 10 mM ATP
-
1 µL kDNA (e.g., 200 ng)
-
1 µL of drug solution (or DMSO for control)
-
13 µL sterile deionized water
-
-
Add 1 µL of diluted topoisomerase II enzyme to each reaction tube to initiate the reaction.
-
Incubate the reactions at 37°C for 30 minutes.
-
Stop the reaction by adding 5 µL of stop buffer/loading dye.
-
Load the samples onto a 1% agarose gel in 1x TAE buffer.
-
Perform electrophoresis at a constant voltage (e.g., 80V) until the dye front has migrated approximately two-thirds of the way down the gel.
-
Stain the gel with ethidium bromide and visualize under UV light.
-
Analysis: In the absence of an inhibitor, topoisomerase II will decatenate the kDNA, resulting in the release of minicircles that migrate into the gel. In the presence of an effective inhibitor, the kDNA will remain catenated and will be retained in the loading well.
Comet Assay (Single-Cell Gel Electrophoresis) for DNA Damage Quantification
The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.
Materials:
-
Treated and control cells in suspension
-
Low melting point agarose (LMA)
-
Normal melting point agarose (NMA)
-
Frosted microscope slides
-
Lysis solution (e.g., 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10)
-
Alkaline electrophoresis buffer (e.g., 300 mM NaOH, 1 mM EDTA, pH >13)
-
Neutralizing buffer (e.g., 0.4 M Tris, pH 7.5)
-
DNA stain (e.g., SYBR Green or ethidium bromide)
-
Fluorescence microscope with appropriate filters
-
Comet scoring software
Procedure:
-
Coat frosted microscope slides with a layer of 1% NMA and allow to solidify.
-
Harvest and resuspend cells in PBS at a concentration of approximately 1 x 10^5 cells/mL.
-
Mix the cell suspension with 0.5% LMA at a 1:10 (v/v) ratio at 37°C.
-
Pipette 75 µL of the cell/LMA mixture onto the pre-coated slide, spread evenly, and allow to solidify on a cold plate.
-
Immerse the slides in cold lysis solution for at least 1 hour at 4°C.
-
Place the slides in a horizontal electrophoresis tank filled with alkaline electrophoresis buffer and allow the DNA to unwind for 20-40 minutes.
-
Perform electrophoresis at a low voltage (e.g., 25V) for 20-30 minutes.
-
Gently remove the slides and neutralize them by washing with neutralizing buffer.
-
Stain the slides with a DNA stain.
-
Analysis: Visualize the slides using a fluorescence microscope. The DNA from damaged cells will migrate out of the nucleus, forming a "comet tail." The intensity and length of the tail relative to the head are proportional to the amount of DNA damage. Quantify the DNA damage using comet scoring software to measure parameters such as percent tail DNA and tail moment.
Conclusion
This compound and Teniposide are both effective topoisomerase II inhibitors that induce cytotoxic DNA double-strand breaks in cancer cells. The primary difference in their potency lies in the superior cellular uptake and accumulation of Teniposide, making it a more potent cytotoxic agent.[4] Furthermore, emerging evidence suggests that their downstream signaling pathways may diverge, with Teniposide showing a pronounced ability to activate the cGAS-STING pathway, thereby engaging the innate immune system. This distinction may have significant implications for their clinical application, particularly in the context of combination therapies with immunotherapy. A thorough understanding of these mechanistic nuances is crucial for the rational design of novel therapeutic strategies and for optimizing the use of these important anti-cancer drugs in the clinic.
References
- 1. The clinical pharmacology of etoposide and teniposide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protein-linked DNA strand breaks produced by etoposide and teniposide in mouse L1210 and human VA-13 and HT-29 cell lines: relationship to cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Etoposide and Teniposide (Chapter 4) - Lignans [resolve.cambridge.org]
- 4. Mechanisms of action of teniposide (VM-26) and comparison with etoposide (VP-16) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [In vitro comparison of podophyllotoxin analogues; etoposide, teniposide and NK 611 using human lung cancer cell lines] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Conventional DNA-Damaging Cancer Therapies and Emerging cGAS-STING Activation: A Review and Perspectives Regarding Immunotherapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cGAS/STING: novel perspectives of the classic pathway - PMC [pmc.ncbi.nlm.nih.gov]
Etoposide Phosphate vs. Doxorubicin: A Comparative Guide to their Impact on DNA Damage Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etoposide phosphate and doxorubicin are both widely used chemotherapeutic agents that exert their cytotoxic effects primarily by inducing DNA damage. Both drugs target topoisomerase II (Topo II), an essential enzyme for resolving DNA topological problems during replication and transcription.[1][2][3] However, their distinct molecular interactions with the Topo II-DNA complex and their additional mechanisms of action lead to different downstream consequences on DNA damage signaling and cellular fate. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in understanding their differential effects. This compound is a prodrug that is converted to etoposide in the body.[4][5] Etoposide then acts by stabilizing the transient covalent complex between Topoisomerase II and DNA, which prevents the re-ligation of the DNA strands and leads to the accumulation of DNA double-strand breaks (DSBs).[5][6] Doxorubicin also functions as a Topo II poison but has the additional ability to intercalate into DNA, which distorts the DNA helix and interferes with DNA and RNA synthesis.[2][3][7] Furthermore, doxorubicin is known to generate reactive oxygen species (ROS), contributing to oxidative DNA damage.[8]
Quantitative Comparison of DNA Damage and Cellular Response
The following table summarizes quantitative data from various studies comparing the effects of Etoposide and Doxorubicin on DNA damage, cell cycle, and apoptosis. It is important to note that experimental conditions such as cell lines, drug concentrations, and treatment durations can influence the observed outcomes.
| Parameter | Etoposide | Doxorubicin | Cell Line(s) | Key Findings & Citations |
| DNA Strand Breaks | Induces a high level of initial DNA cleavage.[9] The breaks are generally repaired more rapidly after drug removal.[9] Primarily induces Topo II-dependent breaks.[10] | Induces a lower level of initial DNA cleavage compared to equitoxic levels of etoposide.[9] The DNA lesions are more persistent and can even increase after drug removal.[9] Induces breaks through both Topo II poisoning and ROS generation.[2][8] | Human small-cell lung cancer (SCLC) lines (H146, N592), Leukemia (HL-60), Human adenocarcinoma (HT29) | Doxorubicin-induced DNA lesions are more persistent than those induced by etoposide.[9] |
| Cell Cycle Arrest | Primarily induces arrest in the S and G2/M phases of the cell cycle.[11][12] | Induces a pronounced G2/M arrest.[4][13] | Human leukemia (HL-60), Human anaplastic astrocytoma (SW1783), Human lung carcinoma (A549) | Both drugs cause significant cell cycle arrest, predominantly at the G2/M checkpoint.[3][4][12] |
| Apoptosis Induction | A potent inducer of apoptosis through the activation of caspase-3 and PARP cleavage.[5][7] | Also a strong inducer of apoptosis, often involving both intrinsic and extrinsic pathways.[14][15] | Human Ewing sarcoma, Small cell lung carcinoma, Human leukemia (HL-60) | Both drugs effectively induce apoptosis, though the specific pathways and sensitization to other agents like TRAIL can differ.[5][14][15] |
| Activation of DNA Damage Response (DDR) Kinases | Strongly activates the ATM-Chk2 pathway in response to DSBs.[16][17] | Activates both ATM-Chk2 and ATR-Chk1 pathways. ATR activation can be a response to replication stress caused by DNA intercalation.[17][18] | Human fibroblasts, various cancer cell lines | While both activate ATM, doxorubicin's broader mechanism can also engage the ATR pathway.[16][17][18] |
| Repair Pathway Dependence | Repair of etoposide-induced DSBs in the G1 phase is dependent on Non-Homologous End Joining (NHEJ).[19][20] | The repair of doxorubicin-induced damage involves both NHEJ and Homologous Recombination (HR), with distinct requirements for proteins like Ku70 and Rad51.[21] | Human fibroblasts, Human adenocarcinoma (HT29) | The specific DNA repair pathways engaged differ between the two drugs, which can have implications for drug resistance and combination therapies.[19][21] |
Experimental Protocols
Comet Assay (Single Cell Gel Electrophoresis)
This assay is used to detect DNA strand breaks in individual cells.
Principle: Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet" shape. The intensity and length of the comet tail are proportional to the amount of DNA damage.
Protocol Outline:
-
Cell Treatment: Treat cells with desired concentrations of this compound or Doxorubicin for a specified time. A common treatment is 50 µM etoposide or 1.5 µM doxorubicin for 40 minutes.[1]
-
Cell Embedding: Mix approximately 20,000 cells with low-melting-point agarose and layer onto a pre-coated slide.[22]
-
Lysis: Immerse slides in a high-salt and detergent lysis solution to remove cell membranes and proteins, leaving behind the nucleoid.[22]
-
Alkaline Unwinding and Electrophoresis: Place slides in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA and separate the strands. Apply an electric field to allow the broken DNA to migrate.[22]
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., propidium iodide or SYBR Green).[22]
-
Visualization and Analysis: Visualize comets using a fluorescence microscope and quantify the DNA damage using image analysis software to measure tail length, tail intensity, and tail moment.[23]
γH2AX Foci Formation Assay
This immunofluorescence-based assay is a sensitive method to detect DNA double-strand breaks.
Principle: Following a DSB, the histone variant H2AX is rapidly phosphorylated at serine 139 to form γH2AX. This phosphorylated form accumulates at the site of the break, creating discrete nuclear foci that can be visualized and quantified using a specific antibody.
Protocol Outline:
-
Cell Seeding and Treatment: Seed cells on coverslips in a multi-well plate and treat with this compound or Doxorubicin.
-
Fixation and Permeabilization: Fix the cells with paraformaldehyde and then permeabilize with a detergent like Triton X-100 to allow antibody entry.[10]
-
Blocking: Block non-specific antibody binding using a blocking solution (e.g., bovine serum albumin).[10]
-
Antibody Incubation: Incubate the cells with a primary antibody specific for γH2AX, followed by a fluorescently labeled secondary antibody.[10]
-
Counterstaining and Mounting: Stain the nuclei with a DNA counterstain like DAPI and mount the coverslips on microscope slides.
-
Imaging and Quantification: Acquire images using a fluorescence microscope. The number of γH2AX foci per nucleus is then counted, either manually or using automated image analysis software.[24]
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Principle: Cells are stained with a fluorescent dye that binds stoichiometrically to DNA. The fluorescence intensity of each cell is directly proportional to its DNA content. A flow cytometer measures the fluorescence of a large population of individual cells, allowing for the generation of a histogram that reflects the cell cycle distribution.
Protocol Outline:
-
Cell Treatment and Harvesting: Treat cells with the drugs for the desired duration. Harvest the cells by trypsinization (for adherent cells) or centrifugation.
-
Fixation: Fix the cells in cold ethanol to preserve their cellular structure and permeabilize the membrane.
-
Staining: Resuspend the fixed cells in a staining solution containing a DNA-binding dye (e.g., propidium iodide) and RNase to prevent staining of double-stranded RNA.
-
Flow Cytometry: Analyze the stained cells on a flow cytometer. The instrument will measure the fluorescence intensity of each cell.
-
Data Analysis: The resulting data is displayed as a histogram where the x-axis represents fluorescence intensity (DNA content) and the y-axis represents the number of cells. Peaks corresponding to G0/G1 (2N DNA content), S (intermediate DNA content), and G2/M (4N DNA content) phases are analyzed to determine the percentage of cells in each phase.[8]
Signaling Pathway Diagrams
Caption: this compound DNA Damage Pathway.
Caption: Doxorubicin's Multi-faceted DNA Damage Mechanisms.
Caption: Workflow for Comparing Drug-Induced DNA Damage.
References
- 1. Comet assay [bio-protocol.org]
- 2. Assessing Sensitivity to Antibacterial Topoisomerase II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The cell cycle phases of DNA damage and repair initiated by topoisomerase II-targeting chemotherapeutic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. f1000research-files.f1000.com [f1000research-files.f1000.com]
- 7. researchgate.net [researchgate.net]
- 8. p‑STAT3 influences doxorubicin and etoposide resistance of A549 cells grown in an in vitro 3D culture model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of DNA cleavage induced by etoposide and doxorubicin in two human small-cell lung cancer lines with different sensitivities to topoisomerase II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. DNA damage evaluated by γH2AX foci formation by a selective group of chemical/physical stressors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Influence of Cell Cycle and Oncogene Activity upon Topoisomerase IIα Expression and Drug Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 14. Doxorubicin and etoposide sensitize small cell lung carcinoma cells expressing caspase-8 to TRAIL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Doxorubicin and etoposide sensitize small cell lung carcinoma cells expressing caspase-8 to TRAIL - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Contribution of ATM and ATR kinase pathways to p53-mediated response in etoposide and methyl methanesulfonate induced DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Etoposide and adriamycin but not genistein can activate the checkpoint kinase Chk2 independently of ATM/ATR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. CtIP and MRN promote non-homologous end-joining of etoposide-induced DNA double-strand breaks in G1 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Ku70 and Rad51 vary in their importance for the repair of doxorubicin- versus etoposide-induced DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 23. A novel use for the comet assay: detection of topoisomerase II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. USE OF THE γ-H2AX ASSAY TO MONITOR DNA DAMAGE AND REPAIR IN TRANSLATIONAL CANCER RESEARCH - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Etoposide Phosphate and Cisplatin Synergy in Cancer Therapy
A deep dive into the synergistic mechanisms, clinical efficacy, and experimental foundations of combining Etoposide Phosphate and Cisplatin for the treatment of cancer, primarily focusing on Small Cell Lung Cancer.
Introduction
The combination of etoposide and a platinum-based agent, such as cisplatin, has been a cornerstone in the treatment of various malignancies, most notably small cell lung cancer (SCLC). This compound, a water-soluble prodrug of etoposide, offers administrative advantages over its parent compound. This guide provides a comparative analysis of the synergistic relationship between this compound and Cisplatin, presenting experimental data, detailed methodologies, and an exploration of the underlying molecular mechanisms for researchers, scientists, and drug development professionals.
The synergy between these two potent anti-cancer agents is believed to stem from their distinct but complementary mechanisms of action targeting DNA replication and repair in cancer cells. Cisplatin forms adducts with DNA, leading to intra- and inter-strand crosslinks that distort the DNA helix and inhibit replication. Etoposide, on the other hand, is a topoisomerase II inhibitor. It stabilizes the covalent complex between topoisomerase II and DNA, resulting in DNA strand breaks. The concurrent administration of these drugs is thought to enhance apoptotic signaling and overwhelm the cancer cell's ability to repair DNA damage.
Clinical Efficacy and Safety Profile
Clinical trials have demonstrated that the combination of this compound and cisplatin is an effective regimen for SCLC, with an efficacy and toxicity profile similar to the standard etoposide/cisplatin regimen.[1][2] A randomized phase II study in patients with previously untreated SCLC showed comparable major response rates of 61% for the this compound plus cisplatin arm and 58% for the etoposide plus cisplatin arm.[1][2]
Table 1: Comparative Clinical Efficacy in Small Cell Lung Cancer
| Parameter | This compound + Cisplatin | Etoposide + Cisplatin | P-value | Reference |
| Major Response Rate | 61% (95% CI, 55%-67%) | 58% (95% CI, 52%-64%) | 0.85 | [1][2] |
| Median Time to Progression | 6.9 months | 7.0 months | 0.50 | [2] |
| Median Survival (Extensive Stage) | 9.5 months | 10.0 months | 0.93 | [2] |
| Median Survival (Limited Stage) | >16 months | 17 months | 0.62 | [2] |
Myelosuppression is the most common toxicity associated with this combination therapy. However, studies have indicated that this compound may be associated with a lower incidence of severe leukopenia compared to etoposide, although this difference was not statistically significant in the randomized phase II trial.[1][2]
Table 2: Comparative Grade 3 and 4 Leukopenia
| Treatment Arm | Incidence of Grade 3 & 4 Leukopenia | P-value | Reference |
| This compound + Cisplatin | 63% | 0.16 | [1][2] |
| Etoposide + Cisplatin | 77% | [1][2] |
Preclinical Evidence of Synergy
Preclinical studies have explored the synergistic, additive, and in some cases, antagonistic interactions between etoposide and cisplatin in various cancer cell lines. The nature of the interaction appears to be cell-line dependent.[3][4] One study on small cell lung cancer cell lines found a synergistic effect in only one out of eight cell lines tested in vitro, with the majority showing additive effects.[3][4] However, in vivo experiments in nude mice with SCLC xenografts demonstrated synergistic effects for the combination.[3][4] This discrepancy highlights the complexity of translating in vitro findings to in vivo and clinical settings.
A key mechanism underlying the synergy involves the modulation of topoisomerase II, the target of etoposide. Research has shown that cisplatin can up-regulate the expression of topoisomerase II, thereby providing more target enzymes for etoposide to act upon.[5] This leads to enhanced DNA damage and subsequent apoptosis.[5]
Signaling Pathways and Mechanisms of Action
The synergistic interaction between this compound and Cisplatin is a multi-faceted process that converges on the induction of overwhelming DNA damage and the subsequent activation of apoptotic pathways.
Caption: Synergistic interaction of Cisplatin and this compound.
The above diagram illustrates the proposed mechanism of synergy. Cisplatin induces DNA adducts and upregulates Topoisomerase II. This compound is converted to its active form, etoposide, which then traps the increased number of Topoisomerase II enzymes on the DNA, leading to a significant increase in DNA double-strand breaks. This accumulation of DNA damage overwhelms the cell's repair mechanisms, triggering a robust DNA Damage Response (DDR) that ultimately leads to apoptosis.
Experimental Protocols
To facilitate reproducibility and further investigation, detailed methodologies for key experiments are crucial.
Cell Viability and Synergy Analysis
A common method to assess the cytotoxic effects of single and combined drug treatments is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Experimental Workflow for Synergy Assessment
Caption: Workflow for assessing drug synergy using the MTT assay.
The Combination Index (CI) is calculated to determine the nature of the drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Apoptosis Assays
Apoptosis can be quantified using various methods, including Annexin V/Propidium Iodide (PI) staining followed by flow cytometry.
Experimental Protocol for Apoptosis Detection
-
Cell Treatment: Treat cancer cells with this compound, Cisplatin, and the combination at predetermined concentrations (e.g., IC50 values) for a specified duration.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Western Blotting for Protein Expression
To investigate the molecular mechanisms, the expression levels of key proteins involved in the DNA damage response and apoptosis can be analyzed by Western blotting.
Logical Relationship for Mechanistic Investigation
Caption: Investigating protein expression changes upon drug treatment.
This experimental design allows for the assessment of changes in the expression of Topoisomerase II, the induction of DNA damage (indicated by γH2AX), and the activation of apoptosis (indicated by cleaved caspase-3) in response to individual and combination treatments.
Conclusion
The combination of this compound and Cisplatin remains a critical therapeutic strategy, particularly in SCLC. While clinical data demonstrates comparable efficacy and a potentially favorable safety profile for the this compound combination compared to the standard etoposide regimen, preclinical evidence suggests a complex, context-dependent synergistic interaction. The proposed mechanism of synergy, centered on the upregulation of Topoisomerase II by Cisplatin and the subsequent enhancement of Etoposide-induced DNA damage, provides a strong rationale for this combination. Further research focusing on detailed molecular analyses across a broader range of cancer types will be instrumental in optimizing this potent therapeutic pairing and identifying predictive biomarkers for patient response. The experimental protocols and conceptual frameworks presented in this guide offer a foundation for such future investigations.
References
- 1. Phase II randomized study of cisplatin plus this compound or etoposide in the treatment of small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound or etoposide with cisplatin in the treatment of small cell lung cancer: randomized phase II trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro and in vivo effects of cisplatin and etoposide in combination on small cell lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro and in vivo Effects of Cisplatin and Etoposide in Combination on Small Cell Lung Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [Synergetic cytotoxicity of cisplatin and etoposide to leukemia cell line K562 and its mechanism] - PubMed [pubmed.ncbi.nlm.nih.gov]
Etoposide Phosphate vs. Etoposide: A Comparative Analysis of Cellular Uptake Kinetics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cellular uptake kinetics of etoposide phosphate and its active form, etoposide. Understanding the dynamics of how these compounds interact with and enter cancer cells is crucial for optimizing drug delivery and therapeutic efficacy. This document synthesizes available experimental data to offer a clear perspective on their respective roles in cancer therapy.
Executive Summary
This compound is a water-soluble prodrug designed to overcome the poor aqueous solubility of etoposide, facilitating easier intravenous administration.[1] The fundamental difference in their cellular uptake kinetics lies in the fact that this compound itself does not significantly enter the target cancer cells. Instead, it is rapidly and extensively converted to etoposide in the bloodstream by endogenous phosphatases.[2][3][4] Consequently, the cellular uptake observed is predominantly that of etoposide. This guide will, therefore, focus on the cellular entry of etoposide following the administration of both compounds and the implications for experimental design and clinical application.
Comparative Data
The following table summarizes the key characteristics of this compound and etoposide concerning their physicochemical properties and biological interactions.
| Feature | This compound | Etoposide | Reference |
| Drug Type | Prodrug | Active Drug | [5] |
| Aqueous Solubility | High | Low | [1][6] |
| Primary Role | Drug delivery vehicle | Cytotoxic agent | [1][5] |
| Conversion | Rapidly converted to etoposide by phosphatases in plasma | Not applicable | [2][3][4] |
| Cellular Uptake | Negligible; primarily exists as etoposide before cellular contact | Undergoes cellular uptake to exert its cytotoxic effect | [2][7] |
| Intracellular Target | Not applicable | Topoisomerase II | [8][9][10] |
Cellular Uptake Kinetics: The Predominance of Etoposide
Pharmacokinetic studies have consistently demonstrated that following intravenous administration, this compound is so rapidly converted to etoposide that the prodrug is often undetectable in plasma shortly after infusion.[2][4] This rapid conversion means that the molecule interacting with and entering the cancer cells is almost exclusively etoposide. Therefore, the cellular uptake kinetics are characteristic of etoposide, regardless of which form is administered systemically.
The cellular uptake of etoposide is a critical determinant of its therapeutic efficacy. While the precise mechanisms are not fully elucidated, it is understood to involve membrane transport proteins.[5] Once inside the cell, etoposide exerts its cytotoxic effects by inhibiting topoisomerase II, leading to DNA strand breaks and apoptosis.[8][9][10]
Experimental Protocols
To experimentally verify the cellular uptake kinetics of etoposide, a standardized in vitro cellular uptake assay can be employed. This protocol is designed to quantify the intracellular concentration of etoposide over time.
In Vitro Cellular Uptake Assay for Etoposide
Objective: To determine the rate and extent of etoposide uptake into cancer cells.
Materials:
-
Cell culture medium and supplements
-
Etoposide solution
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
High-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS/MS) system for quantification[2][10]
-
Radiolabeled etoposide (e.g., ³H-etoposide) and a scintillation counter (alternative method)[12]
Procedure:
-
Cell Seeding: Seed the cancer cells in 6-well plates at a predetermined density and allow them to adhere and grow to 80-90% confluency.[11]
-
Drug Incubation:
-
Prepare a working solution of etoposide in the cell culture medium at the desired concentration.
-
Remove the existing medium from the wells and wash the cells once with warm PBS.
-
Add the etoposide-containing medium to the cells.
-
-
Time-Course Measurement:
-
Incubate the cells for various time points (e.g., 0, 5, 15, 30, 60, 120 minutes).
-
At each time point, aspirate the drug-containing medium and wash the cells three times with ice-cold PBS to stop the uptake process.
-
-
Cell Lysis and Sample Preparation:
-
Add cell lysis buffer to each well and incubate on ice to lyse the cells.
-
Scrape the cell lysate and collect it in microcentrifuge tubes.
-
Centrifuge the lysate to pellet the cell debris.
-
-
Quantification:
-
Data Analysis:
-
Normalize the intracellular etoposide concentration to the total protein content of the cell lysate.
-
Plot the intracellular concentration of etoposide as a function of time to determine the uptake kinetics.
-
Visualizing the Process
To better illustrate the concepts discussed, the following diagrams have been generated.
References
- 1. What is the mechanism of Etoposide? [synapse.patsnap.com]
- 2. Pharmacokinetics and bioequivalence of etoposide following intravenous administration of this compound and etoposide in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical studies with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phase I study of this compound (etopophos) as a 30-minute infusion on days 1, 3, and 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Role of Solute Carrier Transporters in Efficient Anticancer Drug Delivery and Therapy [mdpi.com]
- 6. IN VITRO AND IN VIVO EVALUATION OF ETOPOSIDE - SILK WAFERS FOR NEUROBLASTOMA TREATMENT - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Randomized comparison of etoposide pharmacokinetics after oral this compound and oral etoposide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Etoposide nanocarriers suppress glioma cell growth by intracellular drug delivery and simultaneous P-glycoprotein inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Etoposide - Wikipedia [en.wikipedia.org]
- 10. Target specific intracellular quantification of etoposide by quadrupole-time of flight based mass spectrometric method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Intracellular uptake of etoposide-loaded solid lipid nanoparticles induces an enhancing inhibitory effect on gastric cancer through mitochondria-mediated apoptosis pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. giffordbioscience.com [giffordbioscience.com]
A Head-to-Head Comparison of Etoposide Phosphate and Carboplatin for Researchers
For Immediate Publication
This guide provides a comprehensive, data-driven comparison of two widely used chemotherapeutic agents: Etoposide Phosphate and Carboplatin. Tailored for researchers, scientists, and drug development professionals, this document delves into their mechanisms of action, comparative efficacy, and the experimental protocols used to evaluate their effects.
Executive Summary
This compound, a prodrug of the topoisomerase II inhibitor etoposide, and Carboplatin, a second-generation platinum-based alkylating agent, are cornerstones of various chemotherapy regimens, particularly in combination for the treatment of small cell lung cancer. While both ultimately induce apoptosis in rapidly dividing cancer cells, their primary mechanisms of action and cellular responses differ significantly. This compound leads to DNA double-strand breaks through the inhibition of DNA topoisomerase II, primarily causing cell cycle arrest in the S and G2/M phases.[1][2] In contrast, Carboplatin forms DNA adducts, leading to inter- and intra-strand cross-links, which predominantly results in S-phase arrest.[3][4] This guide presents a detailed analysis of their cytotoxic effects, impact on apoptosis and the cell cycle, and the underlying signaling pathways.
Mechanism of Action
This compound
This compound is a water-soluble prodrug that is rapidly converted to etoposide in the body. Etoposide targets topoisomerase II, an enzyme crucial for resolving DNA topological problems during replication and transcription.[1] By stabilizing the transient covalent complex between topoisomerase II and DNA, etoposide prevents the re-ligation of the DNA strands, leading to the accumulation of permanent double-strand breaks.[1] This DNA damage triggers the activation of the Ataxia Telangiectasia Mutated (ATM) and Checkpoint Kinase 2 (Chk2) signaling cascade, which in turn activates p53, leading to cell cycle arrest and apoptosis.[5][6]
Carboplatin
Carboplatin is a platinum-containing compound that exerts its cytotoxic effects by forming covalent bonds with DNA.[4] Inside the cell, it undergoes hydrolysis, becoming a reactive species that binds to the N7-reactive sites of purine bases. This binding results in the formation of DNA adducts, including inter-strand and intra-strand cross-links.[3] These adducts distort the DNA double helix, inhibiting DNA replication and transcription. The cellular response to this damage is mediated by the Ataxia Telangiectasia and Rad3-related (ATR) and Checkpoint Kinase 1 (Chk1) pathway, which senses stalled replication forks and initiates a signaling cascade that can lead to cell cycle arrest and apoptosis.[7][8]
Comparative Efficacy: In Vitro Data
The following tables summarize the in vitro efficacy of Etoposide and Carboplatin across various cancer cell lines. It is important to note that IC50 values and the extent of apoptosis and cell cycle arrest can vary significantly depending on the cell line and experimental conditions.
Table 1: Comparative Cytotoxicity (IC50 Values)
| Cell Line | Cancer Type | Etoposide IC50 (µM) | Carboplatin IC50 (µM) | Reference |
| A549 | Non-Small Cell Lung Cancer | 3.49 (72h) | 6.59 (72h) | [9] |
| OVCAR3 | Ovarian Cancer | Not Reported | <40 (72h) | [10] |
| MCF-7 | Breast Cancer | Not Reported | >100 (72h) | [11] |
| SCLC cell lines (average) | Small Cell Lung Cancer | ~4.02 (sensitive lines) | Not Reported | [12] |
| 1A9 | Ovarian Cancer | 0.15 (72h) | Not Reported | [13] |
| A2780 | Ovarian Cancer | 0.07 (72h) | Not Reported | [13] |
Table 2: Induction of Apoptosis
| Drug | Cell Line | Concentration | Duration | Apoptosis (%) | Reference |
| Etoposide | MEFs | 1.5 µM | 18h | ~15% | [14][15] |
| Etoposide | DA-1 | 100 µM | 17h | 62.2% (intermediate) | [16] |
| Etoposide | HL-60 | 10 µM | 4h | 22.5% (early) | [17] |
| Carboplatin | CAL-51 | 2 µM | 48h | Increased vs. control | [18] |
| Carboplatin | OVCAR-3 | 20 µM | 4h | Increased vs. control | [19] |
Table 3: Effects on Cell Cycle Distribution
| Drug | Cell Line | Concentration | Duration | Primary Effect | Reference |
| Etoposide | HeLa, A549 | Not Specified | Not Specified | G2/M Arrest | [2] |
| Etoposide | CEM, MOLT-4 | 0.5 µM | 24h | ~80% in G2/M | [20] |
| Etoposide | Neural Progenitor Cells | 4 mg/kg (in vivo) | Not Specified | G2/M Arrest | [5] |
| Carboplatin | Ovarian Cancer Cells | Not Specified | 24h | S Phase Arrest (53.4%) | [1] |
| Carboplatin | Ovarian Cancer Cells | Not Specified | 48h | G2/M Arrest (56.3%) | [1] |
| Carboplatin | XP30RO | 50 µM | 36h | S Phase Arrest | [3] |
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the primary signaling pathways activated by Etoposide and Carboplatin that lead to apoptosis.
Caption: Etoposide-induced DNA damage response pathway.
Caption: Carboplatin-induced DNA damage response pathway.
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This protocol is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.
Workflow Diagram
Caption: MTT assay experimental workflow.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with various concentrations of this compound or Carboplatin.
-
MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Workflow Diagram
Caption: Annexin V/PI apoptosis assay workflow.
Methodology:
-
Cell Treatment: Culture cells with this compound or Carboplatin for the desired time.
-
Harvesting: Collect both adherent and floating cells.
-
Staining: Wash the cells and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.
Workflow Diagram
Caption: Cell cycle analysis workflow.
Methodology:
-
Cell Treatment: Expose cells to this compound or Carboplatin.
-
Harvest and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol to permeabilize the membranes.
-
Staining: Wash the fixed cells and treat them with RNase A to degrade RNA. Then, stain the cellular DNA with a propidium iodide solution.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
This compound and Carboplatin are potent anticancer agents with distinct but complementary mechanisms of action. Etoposide's targeting of topoisomerase II and subsequent induction of double-strand breaks contrasts with Carboplatin's formation of DNA adducts. These differences manifest in their downstream signaling and the specific phases of the cell cycle they impact. A thorough understanding of these differences, supported by the experimental data and protocols provided in this guide, is crucial for designing rational combination therapies and developing novel anticancer strategies.
References
- 1. Analysis of the Cytotoxic Activity of the Carboplatin and Gemcitabine Combination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The cell cycle phases of DNA damage and repair initiated by topoisomerase II-targeting chemotherapeutic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Anti-Cancer Mechanism of Carboplatin and Paclitaxel in Ovarian Epithelial Cancer Cells [imrpress.com]
- 5. Etoposide induces G2/M arrest and apoptosis in neural progenitor cells via DNA damage and an ATM/p53-related pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of ATM blocks the etoposide-induced DNA damage response and apoptosis of resting human T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeting the ATR-CHK1 Axis in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ATR-Chk1 signaling inhibition as a therapeutic strategy to enhance cisplatin chemosensitivity in urothelial bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. netjournals.org [netjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. A novel mutation panel for predicting etoposide resistance in small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Etoposide induces cell death via mitochondrial-dependent actions of p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. iv.iiarjournals.org [iv.iiarjournals.org]
- 17. Comparative Analysis of Different Methodological Approaches to the in Vitro Study of Drug-Induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Influence of carboplatin on the proliferation and apoptosis of ovarian cancer cells through mTOR/p70s6k signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. aacrjournals.org [aacrjournals.org]
Etoposide Phosphate: Navigating Cross-Resistance with Other Topoisomerase Inhibitors
A Comparative Guide for Researchers and Drug Development Professionals
Etoposide Phosphate, a water-soluble prodrug of the topoisomerase II inhibitor etoposide, is a cornerstone of various chemotherapy regimens. However, the emergence of drug resistance poses a significant clinical challenge, often leading to cross-resistance with other structurally and functionally related anticancer agents. This guide provides an objective comparison of the cross-resistance profiles between this compound and other topoisomerase inhibitors, supported by experimental data, to inform preclinical research and guide the development of novel therapeutic strategies.
Understanding the Mechanisms of Resistance
Resistance to etoposide, and consequently this compound, is a multifaceted phenomenon. The primary mechanisms can be broadly categorized as:
-
Alterations in the Target Enzyme (Topoisomerase II): This includes mutations in the TOP2A gene, which can decrease the enzyme's affinity for the drug or affect the stability of the drug-enzyme-DNA cleavable complex. Additionally, decreased expression or altered post-translational modifications of topoisomerase II can reduce the number of available drug targets.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1/ABCB1) and Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1), actively pumps etoposide out of the cancer cells, reducing its intracellular concentration and cytotoxic effect. This is a common mechanism underlying multidrug resistance.
-
Altered DNA Damage Response: Enhanced DNA repair mechanisms and alterations in apoptotic pathways can allow cancer cells to survive etoposide-induced DNA damage.
These mechanisms not only confer resistance to etoposide but can also lead to cross-resistance to other topoisomerase inhibitors that share similar modes of action or are substrates for the same efflux pumps.
Quantitative Comparison of Cross-Resistance
The following table summarizes the in vitro cross-resistance profiles of various etoposide-resistant cancer cell lines to other topoisomerase inhibitors. The data, compiled from multiple studies, illustrates the varied patterns of cross-resistance observed experimentally. The resistance factor (RF) is calculated as the ratio of the IC50 (or LC90) of the resistant cell line to that of the sensitive parental cell line.
| Cell Line (Cancer Type) | Etoposide (VP-16) Resistance Factor (RF) | Cross-Resistance to Other Topoisomerase II Inhibitors | Cross-Resistance to Topoisomerase I Inhibitors | Reference(s) |
| SBC-3/ETP (Small Cell Lung Cancer) | 52.1 | Teniposide (VM-26): High Doxorubicin (Adriamycin): High | Irinotecan (CPT-11): High | [1] |
| H69/VP (Small Cell Lung Cancer) | 9.4 | Teniposide (VM-26): High Doxorubicin (Adriamycin): High | Irinotecan (CPT-11): High | [2] |
| FM3A derivative (Mouse Breast Cancer) | ~40 | Teniposide (VM-26): High Doxorubicin (Adriamycin): None | Not Reported | [3][4] |
| Etoposide-Resistant Neuroblastoma Lines (6 lines) | High (LC90 > clinically achievable) | Not Reported | Topotecan: High SN-38 (active metabolite of Irinotecan): High | [5] |
| HN-1 derivative (Epithelioid Carcinoma of the Tongue) | Not specified | Teniposide (VM-26): Marked Doxorubicin (Adriamycin): None | Not Reported | [6] |
Note: "High" or "Marked" indicates significant cross-resistance as reported in the study, though specific resistance factors for all drugs were not always provided.
Experimental Protocols
The data presented in this guide are primarily derived from in vitro cytotoxicity assays designed to determine the concentration of a drug required to inhibit cancer cell growth by 50% (IC50) or to be lethal to 90% of the cells (LC90).
General Cytotoxicity Assay Protocol (e.g., MTT or XTT Assay)
-
Cell Seeding: Cancer cells (both the parental sensitive line and the etoposide-resistant subline) are seeded into 96-well microtiter plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: A serial dilution of the topoisomerase inhibitors (this compound, teniposide, doxorubicin, mitoxantrone, topotecan, irinotecan) is prepared and added to the wells. Control wells receive only the vehicle used to dissolve the drugs.
-
Incubation: The plates are incubated for a specified period, typically 48 to 72 hours, under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
Viability Assessment: A viability reagent, such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide), is added to each well. Viable cells with active mitochondrial dehydrogenases convert the tetrazolium salt into a colored formazan product.
-
Data Acquisition: The absorbance of the formazan product is measured using a microplate reader at a specific wavelength.
-
Data Analysis: The absorbance values are normalized to the control wells to determine the percentage of cell viability at each drug concentration. The IC50 value is then calculated by plotting the percentage of viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.
Colony Formation Assay
-
Cell Preparation: A single-cell suspension of the cancer cells is prepared.
-
Drug Exposure: Cells are exposed to various concentrations of the topoisomerase inhibitors for a defined period (e.g., 24 hours).
-
Plating in Soft Agar: After drug exposure, the cells are washed and resuspended in a top layer of soft agar, which is then overlaid onto a bottom layer of solidified agar in a petri dish.
-
Incubation: The dishes are incubated for 1-3 weeks to allow for colony formation.
-
Colony Staining and Counting: Colonies are stained with a dye, such as crystal violet, and the number of colonies in each dish is counted.
-
Data Analysis: The surviving fraction of cells at each drug concentration is calculated relative to the untreated control. This data is used to determine the drug concentration that inhibits colony formation by a certain percentage (e.g., IC50).
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key concepts related to etoposide resistance and the experimental procedures used to assess it.
Caption: Mechanisms of etoposide resistance in cancer cells.
Caption: Workflow for a typical in vitro cytotoxicity assay.
Caption: Logical relationship of cross-resistance mechanisms.
Conclusion
The development of resistance to this compound is a complex process that frequently results in cross-resistance to other topoisomerase inhibitors. The pattern of cross-resistance is not uniform and depends on the specific molecular mechanisms acquired by the cancer cells. As evidenced by the compiled data, etoposide-resistant cells often exhibit significant cross-resistance to other topoisomerase II inhibitors like teniposide and doxorubicin, particularly when the resistance is mediated by alterations in topoisomerase II or the overexpression of multidrug resistance pumps. Cross-resistance to topoisomerase I inhibitors, such as topotecan and irinotecan, is also observed, suggesting that some resistance mechanisms can have a broader impact.
For researchers and drug development professionals, a thorough understanding of these cross-resistance profiles is crucial. It underscores the importance of characterizing the specific resistance mechanisms in preclinical models to predict clinical outcomes and to rationally design combination therapies or novel agents that can circumvent these resistance pathways. Future strategies may involve the co-administration of ABC transporter inhibitors or the development of topoisomerase inhibitors that are not substrates for these efflux pumps, or that are effective against altered forms of the target enzyme.
References
- 1. Establishment and characterization of an etoposide-resistant human small cell lung cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of an etoposide-resistant human small-cell lung cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Establishment and Characterization of Resistant Cells to Etoposide (VP16) from a Mouse Breast Cancer Cell Line, FM3A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Establishment and characterization of resistant cells to etoposide (VP16) from a mouse breast cancer cell line, FM3A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cross-resistance of topoisomerase I and II inhibitors in neuroblastoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Establishment of an etoposide-resistant human epithelial tumour cell line in vitro: characterization of patterns of cross-resistance and drug sensitivities - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Biomarkers for Etoposide Phosphate Sensitivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Etoposide Phosphate, a water-soluble prodrug of etoposide, is a cornerstone of chemotherapy regimens for various malignancies, including small cell lung cancer and testicular cancer.[1][2] Its efficacy, however, is often limited by intrinsic or acquired drug resistance. The identification and validation of predictive biomarkers for this compound sensitivity are crucial for personalizing cancer therapy, ensuring that patients most likely to benefit receive the treatment while minimizing unnecessary toxicity for non-responders. This guide provides a comparative framework for validating such biomarkers, complete with experimental data and detailed protocols.
This compound's mechanism of action involves its conversion to the active form, etoposide, which targets and inhibits topoisomerase II.[3] This enzyme normally induces transient double-strand breaks in DNA to resolve topological issues during replication. Etoposide stabilizes the complex formed between topoisomerase II and DNA, preventing the re-ligation of these breaks.[3][4][5] The accumulation of DNA double-strand breaks triggers cell cycle arrest, typically at the G2/M phase, and ultimately leads to apoptosis, or programmed cell death.[4][6] The p53 tumor suppressor pathway plays a critical role in sensing this DNA damage and initiating the apoptotic cascade.[3][4]
Key Biomarkers for this compound Sensitivity and Resistance
Several biomarkers have been identified that correlate with sensitivity or resistance to etoposide. These can be broadly categorized into those related to the drug's target, drug transport, and the DNA damage response.
| Biomarker Category | Biomarker | Association with this compound |
| Drug Target | Topoisomerase II Alpha (TOP2A) | Downregulation of TOP2A gene expression is a common mechanism of resistance, as it reduces the amount of the drug's primary target.[7] |
| Drug Efflux | Multidrug Resistance-Associated Protein 1 (MRP1) | Upregulation of MRP1, an ATP-binding cassette (ABC) transporter, leads to increased efflux of etoposide from the cancer cell, thereby reducing its intracellular concentration and efficacy.[7] |
| DNA Damage Response | Retinoblastoma (Rb) Protein | Loss of Rb expression has been associated with a better objective response rate to etoposide-platinum therapy in grade 3 neuroendocrine neoplasms.[8][9] |
| p16 (CDKN2A) | High expression of p16, a cyclin-dependent kinase inhibitor involved in cell cycle regulation, has also been linked to a higher objective response rate in the same patient cohort.[8][9] | |
| p53 | As a key mediator of the DNA damage response, inactivating mutations in the TP53 gene can confer resistance by allowing cells to evade apoptosis despite etoposide-induced DNA damage.[4] | |
| Other Potential Markers | CSMD3, PCLO, RYR1, EPB41L3 | Mutations in this panel of genes have been identified as predictive of etoposide resistance in small-cell lung cancer. |
| RHOC, DLG5, UGDH, TMOD3 | Proteomic studies have identified these and other proteins as being differentially expressed in etoposide-resistant non-small cell lung carcinoma cell lines.[10] |
Comparative Performance Data
The following tables summarize quantitative data on the impact of key biomarkers on this compound efficacy.
Table 1: Etoposide IC50 Values in Cancer Cell Lines
| Cell Line | Cancer Type | Biomarker Status | Etoposide IC50 (µM) | Reference |
| A549 | Non-Small Cell Lung Cancer | Not Specified | 3.49 (at 72h) | [2] |
| BEAS-2B | Normal Lung (Transformed) | Not Specified | 2.10 (at 72h) | [2] |
| SCLC Cell Lines (Sensitive) | Small Cell Lung Cancer | Not Specified | Median: 2.06 | |
| SCLC Cell Lines (Resistant) | Small Cell Lung Cancer | Not Specified | Median: 50.0 |
Table 2: Objective Response Rate (ORR) to Etoposide-Platinum Chemotherapy in Grade 3 Neuroendocrine Neoplasms (G3 NEN)
| Biomarker Status | Number of Patients | Objective Response Rate (ORR) | p-value | Reference |
| Rb < 150 (IHC Score) | Not specified | 67% | < 0.001 | [3][8] |
| Rb ≥ 150 (IHC Score) | Not specified | 25% | < 0.001 | [3][8] |
| p16 High | Not specified | 66% | 0.006 | [3][8] |
| p16 Low/Negative | Not specified | 35% | 0.006 | [3][8] |
Alternative Chemotherapeutic Agents
For cancers where this compound is a standard treatment, several alternatives exist, particularly in cases of resistance or specific subtypes.
| Cancer Type | Alternative Agents |
| Small Cell Lung Cancer | Cisplatin, Carboplatin (often used in combination with Etoposide), Topotecan, Irinotecan, Nivolumab, Pembrolizumab |
| Testicular Cancer | Bleomycin, Cisplatin (BEP regimen), Ifosfamide (VIP regimen) |
| Hodgkin's Lymphoma | Doxorubicin (Adriamycin), Bleomycin, Vinblastine, Dacarbazine (ABVD regimen), Nivolumab, Pembrolizumab |
| Ovarian Cancer | Carboplatin, Paclitaxel, Doxorubicin, Gemcitabine |
Experimental Protocols for Biomarker Validation
1. Cell Viability Assay (XTT)
This assay determines the cytotoxic effect of this compound on cancer cell lines.
-
Materials :
-
96-well flat-bottom plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound
-
XTT Cell Proliferation Assay Kit (containing XTT reagent and activation reagent/electron coupling solution)
-
Microplate reader
-
-
Procedure :
-
Cell Seeding : Trypsinize and count cells. Seed the cells in a 96-well plate at a pre-optimized density (e.g., 5 x 10³ to 2 x 10⁵ cells/well) in 100 µL of complete medium. Include control wells with medium only for blank measurements.
-
Incubation : Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Drug Treatment : Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include untreated control wells.
-
Incubation with Drug : Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
XTT Reagent Preparation : Immediately before use, prepare the activated XTT solution by mixing the XTT reagent and the activation reagent according to the manufacturer's instructions (e.g., add 100 µL of activation reagent to 5 mL of XTT reagent for one plate).[5][11]
-
XTT Incubation : Add 50 µL of the activated XTT solution to each well.[11]
-
Incubation : Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator, allowing metabolically active cells to convert XTT to a colored formazan product.
-
Absorbance Reading : Shake the plate gently and measure the absorbance at 450-500 nm using a microplate reader.[11] A reference wavelength of 630-690 nm should also be read to subtract non-specific background absorbance.[11]
-
Data Analysis : Calculate the percentage of cell viability for each drug concentration relative to the untreated control. Plot a dose-response curve and determine the IC50 value (the drug concentration that inhibits cell growth by 50%).
-
2. Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis (e.g., TOP2A, MRP1)
This method quantifies the mRNA levels of target biomarkers.
-
Materials :
-
Cultured cells (treated and untreated) or patient tissue samples
-
RNA extraction kit
-
Reverse transcription kit (for cDNA synthesis)
-
qPCR master mix (e.g., SYBR Green or TaqMan)
-
Primers specific for the target gene (e.g., TOP2A) and a reference (housekeeping) gene (e.g., GAPDH, ACTB)
-
Real-time PCR instrument
-
-
Procedure :
-
RNA Extraction : Isolate total RNA from cell pellets or tissue samples using a commercial kit according to the manufacturer's protocol. Assess RNA quality and quantity using a spectrophotometer or fluorometer.
-
cDNA Synthesis : Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit. This involves mixing the RNA with reverse transcriptase, primers (oligo(dT)s or random hexamers), and dNTPs.
-
qPCR Reaction Setup : On ice, prepare the qPCR reaction mix for each gene. This typically includes the qPCR master mix, forward and reverse primers, and the diluted cDNA template.[12] Prepare reactions in triplicate for each sample and gene.
-
Real-Time PCR : Perform the qPCR using a real-time PCR instrument. A typical thermal cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[9]
-
Data Analysis : The instrument will record the fluorescence at each cycle. The cycle threshold (Ct) value is the cycle number at which the fluorescence crosses a certain threshold. Use the comparative Ct (ΔΔCt) method to determine the relative gene expression.[13]
-
Normalization (ΔCt) : For each sample, subtract the Ct value of the reference gene from the Ct value of the target gene (ΔCt = Ct_target - Ct_reference).
-
Relative Quantification (ΔΔCt) : Subtract the ΔCt of the control sample from the ΔCt of the experimental sample (ΔΔCt = ΔCt_experimental - ΔCt_control).
-
Fold Change : Calculate the fold change in gene expression as 2^(-ΔΔCt).
-
-
3. Immunohistochemistry (IHC) for Protein Expression (e.g., Rb, p16)
This technique visualizes the expression and localization of protein biomarkers in tissue sections.
-
Materials :
-
Formalin-fixed, paraffin-embedded (FFPE) tissue sections on slides
-
Xylene and graded alcohols for deparaffinization and rehydration
-
Antigen retrieval solution (e.g., citrate buffer pH 6.0 or Tris-EDTA buffer pH 9.0)
-
Hydrogen peroxide solution (to block endogenous peroxidases)
-
Blocking buffer (e.g., normal serum)
-
Primary antibody specific to the target protein (e.g., anti-Rb, anti-p16)
-
Secondary antibody conjugated to an enzyme (e.g., HRP)
-
Chromogen substrate (e.g., DAB)
-
Counterstain (e.g., hematoxylin)
-
Mounting medium
-
-
Procedure :
-
Deparaffinization and Rehydration : Immerse slides in xylene to remove paraffin, followed by a series of graded alcohols (100%, 95%, 70%) to rehydrate the tissue sections. Finally, rinse in distilled water.
-
Antigen Retrieval : Immerse the slides in a pre-heated antigen retrieval solution and heat (e.g., in a water bath or pressure cooker) to unmask the antigenic epitopes.[6] Allow slides to cool.
-
Peroxidase Blocking : Incubate the sections with a hydrogen peroxide solution to block endogenous peroxidase activity, which can cause background staining.[6]
-
Blocking : Apply a blocking buffer to prevent non-specific binding of the primary antibody.
-
Primary Antibody Incubation : Incubate the sections with the primary antibody at the optimal dilution, typically overnight at 4°C in a humidified chamber.[14]
-
Secondary Antibody Incubation : After washing, apply the enzyme-conjugated secondary antibody and incubate for a specified time at room temperature.[15]
-
Chromogen Development : Add the chromogen substrate (e.g., DAB), which will be converted by the enzyme into a colored precipitate at the site of the antigen. Monitor the color development under a microscope.
-
Counterstaining : Lightly stain the sections with a counterstain like hematoxylin to visualize the cell nuclei.[6]
-
Dehydration and Mounting : Dehydrate the sections through graded alcohols and xylene, and then coverslip with a permanent mounting medium.
-
Analysis : Examine the slides under a microscope. Score the staining based on intensity and the percentage of positive cells. For Rb and p16, a semi-quantitative scoring system is often used.[3]
-
Visualizing Pathways and Workflows
Caption: this compound's mechanism of action and resistance.
Caption: Experimental workflow for biomarker validation.
References
- 1. researchgate.net [researchgate.net]
- 2. netjournals.org [netjournals.org]
- 3. Biomarkers of Response to Etoposide-Platinum Chemotherapy in Patients with Grade 3 Neuroendocrine Neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protocol Guide: XTT Assay for Cell Viability and Proliferation [merckmillipore.com]
- 5. home.sandiego.edu [home.sandiego.edu]
- 6. dbbiotech.com [dbbiotech.com]
- 7. Biomarkers of Response to Etoposide-Platinum Chemotherapy in Patients with Grade 3 Neuroendocrine Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Gene expression analysis by quantitative Real-Time PCR (qPCR) [protocols.io]
- 10. CyQUANT XTT Cell Viability Assay Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 11. zellx.de [zellx.de]
- 12. clyte.tech [clyte.tech]
- 13. elearning.unite.it [elearning.unite.it]
- 14. Immunohistochemistry (IHC): The Complete Guide | Antibodies.com [antibodies.com]
- 15. docs.abcam.com [docs.abcam.com]
Etoposide Phosphate and PARP Inhibitors: A Context-Dependent Synergy In Vitro
For Immediate Release
This guide provides a comparative analysis of the in vitro synergistic effects of Etoposide Phosphate in combination with Poly (ADP-ribose) polymerase (PARP) inhibitors. This compound, a prodrug of the topoisomerase II inhibitor etoposide, induces DNA double-strand breaks (DSBs), a potent form of cytotoxic DNA damage. PARP inhibitors, on the other hand, primarily target the repair of DNA single-strand breaks (SSBs) by inhibiting PARP enzymes and trapping them on DNA. The combination of these two classes of drugs has been investigated with the rationale that inhibiting alternative DNA repair pathways could enhance the efficacy of etoposide.
Executive Summary
The in vitro synergy between etoposide and PARP inhibitors is not consistently observed and appears to be highly dependent on the cellular context, particularly the status of the retinoblastoma (RB1) tumor suppressor gene. While many studies across various cancer cell lines report no or weak synergistic effects, research in RB1-deficient models, such as retinoblastoma, has demonstrated enhanced cell death with the combination therapy. This suggests a potential synthetic lethal interaction in cancers with specific genetic backgrounds.
Comparative Analysis of In Vitro Synergy
The interaction between etoposide and PARP inhibitors has yielded conflicting results in preclinical studies. While the combination of PARP inhibitors with topoisomerase I inhibitors is well-established as highly synergistic, the synergy with the topoisomerase II inhibitor etoposide is less pronounced and context-specific.
One study systematically evaluating the combination of olaparib with various DNA damaging agents found no or a weak combination effect with etoposide in DT40 and DU145 cells. The combination index (CI) values in this study did not indicate strong synergy, which was attributed to the lack of PARP1's involvement in the repair of etoposide-induced lesions. Similarly, another study using the PARP inhibitor NU1025 in L1210 leukemia cells found no increase in etoposide's cytotoxicity.
In stark contrast, a study on retinoblastoma, a cancer characterized by RB1 loss, reported that the co-treatment of etoposide and olaparib led to enhanced cell death in both the Y79 cell line and primary retinoblastoma cells.[1] This suggests that the RB1-deficient state may confer sensitivity to this drug combination. The proposed mechanism involves a greater reliance on the PARP1-mediated microhomology-mediated end joining (MMEJ) pathway for DSB repair in the absence of functional RB1.
Quantitative Data Summary
The following table summarizes the available quantitative data on the synergy between etoposide and PARP inhibitors.
| Cell Line | PARP Inhibitor | Concentration Range | Synergy Assessment | Combination Index (CI) | Reference |
| DT40 (Chicken Lymphoma) | Olaparib | 1 µM Olaparib | Fa-CI Plot | > 0.7 (No strong synergy) | [2] |
| DU145 (Human Prostate Cancer) | Olaparib | Not specified | Viability Assay | No significant potentiation | |
| L1210 (Mouse Leukemia) | NU1025 | Not specified | Cytotoxicity Assay | No increase in cytotoxicity | |
| Y79 (Human Retinoblastoma) | Olaparib | Not specified | Cell Death Assay | Enhanced cell death (Qualitative) | [1][3] |
| Primary Retinoblastoma Cells | Olaparib | Not specified | Cell Death Assay | Enhanced cell death (Qualitative) | [1][3] |
| SACC-83 (Salivary Adenoid Cystic Carcinoma) | Olaparib | 0-1000 µM | Cell Proliferation Assay | Enhanced anti-proliferative effect with etoposide | [4] |
Signaling Pathways and Mechanism of Action
The interaction between etoposide and PARP inhibitors is centered around the DNA Damage Response (DDR).
Etoposide's Mechanism of Action: Etoposide targets topoisomerase II, an enzyme essential for resolving DNA topological problems during replication and transcription. By stabilizing the topoisomerase II-DNA cleavage complex, etoposide prevents the re-ligation of the DNA strands, leading to the formation of DSBs.
PARP Inhibitors' Mechanism of Action: PARP enzymes, particularly PARP1, are critical for the repair of SSBs through the base excision repair (BER) pathway. PARP inhibitors block the catalytic activity of PARP and can also trap PARP-DNA complexes, which are cytotoxic.
Mechanism of Synergy (in RB1-deficient cells): In cells with functional DNA repair pathways, etoposide-induced DSBs are primarily repaired by non-homologous end joining (NHEJ) and homologous recombination (HR). As PARP1's role in these pathways is limited, its inhibition does not significantly potentiate etoposide's effect. However, in RB1-deficient cells, there is evidence of increased reliance on the MMEJ pathway for DSB repair.[1] MMEJ is an error-prone repair pathway that utilizes PARP1.[1][5] By inhibiting PARP1 in this context, the repair of etoposide-induced DSBs is further compromised, leading to increased genomic instability and cell death.
Caption: Signaling pathway of Etoposide and PARP inhibitor interaction.
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat cells with varying concentrations of etoposide, a PARP inhibitor, or the combination of both. Include a vehicle-treated control group.
-
Incubation: Incubate the cells for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine IC50 values and use software like CompuSyn to calculate the Combination Index (CI) to assess synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Treat cells with the desired concentrations of etoposide, PARP inhibitor, or the combination for the indicated time.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
DNA Damage Assay (γH2AX Foci Formation)
-
Cell Culture and Treatment: Grow cells on coverslips and treat with etoposide, a PARP inhibitor, or the combination.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.25% Triton X-100 in PBS.
-
Blocking: Block non-specific antibody binding with 1% BSA in PBST.
-
Primary Antibody Incubation: Incubate the cells with an anti-phospho-Histone H2A.X (Ser139) antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging and Analysis: Visualize the cells using a fluorescence microscope. Quantify the number of γH2AX foci per nucleus. An increase in the number of foci indicates an increase in DNA double-strand breaks.
Caption: General experimental workflow for assessing synergy.
Conclusion
The combination of this compound and PARP inhibitors represents a context-dependent therapeutic strategy. While broad application across all cancer types may not be effective due to a lack of consistent synergy, there is a promising rationale for its use in RB1-deficient cancers. Further in vitro and in vivo studies are warranted to delineate the specific genetic and molecular markers that predict a synergistic response to this combination, which could pave the way for more personalized and effective cancer therapies.
References
- 1. Poly ADP Ribose Polymerase Inhibitor Olaparib Targeting Microhomology End Joining in Retinoblastoma Protein Defective Cancer: Analysis of the Retinoblastoma Cell-Killing Effects by Olaparib after Inducing Double-Strand Breaks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Exploiting the Microhomology-Mediated End-Joining Pathway in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Etoposide Phosphate: A Guide for Laboratory Professionals
Etoposide Phosphate is a potent cytotoxic agent widely used in cancer research and therapy.[1] Due to its hazardous nature, including carcinogenicity, mutagenicity, and reproductive toxicity, proper handling and disposal are critical to ensure the safety of laboratory personnel and the environment.[1][2] This guide provides essential, step-by-step procedures for the safe disposal of this compound, aligning with best practices for managing cytotoxic waste.
Immediate Safety and Handling
Before beginning any procedure involving this compound, it is imperative to be familiar with the necessary safety precautions.
Personal Protective Equipment (PPE): All personnel handling this compound must wear appropriate PPE to prevent exposure.[2][3] This includes:
-
Gloves: Two pairs of chemotherapy-tested gloves are recommended.[3]
-
Gown: A disposable, impermeable gown with long sleeves and closed cuffs.[4]
-
Eye and Face Protection: Safety goggles or a face shield to protect against splashes.[2][4]
-
Respiratory Protection: A respirator (e.g., N95) may be required when handling the powder form or if there is a risk of aerosolization.
General Handling Precautions:
-
Always handle this compound in a designated area, such as a biological safety cabinet (BSC) or a fume hood, to minimize inhalation exposure.[3]
-
Do not eat, drink, or smoke in areas where this compound is handled.[2][5]
-
Wash hands thoroughly with soap and water before and after handling the compound.[2]
-
In case of skin or eye contact, immediately wash the affected area with copious amounts of water.[6][7][8] For skin contact, use soap and water.[8] Seek medical attention if irritation persists.[7]
Hazard Classification and Exposure Data
The following table summarizes the hazard classifications for this compound, underscoring the importance of stringent disposal protocols.
| Hazard Classification | Description | Reference |
| Acute Toxicity (Oral) | Harmful if swallowed. | [2] |
| Carcinogenicity | May cause cancer. | [2] |
| Reproductive Toxicity | Suspected of damaging fertility or the unborn child. | [2] |
| Aquatic Hazard | Harmful to aquatic life with long-lasting effects. | [2][9] |
Step-by-Step Disposal Procedures
The proper disposal of this compound waste is a multi-step process that involves segregation, containment, labeling, and transfer for final disposal. All waste contaminated with this compound must be treated as hazardous cytotoxic waste.[1]
Step 1: Waste Segregation Proper segregation at the point of generation is crucial. Use designated, color-coded waste containers.[1]
-
Sharps Waste: Needles, syringes, glass vials, and any other sharp items contaminated with this compound must be placed directly into a designated cytotoxic sharps container.[1][4] These containers are typically yellow with a purple lid.[1]
-
Non-Sharps Solid Waste: Contaminated items such as gloves, gowns, bench paper, and plasticware should be disposed of in a dedicated cytotoxic waste bag.[1][4] These bags are often yellow with a purple stripe or are purple.[1]
-
Liquid Waste: Unused or residual this compound solutions should not be poured down the drain.[2] They must be collected in a sealed, leak-proof hazardous waste container.
-
Unused Product: Unused this compound in its original container should be disposed of as hazardous waste according to institutional guidelines. Do not mix with other waste.[9]
Step 2: Packaging and Labeling
-
All waste containers must be securely sealed to prevent leakage.[10]
-
Cytotoxic waste bags should be double-bagged for added safety.[10]
-
Each container must be clearly labeled with the "Cytotoxic Waste" or "Hazardous Waste" symbol and a description of the contents.[1][10]
Step 3: Storage
-
Store cytotoxic waste in a designated, secure area away from general laboratory traffic.[10]
-
The storage area should be clearly marked with appropriate hazard symbols.
Step 4: Final Disposal
-
The final disposal of this compound waste must be carried out by a licensed hazardous waste management company.
-
The standard method for destroying cytotoxic waste is high-temperature incineration.[1]
-
Ensure all local, state, and federal regulations for hazardous waste disposal are followed.[2][5]
The following diagram illustrates the general workflow for the proper disposal of this compound waste.
Caption: Workflow for this compound Waste Disposal.
Experimental Protocol: Spill Decontamination
In the event of an accidental spill of this compound, immediate and proper cleanup is essential to prevent exposure and environmental contamination.[2][7]
Materials:
-
Cytotoxic Spill Kit
-
Full PPE (as described above)
-
Absorbent material (e.g., diatomite, universal binders)[2]
-
Decontaminating solution (e.g., alcohol)[2]
-
Scoop and scraper
Methodology:
-
Evacuate and Secure the Area: Alert personnel in the vicinity and restrict access to the spill area.[2][7]
-
Don PPE: Put on two pairs of chemotherapy gloves, an impermeable gown, and eye/face protection.
-
Contain the Spill:
-
Clean the Spill:
-
Decontaminate the Area:
-
Dispose of Waste:
-
Doff PPE and Wash Hands:
-
Remove PPE in the correct order to avoid self-contamination.
-
Dispose of all PPE as cytotoxic waste.[4]
-
Wash hands thoroughly with soap and water.
-
The following diagram outlines the logical steps for responding to an this compound spill.
Caption: Logical Workflow for this compound Spill Response.
By adhering to these procedures, researchers, scientists, and drug development professionals can mitigate the risks associated with this compound and ensure a safe laboratory environment. Always consult your institution's specific safety and disposal guidelines, as well as local and national regulations.[6][10][11]
References
- 1. sharpsmart.co.uk [sharpsmart.co.uk]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. edu.cdhb.health.nz [edu.cdhb.health.nz]
- 5. sds.edqm.eu [sds.edqm.eu]
- 6. medsafe.govt.nz [medsafe.govt.nz]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. medicines.org.uk [medicines.org.uk]
- 9. merckmillipore.com [merckmillipore.com]
- 10. 188-Safe handling and waste management of hazardous drugs | eviQ [eviq.org.au]
- 11. worksafe.qld.gov.au [worksafe.qld.gov.au]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
